molecular formula C14H13NO2 B105079 N-Benzyl-3-hydroxy-benzamide CAS No. 15789-02-3

N-Benzyl-3-hydroxy-benzamide

Cat. No.: B105079
CAS No.: 15789-02-3
M. Wt: 227.26 g/mol
InChI Key: CMTKGWDQXAODLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-hydroxy-benzamide is a chemical compound of significant interest in medicinal and organic chemistry research, serving as a versatile scaffold for the design and synthesis of novel bioactive molecules. Its structure, featuring a benzyl group and a phenolic hydroxy group, makes it a valuable intermediate for exploring structure-activity relationships. This benzamide derivative is primarily utilized as a key precursor in the development of more complex chemical entities. Research indicates that structurally similar N-substituted benzamide compounds are investigated for their potential antiproliferative properties, with some analogs showing activity against various human cancer cell lines . Furthermore, the hydroxybenzamide core is a subject of study in prodrug design, where its derivatives can be engineered to improve the delivery and bioavailability of therapeutic agents . The presence of the hydroxy group allows for strategic chemical modifications, enabling researchers to fine-tune the compound's physicochemical properties and biological activity. As such, this compound provides a foundational template for synthesizing new compounds for screening in pharmacological and biochemical assays. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

N-benzyl-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTKGWDQXAODLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368469
Record name N-Benzyl-3-hydroxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-02-3
Record name N-Benzyl-3-hydroxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-3-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-benzyl-3-hydroxybenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-benzyl-3-hydroxybenzamide: Synthesis, Properties, and Therapeutic Potential

Introduction and Overview

The N-benzylbenzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, neuroprotective, and antiprotozoal effects[1][2][3]. This guide focuses on a specific, promising analogue: N-benzyl-3-hydroxybenzamide . The presence of the hydroxyl group at the meta-position of the benzoyl ring introduces a key hydrogen bond donor/acceptor site, offering unique opportunities for molecular interactions with biological targets that are distinct from its 2-hydroxy and 4-hydroxy isomers.

As a Senior Application Scientist, my objective is to provide a comprehensive technical resource for researchers and drug development professionals. This document moves beyond a simple data sheet to deliver field-proven insights into the synthesis, purification, characterization, and significant therapeutic potential of N-benzyl-3-hydroxybenzamide, grounded in the established activities of its close structural relatives.

Molecular Identity and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The core identity of N-benzyl-3-hydroxybenzamide is established by its unique structural and chemical identifiers.

Chemical structure of N-benzyl-3-hydroxybenzamide

Figure 1: 2D Structure of N-benzyl-3-hydroxybenzamide.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name N-benzyl-3-hydroxybenzamide [4]
CAS Number 15789-02-3 [4][5]
Molecular Formula C₁₄H₁₃NO₂ [4][5]
Molecular Weight 227.26 g/mol [4][5]
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O [4]

| InChI Key | CMTKGWDQXAODLW-UHFFFAOYSA-N |[4] |

The compound's physicochemical properties, summarized in Table 2, are critical for predicting its behavior in both chemical and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

Table 2: Physicochemical and Computed Properties

Property Value Source
Monoisotopic Mass 227.094628657 Da [4][6]
Topological Polar Surface Area 49.3 Ų [4]
XlogP3 1.9 [4]
Hydrogen Bond Donor Count 2 [4]

| Hydrogen Bond Acceptor Count | 2 |[4] |

Synthesis and Purification Protocol

The synthesis of N-benzyl-3-hydroxybenzamide is most reliably achieved via the coupling of an activated carboxylic acid with benzylamine. The following protocol details the conversion of 3-hydroxybenzoic acid to its corresponding acyl chloride, followed by amidation. This method is a cornerstone of organic synthesis due to its high efficiency and predictability.

Rationale for Experimental Choices
  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) is chosen as the activating agent because it reacts with the carboxylic acid to form volatile byproducts (SO₂ and HCl), which are easily removed, simplifying the purification of the intermediate acyl chloride.

  • Base Selection: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential during the amidation step. Its purpose is to act as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the benzylamine nucleophile, which would otherwise render it unreactive, and protects acid-sensitive functional groups.

  • Purification: Silica gel column chromatography is the gold standard for purifying compounds of this polarity. The choice of an ethyl acetate/hexane solvent system allows for fine-tuning of the eluent polarity to achieve excellent separation of the desired product from unreacted starting materials or byproducts.

Detailed Step-by-Step Methodology

PART A: Synthesis of 3-Hydroxybenzoyl Chloride

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (5.0 g, 36.2 mmol).

  • Reagent Addition: In a well-ventilated fume hood, cautiously add thionyl chloride (8.0 mL, 108.6 mmol).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-hydroxybenzoyl chloride, which is typically used immediately in the next step without further purification.

PART B: Amidation and Purification

  • Setup: In a 250 mL round-bottom flask, dissolve benzylamine (4.3 g, 39.8 mmol) and triethylamine (5.5 mL, 39.8 mmol) in 100 mL of dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0°C.

  • Acyl Chloride Addition: Dissolve the crude 3-hydroxybenzoyl chloride from Part A in 50 mL of dry DCM. Add this solution dropwise to the stirring benzylamine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 4:1) to afford pure N-benzyl-3-hydroxybenzamide as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation Reaction cluster_purification Step 3: Workup & Purification A 3-Hydroxybenzoic Acid + Thionyl Chloride B Reflux (2h) A->B C Evaporation of Excess SOCl₂ B->C E Add Acyl Chloride solution at 0°C C->E Crude 3-Hydroxybenzoyl Chloride D Benzylamine + Triethylamine in DCM D->E F Stir at Room Temp (4-6h) E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G Crude Product Mixture H Dry (MgSO₄) & Concentrate G->H I Silica Gel Column Chromatography H->I J Pure N-benzyl-3-hydroxybenzamide I->J

Caption: Workflow for the synthesis and purification of N-benzyl-3-hydroxybenzamide.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are essential for the structural elucidation of N-benzyl-3-hydroxybenzamide.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both rings, a characteristic doublet for the methylene (-CH₂-) protons adjacent to the nitrogen, and broad singlets for the amide (-NH-) and hydroxyl (-OH-) protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon (δ ≈ 167 ppm), the aliphatic methylene carbon (δ ≈ 44 ppm), and the distinct aromatic carbons.

  • FTIR Spectroscopy: The infrared spectrum provides functional group information. Key expected absorbances include a broad peak for the O-H stretch (~3300 cm⁻¹), a sharp peak for the N-H stretch (~3300 cm⁻¹), and a strong absorbance for the C=O (amide I) stretch (~1640 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, with the molecular ion peak [M+H]⁺ expected at m/z 228.1019.

Biological Activity and Therapeutic Potential

While dedicated studies on N-benzyl-3-hydroxybenzamide are emerging, a wealth of data from its closest analogues provides compelling, evidence-based directions for research. This molecule should be considered a prime candidate for screening in several high-impact therapeutic areas.

Potential as an Antibacterial Agent via FtsZ Inhibition

Expertise & Experience: The cell division protein FtsZ is an exciting and relatively underexploited target for novel antibiotics, particularly against resilient Gram-positive pathogens. Research has shown that derivatives of 3-methoxybenzamide, a very close structural analogue where the hydroxyl is replaced by a methoxy group, are potent inhibitors of FtsZ[2]. These inhibitors disrupt the formation of the Z-ring, a crucial step in bacterial cytokinesis, leading to filamentation and cell death. The 3-hydroxy group on our target molecule can form different, potentially stronger, hydrogen bonds within the FtsZ binding pocket compared to the 3-methoxy group, making it a high-priority candidate for evaluation.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of N-benzyl-3-hydroxybenzamide in DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed Mechanism of FtsZ Inhibition

FtsZ_Inhibition A N-benzyl-3-hydroxybenzamide B Enters Bacterial Cell A->B C Binds to GTP-binding site on FtsZ protein B->C D Inhibits FtsZ Polymerization C->D E Prevents Z-Ring Formation at Mid-cell D->E F Cell Division is Blocked E->F G Bacterial Filamentation & Lysis F->G

Caption: Proposed mechanism of antibacterial action via FtsZ protein inhibition.

Potential as a Neuroprotective Agent

Expertise & Experience: In the context of advanced Alzheimer's disease, butyrylcholinesterase (BChE) activity becomes increasingly significant in hydrolyzing acetylcholine. Selective BChE inhibitors can therefore restore cholinergic neurotransmission. A recent study highlighted a series of N-benzyl benzamide derivatives as highly potent, sub-nanomolar inhibitors of BChE[3]. These compounds demonstrated neuroprotective effects and improved cognitive function in preclinical models[3]. The specific substitution pattern on the benzamide ring is crucial for potency and selectivity. N-benzyl-3-hydroxybenzamide fits this successful scaffold and warrants immediate investigation for its BChE inhibitory activity and potential role in treating neurodegenerative diseases.

Other Potential Applications

The broader benzamide and salicylamide (hydroxybenzamide) classes of compounds have been reported to possess antiprotozoal activity against parasites like Plasmodium falciparum and Leishmania donovani[1]. Therefore, screening N-benzyl-3-hydroxybenzamide against a panel of parasitic protozoa is a logical and well-justified research avenue.

Safety and Handling

Based on aggregated data from suppliers, N-benzyl-3-hydroxybenzamide should be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4].

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

N-benzyl-3-hydroxybenzamide is more than just another chemical entity; it is a strategically designed molecule positioned at the intersection of several validated pharmacophores. Its straightforward synthesis and the compelling biological activities of its close analogues make it an exceptionally attractive candidate for drug discovery programs. This guide provides the necessary technical framework—from synthesis to characterization and evidence-based therapeutic hypotheses—to empower researchers to unlock the full potential of this promising compound. Future investigations should focus on confirming its activity in antibacterial and neuroprotective assays and exploring its structure-activity relationship to optimize its therapeutic profile.

References

  • Title: N-benzyl-3-hydroxybenzamide | C14H13NO2 Source: PubChem - N
  • Title: N-benzyl-3-hydroxybenzamide (C14H13NO2) Source: PubChemLite URL:[Link]
  • Title: Supporting Information - Synthesis of Amides Source: The Royal Society of Chemistry URL:[Link]
  • Title: Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents Source: ResearchG
  • Title: N-benzyl-m-hydroxybenzamide Source: SpectraBase URL:[Link]
  • Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain)
  • Title: Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support Source: The Royal Society of Chemistry URL:[Link]
  • Title: Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors Source: PubMed - N
  • Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: PubMed - N

Sources

what is the molecular weight of N-Benzyl-3-hydroxy-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Benzyl-3-hydroxy-benzamide: Synthesis, Characterization, and Potential Applications

Abstract

This compound is a member of the benzamide class of organic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and state-of-the-art analytical methodologies for its structural elucidation and purity assessment. Furthermore, this document explores the potential therapeutic applications of this compound, drawing insights from the established biological activities of related benzamide structures. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and efficacy. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 227.26 g/mol [4][5]
Molecular Formula C₁₄H₁₃NO₂[4][5]
CAS Number 15789-02-3[5]
IUPAC Name N-benzyl-3-hydroxybenzamide[4]
Appearance White to light yellow powder/crystal[6]
pKa (Predicted) 9.26 ± 0.10[6]
XLogP3 1.9[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 3-hydroxybenzoic acid with benzylamine. This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A common and efficient method for this transformation is the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and improve yield.[7]

Experimental Protocol: Amide Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Carboxylic Acid Activation: To the stirred solution, add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents). Allow the mixture to stir at room temperature for approximately 15-20 minutes to ensure complete activation of the carboxylic acid.[7]

  • Amine Addition: In a separate vial, prepare a solution of benzylamine (1.1 equivalents) in a minimal amount of DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_purification Work-up and Purification 3-hydroxybenzoic_acid 3-Hydroxybenzoic Acid activation Carboxylic Acid Activation 3-hydroxybenzoic_acid->activation benzylamine Benzylamine coupling Nucleophilic Attack by Benzylamine benzylamine->coupling solvents DMF, EDC, HOBt solvents->activation activation->coupling extraction Aqueous Work-up & Extraction coupling->extraction chromatography Column Chromatography extraction->chromatography final_product This compound chromatography->final_product

Synthesis workflow for this compound.

Structural Elucidation and Purity Analysis

Confirming the chemical identity and assessing the purity of a newly synthesized compound are critical steps in drug development.[1] A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for confirming the atomic connectivity of this compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation:

    • ¹H NMR: Expect to observe distinct signals for the aromatic protons on both the benzoyl and benzyl rings, a doublet for the methylene protons of the benzyl group, and singlets for the amide and hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Data Analysis: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺, which will confirm the molecular weight of 227.26 Da.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.

Protocol:

  • Method Development: Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Analysis: Inject a solution of the compound onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Purity Assessment: A pure sample should ideally show a single, sharp peak. The purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical_Workflow cluster_structural Structural Elucidation cluster_purity Purity Assessment Synthesized_Compound Purified this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (LC-MS) Synthesized_Compound->MS HPLC HPLC Synthesized_Compound->HPLC Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Confirms atomic connectivity MW_Confirmation MW_Confirmation MS->MW_Confirmation Confirms molecular weight Purity_Determination Purity_Determination HPLC->Purity_Determination Determines % purity

Analytical workflow for compound characterization.

Potential Applications and Biological Significance

The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as drugs for various conditions.[1] While the specific biological activity of this compound is not extensively documented in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential applications.

  • Enzyme Inhibition: Many N-benzylbenzamide derivatives have been investigated as enzyme inhibitors. For instance, certain analogues have shown potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3] The N-benzylbenzamide scaffold provides a versatile framework for designing inhibitors that can target the active site of various enzymes.

  • Receptor Modulation: N-benzylbenzamides have also been designed as dual modulators for targets like soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are relevant in the treatment of metabolic syndrome.[8]

  • Anticancer Activity: Some N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[9]

The presence of the hydroxyl group on the benzoyl ring and the flexibility of the benzyl group in this compound make it an attractive candidate for further investigation and modification to develop novel therapeutic agents.

Biological_Pathway NBHB This compound (Potential Inhibitor) Enzyme Target Enzyme (e.g., BChE) NBHB->Enzyme Inhibits Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to Biological_Effect Downstream Biological Effect Product->Biological_Effect

Potential mechanism of action via enzyme inhibition.

Conclusion

This compound represents a valuable chemical entity with significant potential for further exploration in the realm of drug discovery. This technical guide has provided a detailed framework for its synthesis, characterization, and potential biological applications. The methodologies outlined herein are based on established and reliable chemical and analytical principles. As research into novel therapeutics continues to evolve, a thorough understanding of foundational molecules like this compound is paramount for the development of the next generation of medicines.

References

  • PubChem. N-benzyl-3-hydroxybenzamide.
  • National Center for Biotechnology Information.
  • Chemistry Education. Synthesis and analysis of amides. [Link]
  • National Center for Biotechnology Information.
  • PubChemLite. N-benzyl-3-hydroxybenzamide (C14H13NO2). [Link]
  • The Royal Society of Chemistry.
  • ChemBK. benzamide, 3-hydroxy-. [Link]
  • Jiang, H., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Merk, D., et al. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators.
  • ChemWh
  • Pearson. How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. [Link]
  • Bentham Science. SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. [Link]
  • National Center for Biotechnology Information. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]
  • PrepChem.com. Synthesis of N-(hydroxymethyl)benzamide. [Link]
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to N-benzyl-3-hydroxybenzamide (CAS 15789-02-3)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Clarification of Chemical Identity

It is imperative to begin this guide by clarifying a potential point of confusion regarding the chemical identity associated with CAS number 15789-02-3. Initial inquiries may erroneously link this CAS number to 2,4-Diamino-6-phenyl-1,3,5-triazine. This is incorrect. The authoritative chemical registry, the Chemical Abstracts Service (CAS), assigns the number 15789-02-3 to N-benzyl-3-hydroxybenzamide . The compound 2,4-Diamino-6-phenyl-1,3,5-triazine, also known as Benzoguanamine, is correctly identified by CAS number 91-76-9 . This guide will focus exclusively on the properties and hazards of the correctly identified N-benzyl-3-hydroxybenzamide.

Executive Summary

N-benzyl-3-hydroxybenzamide is a substituted aromatic amide. Its structure, featuring a benzamide core with a benzyl group attached to the nitrogen and a hydroxyl group on the meta-position of the benzoyl ring, makes it a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, associated hazards, handling procedures, and a detailed protocol for its synthesis and characterization. This guide is intended for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of N-benzyl-3-hydroxybenzamide are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.

PropertyValueSource(s)
CAS Number 15789-02-3[1]
IUPAC Name N-benzyl-3-hydroxybenzamide[1]
Synonyms Benzamide, 3-hydroxy-N-(phenylmethyl)-, 3-Hydroxy-N-(phenylmethyl)benzamide[1]
Molecular Formula C₁₄H₁₃NO₂[1]
Molecular Weight 227.26 g/mol [1]
Appearance Solid (form not specified in available literature)
Melting Point Not available
Boiling Point Not available
Solubility Expected to have low solubility in water and good solubility in polar organic solvents like DMSO and DMF.[2]
XLogP3 1.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Hazard Identification and Safety Precautions

N-benzyl-3-hydroxybenzamide is classified as a hazardous substance. A thorough understanding of its potential risks and the implementation of appropriate safety measures are critical for its handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for N-benzyl-3-hydroxybenzamide[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Signal Word: Warning

Pictograms:



Precautionary Measures and Personal Protective Equipment (PPE)

Given the hazards, the following precautionary statements and PPE are recommended when handling N-benzyl-3-hydroxybenzamide[1][3]:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

First Aid Measures

In case of exposure, follow these first aid procedures[3]:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Synthesis and Characterization

The synthesis of N-benzyl-3-hydroxybenzamide can be achieved through the amidation of 3-hydroxybenzoic acid with benzylamine. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-benzyl-3-hydroxybenzamide.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product & Analysis 3_hydroxybenzoic_acid 3-Hydroxybenzoic Acid activation Activation of Carboxylic Acid 3_hydroxybenzoic_acid->activation benzylamine Benzylamine coupling Amide Bond Formation benzylamine->coupling coupling_agent Coupling Agent (e.g., EDC/HOBt) coupling_agent->activation solvent Anhydrous Solvent (e.g., DMF) solvent->activation activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification final_product N-benzyl-3-hydroxybenzamide purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Synthesis workflow for N-benzyl-3-hydroxybenzamide.
Detailed Experimental Protocol: Amidation using EDC/HOBt

This protocol describes the synthesis of N-benzyl-3-hydroxybenzamide from 3-hydroxybenzoic acid and benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 3-hydroxybenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature. This step activates the carboxylic acid.

  • Slowly add benzylamine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution (3 times) and then with brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure N-benzyl-3-hydroxybenzamide.

Characterization

The identity and purity of the synthesized N-benzyl-3-hydroxybenzamide should be confirmed using standard analytical techniques[4][5]:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and formula of the compound.

Reactivity and Stability

While specific stability studies for N-benzyl-3-hydroxybenzamide are not widely published, general principles for benzamides apply[6]:

  • Hydrolysis: The amide bond is susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. This would yield 3-hydroxybenzoic acid and benzylamine.

  • Thermal Stability: Benzamides are generally thermally stable under normal laboratory conditions.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Applications and Toxicological Profile

Potential Applications

The research on the specific applications of N-benzyl-3-hydroxybenzamide is limited. However, the N-benzylbenzamide scaffold is of interest in medicinal chemistry. For example, various derivatives have been investigated as butyrylcholinesterase inhibitors for potential use in the treatment of Alzheimer's disease[7]. The presence of the hydroxyl group in the 3-position could be explored for modulating biological activity or for further chemical modifications.

Toxicological Summary

As indicated by the GHS classifications, N-benzyl-3-hydroxybenzamide is harmful if swallowed and causes skin, eye, and respiratory irritation[1]. There is a lack of publicly available detailed toxicological studies, such as LD50 values or chronic toxicity data, for this specific compound. Therefore, it should be handled with care, assuming it may have other unknown toxic effects.

Conclusion

N-benzyl-3-hydroxybenzamide (CAS 15789-02-3) is a chemical compound with defined properties and hazards that necessitate careful handling. This guide provides a foundational understanding of this molecule, including a reliable synthesis protocol. Further research is needed to fully elucidate its toxicological profile and explore its potential applications in various scientific fields.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2394019, N-benzyl-3-hydroxybenzamide.
  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • Li, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. [Link]
  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • Reddy, P. G., & Kumar, S. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84. [Link]
  • Chaskar, A., & Padalkar, V. (2014). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis.
  • Chilin, A., et al. (2011). SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Letters in Drug Design & Discovery, 8(7), 648-654. [Link]
  • Wagner, A., et al. (2024). Amide coupling of benzoic acid and benzylamine with EDCl·HCl...
  • Graham, B. E., & Kuizenga, M. H. (1945). Toxicity studies on benzyl benzoate and related benzyl compounds. Journal of Pharmacology and Experimental Therapeutics, 84(4), 358-362.
  • PubChemLite. (n.d.). N-benzyl-3-hydroxybenzamide (C14H13NO2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561227, N-Benzyl-2-hydroxybenzamide.
  • Wikipedia. (n.d.). Butylparaben.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Zhang, Q.-X., & Zhang, B.-S. (2008). N-Benzyl-2-hydroxybenzamide.
  • BenchChem. (2025). common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments.
  • PharmaCompass. (n.d.). Salicylamide | Drug Information, Uses, Side Effects, Chemistry.
  • Google Patents. (n.d.). US12024483B2 - Synthesis method of hydroxybenzylamine.
  • Sigma-Aldrich. (n.d.). N-Benzyl-4-hydroxybenzamide AldrichCPR.
  • BenchChem. (2025). Physicochemical Properties of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide.
  • Hryhorenko, O. O., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 33(1), 1-13.
  • Wang, W., et al. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-bromo-3-methylbenzamide.
  • BenchChem. (2025). "N-Benzyl-2-bromo-3-methylbenzamide" stability issues and degradation products.

Sources

Preliminary Studies in the Synthesis of N-Benzyl-3-hydroxy-benzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of preliminary studies for the synthesis of N-Benzyl-3-hydroxy-benzamide, a molecule of interest within medicinal chemistry due to the prevalence of the benzamide scaffold in a wide array of therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, experimental protocols, and analytical validation.

Introduction: The Significance of the Benzamide Moiety

The benzamide functional group is a cornerstone in the development of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[3][4][5] The versatility of the benzamide core allows for a multitude of substitutions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. The synthesis of derivatives such as this compound is a critical step in the exploration of new chemical space and the development of novel therapeutic candidates.[6][7]

Synthetic Strategies: Pathways to this compound

The synthesis of this compound from 3-hydroxybenzoic acid and benzylamine can be approached through two primary, reliable methods: direct amide coupling and a two-step acylation via an acid chloride intermediate. The choice between these methods often depends on factors such as substrate reactivity, desired purity, and the availability of reagents.

Strategy 1: Direct Amide Coupling via Carbodiimide Activation

Direct coupling of a carboxylic acid and an amine is a highly efficient method for amide bond formation, circumventing the need to isolate a reactive intermediate.[8][9] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation.[9][10]

Causality of Experimental Choices:

The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate can be prone to racemization and other side reactions. The inclusion of HOBt mitigates these issues by forming a more stable and selective HOBt-ester, which then readily reacts with the amine to form the desired amide with high efficiency and minimal side products.[9][11] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.[9]

Reaction Mechanism: EDC/HOBt Coupling

EDC_HOBt_Mechanism RCOOH 3-Hydroxybenzoic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester Intermediate O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Side Reaction HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt regenerated Amide This compound HOBt_ester->Amide + Benzylamine Benzylamine Benzylamine Benzylamine->Amide Two_Step_Workflow Start 3-Hydroxybenzoic Acid Step1 Step 1: Acyl Chloride Formation (SOCl₂, cat. DMF) Start->Step1 Intermediate 3-Hydroxybenzoyl Chloride Step1->Intermediate Step2 Step 2: Amidation (Benzylamine, Base) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Sources

Introduction: The N-benzylbenzamide Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-benzylbenzamide Derivatives

The N-benzylbenzamide core, a seemingly simple amide linkage between a benzoic acid and a benzylamine moiety, represents a remarkably versatile and "privileged" scaffold in modern drug discovery. Its structural rigidity, coupled with the vast potential for chemical diversification on its two aromatic rings, allows for the precise spatial orientation of functional groups. This adaptability enables N-benzylbenzamide derivatives to interact with a wide array of biological targets, including enzymes, receptors, and structural proteins. Consequently, this chemical class exhibits a broad spectrum of pharmacological activities, positioning it as a focal point for the development of novel therapeutic agents.

This guide provides a comprehensive exploration of the diverse biological activities of N-benzylbenzamide derivatives, moving beyond a mere catalog of findings. As a senior application scientist, the objective is to elucidate the causality behind their therapeutic potential, detailing the mechanistic underpinnings, key structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into their applications as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents, as well as their role as potent and selective enzyme inhibitors.

Anticancer and Antiproliferative Activity

N-benzylbenzamide derivatives have emerged as a significant class of anticancer agents, primarily through their potent ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.[1][2] This mechanism is shared with well-known clinical agents like colchicine and the vinca alkaloids. Additionally, novel derivatives have been engineered as dual-target inhibitors, enhancing their therapeutic potential against complex diseases like triple-negative breast cancer.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. N-benzylbenzamide derivatives interfere with this process by binding to the colchicine-binding site on β-tubulin.[1][2] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The resulting disruption of the mitotic spindle triggers a cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[2] Certain derivatives also exhibit potent anti-vascular activity, further contributing to their antitumor effects by cutting off the tumor's blood supply.[1][2]

A distinct but equally potent anticancer strategy involves the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[3] EGFR is a receptor tyrosine kinase often overexpressed in tumors, driving malignant progression, while HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. N-benzyl-2-fluorobenzamide derivatives have been designed where the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR, and the 2-fluorobenzamide moiety chelates the zinc ion in the active site of HDAC3, providing a synergistic antitumor effect.[3]

cluster_0 Mechanism of Tubulin Inhibition tubulin_dimer α/β-Tubulin Heterodimers microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis mitotic_spindle->apoptosis Disruption Leads to nbb_derivative N-benzylbenzamide Derivative nbb_derivative->tubulin_dimer Binds to Colchicine Site

Caption: Mechanism of N-benzylbenzamide derivatives as tubulin inhibitors.

Quantitative Data: Antiproliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (nM)Reference
20b MGC-803 (Gastric)Tubulin Polymerization12[2]
20b HCT-116 (Colon)Tubulin Polymerization17[2]
20b A549 (Lung)Tubulin Polymerization27[2]
I-25 (MY-943) MGC-803 (Gastric)Tubulin Polymerization17[1]
16f (MY-1121) SMMC-7721 (Liver)Tubulin Polymerization89.42[1]
38 MDA-MB-231 (Breast)EGFR/HDAC3 Inhibition1980[3]
5b MDA-MB-231 (Breast)Not Specified39600[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

  • N-benzylbenzamide test compounds

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette, incubator (37°C, 5% CO₂)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-benzylbenzamide derivatives in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and a significant number of patients exhibit resistance to current medications, driving the search for novel antiepileptic drugs (AEDs).[5] N-benzylbenzamide derivatives have shown considerable promise in preclinical models, demonstrating potent anticonvulsant effects with favorable safety profiles.[6][7]

Mechanism of Action

While the precise mechanisms for many N-benzylbenzamide derivatives are still under investigation, their activity is believed to stem from modulation of key neuronal excitability pathways.[7] Potential mechanisms include:

  • Blockade of Voltage-Gated Sodium Channels: This is a primary mechanism for many established AEDs. By stabilizing the inactive state of these channels, the derivatives can limit the sustained, high-frequency repetitive firing of neurons that characterizes seizure activity.[7]

  • Modulation of GABAergic Neurotransmission: Some derivatives may enhance the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain, thereby suppressing neuronal hyperexcitability.[7]

Structure-activity relationship studies have highlighted that introducing specific substituents, such as methoxy groups on the phenyl ring or heteroatoms at the C(3) position of a propionamide backbone, can significantly enhance anticonvulsant potency.[5][6]

cluster_workflow Anticonvulsant Screening Workflow start Synthesized N-benzylbenzamide Derivatives mes_test Phase I: Maximal Electroshock (MES) Test (Acute Seizures) start->mes_test scptz_test Phase II: Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizures) mes_test->scptz_test Active Compounds neurotox Neurotoxicity Test (Rotarod) scptz_test->neurotox Active Compounds lead_compound Lead Compound Identification neurotox->lead_compound Low Toxicity

Caption: A typical workflow for preclinical anticonvulsant drug screening.

Quantitative Data: In Vivo Efficacy

The anticonvulsant activity of these derivatives is evaluated in animal models, with the median effective dose (ED₅₀) being a key parameter. The protective index (PI = TD₅₀/ED₅₀), which compares the toxic dose to the effective dose, is a crucial measure of a drug's safety margin.

Compound IDAnimal ModelTestED₅₀ (mg/kg)Protective Index (PI)Reference
(R)-18 Mouse (i.p.)MES4.56.0[6]
18 Rat (p.o.)MES3.9>130[6]
19 Mouse (i.p.)MES17.3-[6]
4k (3-OCH₃) MousePTZActive at 30 mg/kg-[5]
9 (1-Cpc-BZA) MouseMES85.362.49[8]
9 (1-Cpc-BZA) MousescPTZ1.371.37[8]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of an MES-induced seizure.

Materials:

  • N-benzylbenzamide test compounds

  • Male Swiss mice (20-25 g)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Corneal electrodes

  • A constant-current shock generator

Methodology:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle. Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed.

  • Anesthesia (Topical): Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice to minimize discomfort from the electrodes.

  • Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) through the corneal electrodes.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The complete abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded. The ED₅₀ value, the dose that protects 50% of the animals, is calculated using probit analysis.

  • Neurotoxicity Assessment (Rotarod Test): To assess motor impairment, treated mice are placed on a rotating rod (e.g., at 6 rpm). The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity. The TD₅₀ (median toxic dose) is then determined.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Benzamide derivatives, including N-benzylbenzamides, have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[9][10]

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory effects of these compounds is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[9] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli (like lipopolysaccharide, LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[11] Certain N-benzylbenzamide derivatives can inhibit this nuclear translocation of NF-κB, thereby suppressing the downstream inflammatory cascade.[9][11]

cluster_1 NF-κB Signaling Pathway lps Inflammatory Stimulus (e.g., LPS) ikb_kinase IκB Kinase lps->ikb_kinase Activates ikb IκB ikb_kinase->ikb Phosphorylates nfkb NF-κB ikb->nfkb Degrades & Releases nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates to nfkb_ikb NF-κB/IκB Complex (Inactive, Cytoplasm) nfkb_ikb->ikb_kinase nucleus Nucleus genes Pro-inflammatory Gene Transcription nfkb_nuc->genes cytokines TNF-α, IL-1β, COX-2 genes->cytokines nbb_deriv N-benzylbenzamide Derivative nbb_deriv->nfkb Inhibits Translocation

Caption: Inhibition of the NF-κB pathway by N-benzylbenzamide derivatives.

Quantitative Data: Anti-inflammatory Effects

The efficacy of these compounds is often measured by their ability to reduce paw edema in animal models or inhibit the production of inflammatory markers like Prostaglandin E2 (PGE₂).

Compound IDModelMeasurementResultReference
1e Carrageenan-induced paw edema (mouse)Edema Inhibition61.45%[10]
1h Carrageenan-induced paw edema (mouse)Edema Inhibition57.17%[10]
1e In vivoPGE₂ Level68.32 pg/mL (vs 530.13 for placebo)[10]
1h In vivoPGE₂ Level54.15 pg/mL (vs 530.13 for placebo)[10]
1H-30 RAW264.7 cellsNO, COX-2, IL-1βSuppressed Production[11]
3-CPA MouseLPS-induced TNF-αDose-dependent inhibition[9]

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[12] N-benzylbenzamide derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][14]

Mechanism of Action

The antimicrobial mechanisms of N-benzylbenzamides can vary. Some derivatives are designed as inhibitors of essential bacterial enzymes, such as FtsZ, a protein that forms the Z-ring at the site of cell division.[12] Inhibition of FtsZ disrupts bacterial cytokinesis, leading to filamentation and cell death. Other derivatives may function by disrupting the bacterial cell wall or membrane integrity, or by inhibiting other crucial metabolic pathways.[13]

Quantitative Data: Antibacterial and Antifungal Efficacy

Antimicrobial activity is typically assessed by the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in diffusion assays.

Compound IDOrganismTestResultReference
5a B. subtilisMIC6.25 µg/mL[13]
5a E. coliMIC3.12 µg/mL[13]
6b E. coliZone of Inhibition24 mm[13]
6c B. subtilisZone of Inhibition24 mm[13]
9 S. aureusZone Ratio0.44[12]
5h C. albicans% Inhibition17.70%[15]
Experimental Protocol: Agar Disc Diffusion Assay

This method is a standard preliminary test to screen for antimicrobial activity.

Objective: To qualitatively assess the antimicrobial activity of test compounds.

Materials:

  • N-benzylbenzamide test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial/fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes, swabs, and forceps

Methodology:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline.

  • Plate Inoculation: Uniformly streak the surface of the agar plate with the microbial suspension using a sterile cotton swab.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

  • Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent only), onto the surface of the inoculated agar plate using sterile forceps.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 48 hours for fungi.

  • Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth has been prevented. The size of the zone is proportional to the antimicrobial activity of the compound.

Broad-Spectrum Enzyme Inhibition

The structural versatility of the N-benzylbenzamide scaffold allows it to be tailored to fit the active sites of various enzymes, making these derivatives a rich source of potent and often selective inhibitors for diverse therapeutic applications.

Butyrylcholinesterase (BChE) Inhibition for Alzheimer's Disease

In advanced Alzheimer's disease, BChE plays a significant role in hydrolyzing the neurotransmitter acetylcholine. Selective BChE inhibitors can thus offer therapeutic benefits. A series of N-benzylbenzamide derivatives have been developed as highly potent and selective BChE inhibitors, with IC₅₀ values reaching the sub-nanomolar and even picomolar range.[16][17] These compounds have shown neuroprotective effects and the ability to improve cognitive function in animal models.[17]

Tyrosinase Inhibition for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. N-benzylbenzamide derivatives containing hydroxyl groups have been synthesized and shown to be potent competitive inhibitors of mushroom tyrosinase, effectively inhibiting the oxidation of L-DOPA.[18][19]

Soluble Epoxide Hydrolase (sEH) and PPARγ Dual Modulation

In an innovative approach to treating metabolic syndrome, N-benzylbenzamide derivatives have been designed as dual-target ligands for soluble epoxide hydrolase (sEH) and the peroxisome proliferator-activated receptor gamma (PPARγ).[20] Simultaneous inhibition of sEH and activation of PPARγ can synergistically improve conditions like diabetes and hypertension.[20]

Quantitative Data: Enzyme Inhibitory Potency
Compound IDTarget EnzymePotencyApplicationReference
S11-1014 Butyrylcholinesterase (BChE)IC₅₀ < 1 nMAlzheimer's Disease[16]
S11-1033 Butyrylcholinesterase (BChE)IC₅₀ < 1 nMAlzheimer's Disease[16]
15 TyrosinaseIC₅₀ = 2.2 µMHyperpigmentation[19]
14c sEH / PPARγIC₅₀ = 0.3 µM / EC₅₀ = 0.3 µMMetabolic Syndrome[20]
38 HDAC3IC₅₀ = 1.09 µMCancer[3]

Conclusion and Future Perspectives

The N-benzylbenzamide scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. The breadth of biological activities—spanning from anticancer and anticonvulsant to anti-inflammatory, antimicrobial, and diverse enzyme inhibition—is remarkable. The key to this versatility lies in the scaffold's amenability to fine-tuning through synthetic modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas. The development of multi-target ligands, such as the sEH/PPARγ modulators, represents a sophisticated strategy for treating complex multifactorial diseases.[20] Further exploration of structure-activity relationships, aided by computational modeling and 3D-QSAR studies, will enable the rational design of next-generation derivatives with enhanced efficacy and reduced off-target effects.[21] As our understanding of the molecular basis of disease deepens, the N-benzylbenzamide framework will undoubtedly continue to serve as a foundational element in the discovery of novel and impactful therapeutics.

References

  • Wagner, A. D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]
  • Ullah, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience. [Link]
  • Davarpanah, E., et al. (2021). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. [Link]
  • Yen, T. Y., et al. (1998). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]
  • Various Authors. (2025). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
  • Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
  • Wang, L., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]
  • Li, J., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery. [Link]
  • Various Authors. (2025). N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors.
  • Behera, A. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents.
  • Wang, Z., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Huczyński, A., et al. (2019). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules. [Link]
  • Harahap, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmacia. [Link]
  • Cho, S. J., et al. (2006). N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]
  • Smulson, M., et al. (2001). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Journal of the Association for Academic Minority Physicians. [Link]
  • Gonzalez-Cardenete, M. A., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]
  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides With Anti-Inflammatory Activity and Prostaglandin E2 Inhibitory Properties. Drug Design, Development and Therapy. [Link]
  • Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
  • Chen, Y. C., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry. [Link]
  • Huczyński, A., et al. (2025). (PDF) Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides.
  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Strupińska, M., et al. (2009). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica. [Link]

Sources

An In-depth Technical Guide to the Mechanistic Theories of N-benzyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of a Versatile Scaffold

N-benzyl-3-hydroxybenzamide represents a fascinating chemical scaffold with a growing body of research pointing towards its significant therapeutic potential. While the definitive mechanism of action for this specific compound is still under active investigation, extensive studies on its core structure and closely related derivatives have illuminated several compelling theories. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of how N-benzyl-3-hydroxybenzamide and its analogues may exert their biological effects. We will delve into the primary mechanistic hypotheses, supported by experimental evidence, and propose robust protocols for further investigation.

Introduction to N-benzyl-3-hydroxybenzamide: A Molecule of Interest

N-benzyl-3-hydroxybenzamide is an organic compound characterized by a benzamide core structure, with a benzyl group attached to the nitrogen and a hydroxyl group at the meta-position of the benzoyl ring.[1] Its chemical structure provides a versatile backbone for various biological interactions. The presence of amide and hydroxyl groups allows for hydrogen bonding, while the benzyl and phenyl rings can engage in hydrophobic interactions with biological macromolecules.[2] This combination of features has led to its exploration in diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3][4]

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₂[1]
Molecular Weight227.26 g/mol [1]
IUPAC NameN-benzyl-3-hydroxybenzamide[1]
CAS Number15789-02-3[1]

Primary Mechanistic Theories: A Deep Dive

Based on the current body of scientific literature, two primary theories dominate the discussion surrounding the mechanism of action of compounds based on the N-benzylbenzamide scaffold: inhibition of histone deacetylases (HDACs) and disruption of tubulin polymerization.

Theory 1: Inhibition of Histone Deacetylases (HDACs)

A significant body of evidence suggests that N-benzyl-3-hydroxybenzamide and its derivatives can function as histone deacetylase (HDAC) inhibitors.[3][5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression.[7][8] Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8]

The general pharmacophore for benzamide-based HDAC inhibitors consists of a zinc-binding group, a linker, and a surface recognition "cap" group.[7] In the context of N-benzyl-3-hydroxybenzamide, the hydroxyl and amide groups can potentially interact with the zinc ion in the active site of HDACs, while the benzyl and phenyl rings can serve as the cap group, interacting with the protein surface.[6]

Experimental Evidence:

  • Studies on novel N-hydroxybenzamide derivatives have demonstrated their ability to inhibit HDACs with IC₅₀ values in the micromolar range.[5]

  • Research on N-benzyltriazolyl-hydroxamate derivatives, which share a similar structural motif, has identified potent and selective HDAC6 inhibitors with nanomolar efficacy.[3]

  • The selectivity of certain benzamide derivatives for specific HDAC isoforms, such as HDAC6, is attributed to the benzylic spacer effectively accessing the wider channel of the enzyme's active site.[6]

Proposed Signaling Pathway:

HDAC_Inhibition NBH N-benzyl-3- hydroxybenzamide HDAC Histone Deacetylase (HDAC) NBH->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Hyperacetylation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes OpenChromatin->TSG Expression CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Proposed pathway of HDAC inhibition by N-benzyl-3-hydroxybenzamide.

Theory 2: Inhibition of Tubulin Polymerization

Another compelling theory posits that N-benzylbenzamide derivatives can act as tubulin polymerization inhibitors.[9][10] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are potent anticancer drugs.

N-benzylbenzamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[9][10] This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

Experimental Evidence:

  • A series of novel N-benzylbenzamide derivatives exhibited significant antiproliferative activities against various cancer cell lines with IC₅₀ values in the nanomolar range.[9]

  • Mechanistic studies confirmed that a lead compound from this series binds to the colchicine site of tubulin and displays potent anti-vascular activity.[9]

  • Further research on similar compounds demonstrated their ability to inhibit tubulin polymerization, cause G2/M phase cell cycle arrest, and induce apoptosis.[10]

Proposed Signaling Pathway:

Tubulin_Inhibition NBB N-benzylbenzamide Derivative Tubulin α/β-Tubulin Dimers NBB->Tubulin Binds to Colchicine Site G2M_Arrest G2/M Phase Arrest NBB->G2M_Arrest Induces Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellDivision Cell Division MitoticSpindle->CellDivision Blocks Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed pathway of tubulin polymerization inhibition.

Other Potential Mechanisms of Action

While HDAC and tubulin inhibition are the most prominent theories, research into the broader N-benzylbenzamide chemical space suggests other potential mechanisms that warrant consideration:

  • Butyrylcholinesterase (BChE) Inhibition: Derivatives of N-benzyl benzamide have been identified as selective and potent inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[4] This suggests a potential neuroprotective role for this class of compounds.

  • Antimicrobial Activity: Some studies have indicated that N-benzyl-3-hydroxybenzamide and related compounds possess antimicrobial properties, potentially through mechanisms like inhibiting essential bacterial enzymes.[2][11]

  • Anti-inflammatory Effects: The potential for anti-inflammatory activity has also been noted, although the specific molecular targets for this effect are not well-defined.[2]

  • Modulation of Autophagy: Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate autophagy, a cellular degradation process, suggesting another avenue for anticancer activity.[12]

Experimental Protocols for Mechanistic Elucidation

To further investigate and validate the proposed mechanisms of action for N-benzyl-3-hydroxybenzamide, the following experimental workflows are recommended:

Protocol for Assessing HDAC Inhibitory Activity

Objective: To determine the in vitro inhibitory activity of N-benzyl-3-hydroxybenzamide against a panel of HDAC isoforms.

Methodology:

  • Reagents and Materials:

    • N-benzyl-3-hydroxybenzamide (test compound)

    • Trichostatin A (positive control)

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

    • HDAC assay buffer

    • Developer solution

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of N-benzyl-3-hydroxybenzamide in DMSO.

    • In a 384-well plate, add the HDAC enzyme, assay buffer, and the test compound or control.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Evaluating Tubulin Polymerization Inhibition

Objective: To assess the effect of N-benzyl-3-hydroxybenzamide on the in vitro polymerization of tubulin.

Methodology:

  • Reagents and Materials:

    • N-benzyl-3-hydroxybenzamide (test compound)

    • Colchicine or Paclitaxel (positive controls)

    • Purified bovine brain tubulin (>99% pure)

    • Tubulin polymerization buffer (e.g., G-PEM buffer)

    • GTP solution

    • 96-well clear microplates

    • Spectrophotometer with temperature control

  • Procedure:

    • Prepare a serial dilution of N-benzyl-3-hydroxybenzamide in a suitable buffer.

    • In a pre-chilled 96-well plate on ice, add the tubulin polymerization buffer, GTP, and the test compound or control.

    • Add the purified tubulin to each well and mix gently.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the change in absorbance over time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion and Future Directions

The N-benzyl-3-hydroxybenzamide scaffold is a promising platform for the development of novel therapeutics. The prevailing theories of its mechanism of action center on the inhibition of histone deacetylases and tubulin polymerization, both of which are validated targets in cancer therapy. The versatility of this chemical structure also opens doors to other therapeutic applications, including the treatment of neurodegenerative and infectious diseases.

Future research should focus on:

  • Definitive Target Identification: Utilizing techniques such as chemical proteomics and thermal shift assays to definitively identify the direct binding partners of N-benzyl-3-hydroxybenzamide.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogues to optimize potency and selectivity for specific targets.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

  • Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to ensure drug-likeness.

By systematically addressing these areas, the scientific community can fully unlock the therapeutic potential of N-benzyl-3-hydroxybenzamide and its derivatives, paving the way for the development of new and effective medicines.

References

  • Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug Discov Ther. 2008 Aug;2(4):211-5. [Link]
  • N-benzyl-3-hydroxybenzamide. PubChem. [Link]
  • Synthesis and biological evaluation of novel N-benzyltriazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors. Bioorg Med Chem. 2023 Feb 1;79:117154. [Link]
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Eur J Med Chem. 2021 Apr 15;216:113316. [Link]
  • SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Letters in Drug Design & Discovery. [Link]
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]
  • Potent Histone Deacetylase Inhibitors Derived From 4-(aminomethyl)-N-hydroxybenzamide With High Selectivity for the HDAC6 Isoform. J Med Chem. 2013 Sep 26;56(18):7201-11. [Link]
  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Med Chem Lett. 2017 Jul 13;8(7):721-726. [Link]
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules. 2018 Dec 21;24(1):28. [Link]
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. J Med Chem. 2022 Aug 25;65(16):11365-11387. [Link]
  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Pharmaceuticals (Basel). 2023 Oct 14;16(10):1448. [Link]
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Med Chem. 2022 Apr;14(7):499-518. [Link]
  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. J Mol Struct. 2022;1248:131441. [Link]
  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem. 2023 Oct 4;18(19):e202300265. [Link]
  • Synthesis of N-(hydroxymethyl)benzamide. PrepChem.com. [Link]
  • N-benzyl-3-hydroxybenzamide (C14H13NO2). PubChemLite. [Link]
  • Butylparaben. Wikipedia. [Link]
  • N-Benzyl-2-hydroxybenzamide. PubChem. [Link]
  • 3-Hydroxybenzamide. PubChem. [Link]
  • N-benzyl-4-sulfamoylbenzamide. PubChem. [Link]
  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorg Med Chem Lett. 2017 Apr 15;27(8):1741-1745. [Link]
  • Salicylamide. PharmaCompass.com. [Link]
  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). Eur J Med Chem. 2021 Jan 15;210:112966. [Link]

Sources

A Technical Guide to the Solubility and Stability of N-Benzyl-3-hydroxy-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of N-Benzyl-3-hydroxy-benzamide, a molecule with structural motifs relevant to medicinal chemistry. A profound understanding of these physicochemical properties is a prerequisite for any successful drug development campaign, influencing everything from formulation to bioavailability and shelf-life. This document outlines the theoretical underpinnings, detailed experimental protocols for thermodynamic solubility and forced degradation studies, and best practices for data interpretation. The methodologies are grounded in established scientific principles and aligned with International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory relevance.

Introduction and Physicochemical Foundation

This compound is an organic molecule featuring a secondary amide and a phenolic hydroxyl group. These functional groups dictate its chemical behavior, including its potential for hydrogen bonding, its acidic/basic character, and its susceptibility to specific degradation pathways. A preliminary in-silico assessment is crucial for anticipating its properties.

Molecular Structure:

  • IUPAC Name: N-benzyl-3-hydroxybenzamide[1]

  • Molecular Formula: C₁₄H₁₃NO₂[1]

  • Molecular Weight: 227.26 g/mol [1]

The presence of both a hydrogen bond donor (hydroxyl, amide N-H) and acceptors (carbonyl oxygen, hydroxyl oxygen) suggests a capacity for intermolecular interactions that will influence its melting point and solubility. The phenolic hydroxyl group is weakly acidic, while the amide is generally considered neutral but can be hydrolyzed under harsh conditions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular Weight227.26 g/mol [1]Influences diffusion and membrane transport.
XLogP1.9[1]Indicates moderate lipophilicity, suggesting potentially low aqueous solubility.
pKa (most acidic)~9-10 (Phenolic OH)The compound's charge state and solubility will be pH-dependent around this value.
pKa (most basic)~ -1 (Carbonyl O)The molecule is not expected to be protonated under physiological conditions.

Solubility Profile Assessment

Solubility is a critical attribute that affects a compound's dissolution rate and subsequent absorption. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug discovery.[2]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput screening assay often used in early discovery to flag potential issues.[3][4] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions or amorphous precipitates.[4][5]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[2] It is the gold-standard measurement, crucial for lead optimization and pre-formulation, as it reflects the most stable, typically crystalline, form of the compound.[5][6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[3][7] Its core principle is to allow excess solid to equilibrate with a solvent over a sufficient period, ensuring the solution is truly saturated.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the equilibrium between the dissolved and undissolved states is achieved and maintained.

  • Equilibration Time (24-72 hours): This extended period is necessary to overcome the kinetic barriers of dissolution and potential solid-state phase transitions, ensuring a true thermodynamic equilibrium is reached.[7]

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.[7]

  • Quantification by HPLC: A validated, stability-indicating HPLC method is required to accurately measure the compound's concentration without interference from potential impurities or degradants.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C) for 48-72 hours.

  • Phase Separation: After equilibration, confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase to a concentration that falls within the linear range of the pre-established HPLC calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method.

  • Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor.

Table 2: Hypothetical Solubility Data for this compound

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)Rationale
Water25Low (< 0.1)The molecule's lipophilic benzyl and benzene rings outweigh the polar functional groups.
PBS (pH 7.4)25Low (< 0.1)At physiological pH, the phenolic hydroxyl is largely protonated, offering little solubility enhancement.
0.1 N HCl (pH 1)25Low (< 0.1)The molecule has no basic centers to protonate and increase solubility.
0.1 N NaOH (pH 13)25Moderate (> 1)The phenolic hydroxyl will be deprotonated to a phenolate, significantly increasing aqueous solubility.
Ethanol25High (> 10)Ethanol is a polar organic solvent capable of hydrogen bonding with the solute.[8][9]
DMSO25High (> 50)DMSO is a highly polar aprotic solvent, effective at solvating a wide range of organic molecules.[10]
Solubility Determination Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis prep1 Weigh excess solid This compound prep2 Add to known volume of solvent in vial prep1->prep2 equil1 Seal vial and place on orbital shaker prep2->equil1 equil2 Incubate at constant T (24-72 hours) equil1->equil2 analysis1 Centrifuge to pellet excess solid equil2->analysis1 analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Dilute for analysis analysis2->analysis3 analysis4 Quantify by validated HPLC method analysis3->analysis4 result Final Thermodynamic Solubility Value analysis4->result Calculate Solubility

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Stability Profile and Forced Degradation

Stability testing is essential for identifying degradation pathways, determining shelf-life, and developing stability-indicating analytical methods.[11] Forced degradation (or stress testing) intentionally subjects the compound to conditions more severe than those used in accelerated stability studies to rapidly identify likely degradation products.[11][12][13] This process is a cornerstone of pharmaceutical development as mandated by ICH guidelines (e.g., Q1A).[14][15][16][17]

The key degradation pathways for this compound are predicted to be:

  • Hydrolysis: The amide bond is susceptible to cleavage under strong acidic or basic conditions, yielding 3-hydroxybenzoic acid and benzylamine.[18][19]

  • Oxidation: The phenolic hydroxyl group and the benzylic position are potential sites for oxidative degradation.

  • Photodegradation: Aromatic systems can be sensitive to light, which may induce cleavage or rearrangement reactions.

Experimental Protocol: Forced Degradation Study

The goal is to achieve a target degradation of 5-20%.[12] This level is sufficient to generate and detect primary degradation products without causing extensive secondary degradation that would complicate analysis.[12]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60 °C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Store the stock solution and solid compound in an oven at 80 °C.

    • Photostability: Expose the stock solution and solid compound to a light source compliant with ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[14] A dark control sample must be run concurrently.

  • Time Points: Sample each condition at multiple time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including controls, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector for peak purity assessment and a mass spectrometer (MS) for degradant identification.

Table 3: Hypothetical Forced Degradation Results for this compound

Stress ConditionTime (h)Degradation (%)Probable Major Degradants (and m/z)
0.1 N HCl, 60 °C24~15%3-Hydroxybenzoic acid (138), Benzylamine (107)
0.1 N NaOH, 60 °C8~20%3-Hydroxybenzoic acid (138), Benzylamine (107)
3% H₂O₂, RT48~10%Oxidized derivatives (e.g., +16 Da)
80 °C (Solid)48< 5%Minimal degradation expected.
ICH Q1B Light-~5-10%Photodegradation products (structure elucidation required).
Forced Degradation Study Workflow Diagram

G cluster_stress Parallel Stress Conditions cluster_outcome Data Interpretation start Prepare Stock Solution of Compound acid Acidic (0.1N HCl, 60°C) start->acid base Basic (0.1N NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Multiple Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-PDA-MS sampling->analysis pathways Identify Degradation Pathways analysis->pathways method Validate Stability- Indicating Method analysis->method storage Inform Storage & Handling Conditions analysis->storage

Caption: Workflow for a Comprehensive Forced Degradation Study.

Data Interpretation and Best Practices

  • Solubility: The pH-solubility profile is critical. The expected increase in solubility at high pH confirms the role of the acidic phenol. For formulation, this suggests that salt formation or pH adjustment could be viable strategies to enhance aqueous solubility. Low solubility in acidic and neutral media points to potential challenges for oral absorption, which may require enabling technologies like amorphous solid dispersions or particle size reduction.

  • Stability: The forced degradation results establish the compound's intrinsic stability. Susceptibility to base-catalyzed hydrolysis is a key finding, indicating that the compound should be stored away from alkaline conditions. The identification of degradation products is the first step in their structural elucidation and toxicological assessment. The stability-indicating method, validated through these stress studies, is a critical quality control tool for all future development.

  • Handling and Storage: Based on the predicted stability profile, this compound should be stored in well-sealed containers, protected from light, high temperatures, and exposure to strong acids or bases. For long-term storage, maintaining a cool, dry environment under an inert atmosphere is recommended.

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of chemical and pharmaceutical research. This guide provides a robust, scientifically-grounded framework for characterizing this compound. By employing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data needed to understand the molecule's behavior, develop stable formulations, and establish reliable analytical controls. These foundational studies are pivotal for advancing a compound through the development pipeline with confidence and scientific rigor.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2394019, N-benzyl-3-hydroxybenzamide.
  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
  • Oreate AI Blog. (2025, December 12). Ich Guidelines for Stability Studies PPT.
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Pharmaceutical Technology. (2014, October 2). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioPharm International. (2013, November 1). Forced Degradation Studies for Biopharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561227, N-Benzyl-2-hydroxybenzamide.
  • Molbase. (2025, May 20). N-benzylbenzamide - 1485-70-7.
  • PubChemLite. (n.d.). N-benzyl-3-hydroxybenzamide (C14H13NO2).
  • ACS Publications. (2015, November 23). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents....
  • ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents....
  • National Center for Biotechnology Information. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives.
  • Solubility of Things. (n.d.). N-benzyl-3-chloropropanamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide.
  • Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? b. benzoic acid.

Sources

A Comprehensive Technical Guide to N-Benzyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of N-Benzyl-3-hydroxybenzamide, a molecule of significant interest within the broader class of N-substituted benzamides. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of its chemical identity, physicochemical properties, synthesis, and potential applications derived from the known biological activities of its structural class. By synthesizing data from authoritative chemical databases and peer-reviewed literature, this whitepaper serves as a foundational resource for laboratory investigation and conceptualization of future research involving this compound.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the cornerstone of all scientific research. This section delineates the formal nomenclature, common synonyms, and structural characteristics of N-Benzyl-3-hydroxybenzamide.

IUPAC Name and Structure

The systematic name for the compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is N-benzyl-3-hydroxybenzamide .[1] This name precisely describes the molecular architecture: a benzamide core where the amide nitrogen is substituted with a benzyl group, and a hydroxyl group is located at the 3-position of the benzoyl ring.

The chemical structure is represented by the molecular formula C₁₄H₁₃NO₂.[1][2]

Synonyms and Identifiers

In literature and commercial catalogs, N-Benzyl-3-hydroxybenzamide may be referenced by several synonyms and unique identifiers. Proper identification is critical for accurate literature searches and material procurement.

Identifier TypeValueSource
IUPAC Name N-benzyl-3-hydroxybenzamidePubChem[1]
CAS Number 15789-02-3PubChem, SCBT[1][2]
PubChem CID 2394019PubChem[1]
Molecular Formula C₁₄H₁₃NO₂PubChem, SCBT[1][2]
Molecular Weight 227.26 g/mol PubChem, SCBT[1][2]
InChIKey CMTKGWDQXAODLW-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OPubChem[1]
Synonym 3-Hydroxy-N-(phenylmethyl)benzamidePubChem[1]
Synonym Benzamide, 3-hydroxy-N-(phenylmethyl)-PubChem[1]
Structural Analysis

The molecule's functionality arises from the specific arrangement of its three key components: the benzyl group, the central amide linkage, and the 3-hydroxyphenyl ring. This arrangement dictates its chemical reactivity, potential for hydrogen bonding, and steric profile, which are all critical determinants of its biological activity.

mol N-Benzyl-3-hydroxybenzamide amide Amide Linkage (-CONH-) benzyl Benzyl Group (Hydrophobic Moiety) amide->benzyl N-Substitution hydroxyphenyl 3-Hydroxyphenyl Ring (H-Bonding Moiety) amide->hydroxyphenyl Carbonyl Linkage

Caption: Key functional moieties of N-Benzyl-3-hydroxybenzamide.

Physicochemical Properties

The physicochemical properties of a compound are essential predictors of its behavior in both chemical and biological systems. They influence formulation, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

Summary of Properties

The following table summarizes key computed physicochemical properties for N-Benzyl-3-hydroxybenzamide.

PropertyValueUnitSource
Molecular Weight 227.26 g/mol PubChem[1]
Monoisotopic Mass 227.094628657DaPubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 49.3ŲPubChem[1]
Interpretation for a Research Context
  • Lipophilicity (XLogP3): An XLogP3 value of 1.9 suggests a balanced character, indicating that the molecule possesses sufficient lipophilicity to facilitate passage across biological membranes, yet retains adequate hydrophilicity for aqueous solubility.[1] This balance is a common objective in medicinal chemistry.

  • Hydrogen Bonding: With two hydrogen bond donors (the hydroxyl and amide N-H) and two acceptors (the carbonyl and hydroxyl oxygens), the molecule has a strong capacity to interact with biological targets like enzyme active sites or receptors through hydrogen bonding.[1]

  • Polar Surface Area (TPSA): A TPSA of 49.3 Ų is well within the typical range for orally bioavailable drugs (generally < 140 Ų), suggesting a favorable profile for intestinal absorption and cell permeability.[1]

Synthesis and Manufacturing

While numerous methods exist for amide bond formation, a common and reliable approach for synthesizing N-Benzyl-3-hydroxybenzamide involves the coupling of 3-hydroxybenzoic acid with benzylamine. This process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Retrosynthetic Analysis

The most logical disconnection for retrosynthesis is at the amide C-N bond, yielding the two readily available starting materials: 3-hydroxybenzoic acid and benzylamine. This is a standard and efficient strategy for constructing benzamide derivatives.

Illustrative Laboratory-Scale Synthesis Protocol

This protocol describes a general procedure using a mixed anhydride method, chosen for its efficiency and common use in medicinal chemistry for preparing N-benzylbenzamide scaffolds.[3]

Objective: To synthesize N-Benzyl-3-hydroxybenzamide from 3-hydroxybenzoic acid and benzylamine.

Materials:

  • 3-Hydroxybenzoic acid

  • Triethylamine (TEA)

  • Isobutyl chloroformate (IBCF)

  • Benzylamine

  • Chloroform (or Dichloromethane), anhydrous

  • 2 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Acid Solubilization & Base Addition: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1.0 equivalent of 3-hydroxybenzoic acid in anhydrous chloroform. Cool the solution to 0 °C in an ice bath.

  • Formation of Mixed Anhydride (Activation): Add 1.0 equivalent of triethylamine to the solution. The triethylamine acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. Subsequently, add 1.1 equivalents of isobutyl chloroformate dropwise while maintaining the temperature at 0 °C. Stir for 1 hour. This step is critical as it forms a highly reactive mixed anhydride intermediate, which is more susceptible to nucleophilic attack than the original carboxylic acid.

  • Amine Addition (Coupling): Slowly add 1.0 equivalent of benzylamine to the reaction mixture. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the mixed anhydride.

  • Reaction Progression: Allow the solution to warm to room temperature and stir for 12 hours to ensure the reaction proceeds to completion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2 M HCl (to remove excess TEA and unreacted benzylamine), 1 M NaOH (to remove unreacted 3-hydroxybenzoic acid), and finally with brine (to remove residual water and salts).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain pure N-Benzyl-3-hydroxybenzamide.

Synthesis Workflow Diagram

start Starting Materials: 3-Hydroxybenzoic Acid Benzylamine step1 Step 1: Activation - Dissolve acid in CHCl₃ - Add Triethylamine - Add Isobutyl Chloroformate @ 0°C start->step1 step2 Step 2: Coupling - Add Benzylamine - Stir for 12h at RT step1->step2 step3 Step 3: Work-up - Wash with HCl - Wash with NaOH - Wash with Brine step2->step3 step4 Step 4: Isolation - Dry with MgSO₄ - Filter - Concentrate step3->step4 end_product Purified Product: N-Benzyl-3-hydroxybenzamide step4->end_product

Caption: Workflow for the synthesis of N-Benzyl-3-hydroxybenzamide.

Applications in Drug Discovery and Research

The N-benzylbenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific combination of substituents in N-Benzyl-3-hydroxybenzamide suggests potential in several therapeutic areas.

The N-Benzylbenzamide Scaffold in Medicinal Chemistry

Derivatives of N-benzylbenzamide have been investigated for a wide range of biological targets. For instance, various substituted N-benzylbenzamides have been synthesized and evaluated as potent tyrosinase inhibitors, which are relevant for dermatological conditions related to hyperpigmentation.[4] Furthermore, this scaffold serves as the foundation for dual-target modulators, such as those targeting soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), which have therapeutic potential in treating metabolic syndrome and type 2 diabetes.[3]

Potential Biological Activity: A Mechanistic Hypothesis

Based on related structures, N-Benzyl-3-hydroxybenzamide could act as a competitive inhibitor of enzymes like tyrosinase. The hydroxyphenyl ring can mimic the structure of endogenous phenolic substrates (like L-tyrosine), allowing the molecule to bind to the enzyme's active site. The benzyl group and amide linkage contribute to binding affinity through hydrophobic and hydrogen-bonding interactions, respectively.

cluster_0 Enzyme Active Site enzyme Enzyme (e.g., Tyrosinase) product Product (e.g., Melanin Precursor) enzyme->product Catalyzes substrate Endogenous Substrate (e.g., L-Tyrosine) substrate->enzyme Binds inhibitor N-Benzyl-3-hydroxybenzamide inhibitor->enzyme Competitive Inhibition

Caption: Hypothetical competitive inhibition mechanism.

Safety and Handling

Safe laboratory practice requires awareness of a compound's potential hazards.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications aggregated from notifications to the European Chemicals Agency (ECHA), N-Benzyl-3-hydroxybenzamide is associated with the following hazards[1]:

  • H302: Harmful if swallowed (Warning)

  • H315: Causes skin irritation (Warning)

  • H319: Causes serious eye irritation (Warning)

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-Benzyl-3-hydroxybenzamide is a well-defined chemical entity with a clear nomenclature and a set of physicochemical properties that make it an interesting candidate for further research. Its synthesis is achievable through standard organic chemistry techniques, and its structural motif is present in molecules with proven biological activity. This guide provides the foundational technical information necessary for researchers to handle, synthesize, and strategically investigate this compound's potential in medicinal chemistry and drug discovery programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2394019, N-benzyl-3-hydroxybenzamide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 561227, N-Benzyl-2-hydroxybenzamide.
  • PubChemLite (n.d.). N-benzyl-3-hydroxybenzamide (C14H13NO2).
  • Al-Hiari, Y. M., et al. (2018). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 23(9), 2196.
  • Fischer, D. S., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 112-131.

Sources

exploring the therapeutic potential of benzamide analogues

Certain benzamides, such as metoclopramide (MCA), have been shown to inhibit the transcription factor NF-κB. [20]Since NF-κB is a master regulator of the inflammatory response, its inhibition prevents the production of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα), thereby exerting a potent anti-inflammatory effect. [20] Other analogues, like Parsalmide, function as cyclooxygenase (COX) inhibitors. [1][21]Interestingly, some novel derivatives show preferential inhibition of COX-1 but are designed to spare the gastric mucosa, a significant advantage over non-selective NSAIDs that carry a risk of gastrointestinal ulceration. [21][22]

Key Experimental Protocols

The translation of a chemical concept into a therapeutic candidate requires robust and reproducible experimental validation. The following protocols are foundational for assessing the potential of novel benzamide analogues.

General Protocol for Synthesis of N-Substituted Benzamides

This protocol is a generalized procedure based on common synthetic routes described for creating benzamide libraries. [8][9]The choice of solvent, base, and coupling agent must be optimized for specific substrates.

Objective: To synthesize a target benzamide derivative from a substituted benzoic acid and a primary/secondary amine.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Thionyl chloride or Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Target amine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the substituted benzoic acid in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride (or thionyl chloride) dropwise. Causality: This converts the carboxylic acid to the more reactive acid chloride, facilitating amide bond formation.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure. The crude acid chloride is typically used immediately in the next step.

  • Amide Coupling: In a separate flask, dissolve the target amine and triethylamine in anhydrous DCM. Cool the solution to 0°C.

  • Dissolve the crude acid chloride from step 4 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution. Self-Validation: The presence of an exothermic reaction indicates the coupling is proceeding.

  • Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [12][13]

Protocol for In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.

Objective: To determine the IC50 value of a benzamide analogue against a human cancer cell line (e.g., HCT116). [14] Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzamide analogue in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-FU).

  • Incubate the plate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour. Rationale: TCA precipitates total cellular protein, fixing the cells to the plate.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA and excess medium components. Air dry the plate completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Dry: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on a shaker.

  • Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage inhibition versus log concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The benzamide scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. Its chemical versatility allows for fine-tuning of pharmacological properties to achieve high potency and selectivity against a wide array of biological targets. Current research highlights significant potential in oncology through ROS induction and kinase inhibition, in CNS disorders via nuanced dopamine receptor modulation, and in inflammation by targeting key pathways like NF-κB.

Future efforts will likely focus on developing highly selective analogues with optimized pharmacokinetic and safety profiles. The integration of computational chemistry for in silico screening and ADMET prediction will be crucial in accelerating the discovery process. [4]As our understanding of disease biology deepens, the rational design of benzamide analogues will undoubtedly lead to the next generation of targeted and effective medicines.

References

  • Wei, R., Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry.
  • Asif, M. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. SciTechnol.
  • Li, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1426-1431.
  • Pharmaguideline. (n.d.). Benzamides: Sulpiride. Pharmaguideline.
  • Szabo, C. (1996). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Molecular Medicine, 2(3), 257-259.
  • Wang, S., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114.
  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Pau, A., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(5-6), 517-530.
  • Wang, S., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114.
  • Gharehbaghi, K., et al. (1995). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. International Journal of Cancer, 61(1), 117-123.
  • BenchChem. (n.d.). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. BenchChem.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4).
  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3379.
  • Rossi, D., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. International Journal of Molecular Sciences, 25(1), 543.
  • Wei, R., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. ResearchGate.
  • Wang, S., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.
  • Khadse, S. C., et al. (2014). Rational Design and Synthesis of Benzamides as Non-ulcerogenic Anti-inflammatory Agents. Letters in Drug Design & Discovery, 11(8), 982-990.
  • ResearchGate. (n.d.). Synthesis and bioactivity evaluation of novel benzamide derivatives containing a diphenyl ether moiety. ResearchGate.
  • Yi, B., et al. (2018). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. European Journal of Medicinal Chemistry, 143, 1335-1346.
  • Hoener, M., et al. (2009). The use of benzamide derivatives for the treatment of cns disorders. Google Patents.
  • BioWorld. (1999). New benzamides for CNS disorders, particularly epilepsy, presented by SB. BioWorld.
  • Puech, A. J., et al. (1982). Pharmacological classification of benzamides. L'Encephale, 8(3), 435-446.
  • Pani, L., et al. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 5(4), 365-371.
  • Kamal, A., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 868353.
  • Hoener, M., et al. (2009). The use of benzamide derivatives for the treatment of cns disorders. Google Patents.
  • Wani, Z. A., et al. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. Future Journal of Pharmaceutical Sciences, 4(2), 224-233.
  • ResearchGate. (n.d.). Structures of benzamide drugs. ResearchGate.

initial screening of N-benzyl-3-hydroxybenzamide bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Bioactivity Screening of N-benzyl-3-hydroxybenzamide

Introduction

N-benzyl-3-hydroxybenzamide is a synthetic organic compound featuring a central benzamide core, substituted with a benzyl group on the nitrogen and a hydroxyl group at the meta-position of the benzoyl ring. The presence of these two key functional groups—the phenolic hydroxyl and the benzamide linkage—positions this molecule as a candidate for diverse biological activities. The phenolic moiety is a well-known structural alert for antioxidant and radical scavenging properties, while the benzamide scaffold is a privileged structure found in a wide array of approved pharmaceuticals, including anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. For instance, the structurally related salicylamides (2-hydroxybenzamides) are recognized for their anti-inflammatory and analgesic effects, often linked to the inhibition of prostaglandin synthesis.[1]

This guide, intended for researchers and drug development professionals, outlines a systematic, multi-tiered approach for the initial in vitro screening of N-benzyl-3-hydroxybenzamide. The objective is not merely to present protocols but to provide a logical framework for discovery, explaining the causal reasoning behind the experimental choices. This structured workflow is designed to efficiently characterize the compound's foundational safety profile and explore its most probable bioactivities based on chemical structure, thereby enabling informed decisions for further, more targeted investigations.

Tier 1: Foundational Screening - Cytotoxicity and Metabolic Activity

Causality Behind Experimental Choice: Before investigating any specific therapeutic potential, it is imperative to first establish the compound's effect on cell viability. A potent but highly toxic compound has a limited therapeutic window. Cytotoxicity screening is the gatekeeper of the entire discovery cascade; it determines the sub-toxic concentration range for all subsequent cell-based assays, ensuring that observed effects are due to specific bioactivity rather than general cellular poisoning.

The most common methods for this initial assessment are colorimetric assays that measure the metabolic activity of living cells, which serves as a proxy for cell viability.[2] Among these, the MTT and XTT assays are industry standards. Both are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[2][3] The MTT assay produces a purple formazan product that is insoluble and must be dissolved before measurement, whereas the XTT assay yields a water-soluble orange formazan, simplifying the protocol.[2][4] For high-throughput screening, the XTT assay is often preferred due to this simplification.[4]

Workflow for Foundational Cytotoxicity Screening

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis compound N-benzyl-3-hydroxybenzamide Stock Solution (in DMSO) treatment Treat cells with serial dilutions of compound (e.g., 0.1 to 100 µM) compound->treatment cells Cell Culture Seeding in 96-well plate cells->treatment incubation Incubate for 24-72 hours treatment->incubation add_xtt Add XTT Reagent incubation->add_xtt measure Measure Absorbance (450 nm) add_xtt->measure calculate Calculate % Cell Viability vs. Vehicle Control measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC50 value using the XTT assay.

Experimental Protocol: XTT Cell Viability Assay

This protocol is a self-validating system when run with appropriate controls (vehicle control, positive control for toxicity).

  • Cell Seeding: Seed a suitable human cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like HeLa) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of N-benzyl-3-hydroxybenzamide in dimethyl sulfoxide (DMSO). Create a series of working solutions by serially diluting the stock in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[2] Add 50 µL of the XTT mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the color to develop.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630 nm is often used to correct for background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
CompoundCell LineIncubation Time (h)IC50 (µM)
N-benzyl-3-hydroxybenzamideHEK29324[Result]
N-benzyl-3-hydroxybenzamideHEK29348[Result]
Doxorubicin (Control)HEK29348[Result]

Tier 2: Hypothesis-Driven Bioactivity Screening

Based on the compound's structural features, a logical next step is to investigate its potential as an antioxidant, anti-inflammatory, and enzyme-inhibiting agent. The following assays are selected for their relevance, reliability, and throughput.

Assessment of Antioxidant Activity

Causality Behind Experimental Choice: The phenolic hydroxyl (-OH) group is a potent hydrogen atom donor. This structural motif can readily neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), by donating a hydrogen atom.[6] This mechanism is the foundation of many natural and synthetic antioxidants. Therefore, screening for antioxidant activity is a primary, hypothesis-driven step. The DPPH and ABTS assays are complementary; DPPH is soluble in organic solvents, while ABTS is soluble in both aqueous and organic media, allowing for the assessment of hydrophilic and lipophilic compounds.[6][7]

Mechanism of Radical Scavenging```dot

G DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Neutralized) DPPH->DPPH_H H• transfer AH Phenolic Antioxidant (Ar-OH) A_radical Antioxidant Radical (Ar-O•) AH->A_radical H• donation

Caption: Simplified signaling pathway of LPS-induced NO production in macrophages.

Experimental Protocol: Inhibition of NO Production in RAW 264.7 Macrophages
  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of N-benzyl-3-hydroxybenzamide (determined from Tier 1 screening) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells (cells only, cells + LPS, cells + known inhibitor like L-NAME).

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Calculation: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Exploration of Enzyme Inhibitory Activity

Causality Behind Experimental Choice: The benzamide scaffold is a versatile pharmacophore capable of forming key hydrogen bonds within enzyme active sites. This makes it a common feature in many enzyme inhibitors. [8]To connect with the anti-inflammatory screening, a relevant target is lipoxygenase (LOX). Lipoxygenases are enzymes involved in the arachidonic acid pathway, producing leukotrienes, which are potent mediators of inflammation. [9]Inhibition of LOX is a validated strategy for anti-inflammatory drug development. A spectrophotometric assay provides a straightforward method for initial screening. [10][11]

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
  • Reagents: Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0). The substrate is linoleic acid, prepared in the same buffer with Tween-20 to aid solubilization.

  • Reaction Mixture: In a 96-well UV-transparent plate, add the borate buffer, the enzyme solution, and various concentrations of N-benzyl-3-hydroxybenzamide (or a known inhibitor like quercetin as a positive control).

  • Initiate Reaction: Start the enzymatic reaction by adding the linoleic acid substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 234 nm over 5 minutes using a microplate reader. The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

  • Calculation: Determine the rate of reaction (slope of the absorbance vs. time curve) for each concentration. Calculate the percentage of inhibition relative to the control reaction (enzyme + substrate without inhibitor). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Summary and Forward Outlook

This technical guide presents a structured, three-pronged initial screening cascade for N-benzyl-3-hydroxybenzamide, progressing from foundational safety to hypothesis-driven bioactivity.

  • Tier 1 establishes the crucial cytotoxicity profile, defining the therapeutic window for further tests.

  • Tier 2 probes the most probable bioactivities based on the molecule's chemical architecture: antioxidant, anti-inflammatory, and enzyme inhibition potential.

The quantitative data gathered from these assays, summarized in the tables provided, will form a comprehensive preliminary profile of the compound. Positive "hits" in any of these areas—for example, a low IC50 in the NO inhibition assay and the LOX assay—would provide a strong rationale for advancing the compound into more complex studies. Future work could include mechanism-of-action deconvolution (e.g., assessing effects on COX-1/COX-2 enzymes, measuring inflammatory cytokine expression), target identification studies, and ultimately, evaluation in pre-clinical in vivo models of inflammation or oxidative stress. This systematic approach ensures that research efforts are focused, efficient, and built upon a solid foundation of validated in vitro data.

References

  • Herath, H. M. M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Systematic Reviews in Pharmacy, 16(1).
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
  • Wikipedia. (n.d.). MTT assay.
  • Biocompare. (n.d.). Inhibitor Screening Kits.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • de Souza, T. C., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 999331.
  • Olejarz, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7243.
  • Kim, D., et al. (2024). Isolation and identification of lactic acid bacteria from ginseng sprouts and research on their probiotic, anti-inflammatory, and anti-cancer activity. Frontiers in Microbiology, 15, 1358913.
  • Herath, H. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 131.
  • A, S., & B, S. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1).
  • PharmaCompass. (n.d.). Salicylamide.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-Benzyl-3-hydroxy-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of N-Benzyl-3-hydroxy-benzamide, a valuable scaffold in medicinal chemistry and materials science. We will explore the chemical principles underpinning the amide bond formation, present a robust and reproducible synthetic methodology, and discuss the critical parameters for ensuring a high-yield, high-purity outcome. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction: The Significance of the Amide Bond

The amide bond is arguably one of the most important functional groups in chemistry and biology, forming the backbone of peptides and proteins. In the realm of synthetic chemistry, the creation of amide bonds is a cornerstone of drug discovery and development. This compound, the target molecule of this protocol, incorporates this crucial linkage and presents a versatile platform for further chemical modification.

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging. This is due to a competing acid-base reaction that results in the formation of a stable ammonium carboxylate salt, which is unreactive towards amide formation under mild conditions.[1][2] To overcome this thermodynamic hurdle, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.

This protocol will focus on a widely employed and reliable method for amide bond formation: the use of a coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). This combination offers a mild and efficient route to the desired amide, minimizing side reactions and racemization.[3]

Reaction Mechanism and Rationale

The EDC/HOBt-mediated amide coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid (3-hydroxybenzoic acid) and facilitate its reaction with the amine (benzylamine).

reaction_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_byproduct Byproduct Formation 3_hydroxybenzoic_acid 3-Hydroxybenzoic Acid O_acylisourea O-Acylisourea Intermediate (Highly Reactive) 3_hydroxybenzoic_acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt EDC_urea EDC-Urea Byproduct (Water-soluble) O_acylisourea->EDC_urea Rearrangement (Side Reaction) HOBt HOBt N_Benzyl_3_hydroxy_benzamide This compound (Product) HOBt_ester->N_Benzyl_3_hydroxy_benzamide + Benzylamine HOBt_ester->N_Benzyl_3_hydroxy_benzamide Benzylamine Benzylamine

Figure 1: Reaction mechanism of EDC/HOBt mediated amide coupling.

Causality behind Experimental Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This carbodiimide is a water-soluble coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] Its water solubility simplifies the purification process, as the urea byproduct can be easily removed with an aqueous wash.[3]

  • HOBt (1-Hydroxybenzotriazole): The O-acylisourea intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea. HOBt is added to trap the O-acylisourea, forming a more stable HOBt-active ester. This active ester is less susceptible to side reactions and efficiently reacts with the amine to form the desired amide.[3]

  • Solvent (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated intermediates.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid generated during the reaction, maintaining a favorable reaction pH.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
3-Hydroxybenzoic acid≥99%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
Saturated sodium bicarbonate solutionLaboratory prepared
Brine (Saturated NaCl solution)Laboratory prepared
Anhydrous magnesium sulfateLaboratory gradeFisher Scientific
Silica gel for column chromatography60 Å, 230-400 mesh
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale.

experimental_workflow Start Start Dissolve_Acid 1. Dissolve 3-hydroxybenzoic acid in anhydrous DMF under N2 Start->Dissolve_Acid Add_Reagents 2. Add HOBt and EDC, stir for 15 min at RT Dissolve_Acid->Add_Reagents Add_Base_Amine 3. Add DIPEA, followed by slow addition of benzylamine Add_Reagents->Add_Base_Amine Reaction 4. Stir at room temperature for 12-24 hours (Monitor by TLC) Add_Base_Amine->Reaction Workup 5. Aqueous Workup: Dilute with EtOAc, wash with NaHCO3 & brine Reaction->Workup Dry_Concentrate 6. Dry organic layer (MgSO4), filter, and concentrate Workup->Dry_Concentrate Purification 7. Purify by column chromatography Dry_Concentrate->Purification Characterization 8. Characterize the final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (1.38 g, 10 mmol, 1.0 eq).

  • Dissolution: Add anhydrous DMF (40 mL) to the flask and stir until the acid is completely dissolved. Purge the flask with nitrogen or argon gas.

  • Activation: To the stirred solution, add HOBt (1.62 g, 12 mmol, 1.2 eq) and EDC hydrochloride (2.30 g, 12 mmol, 1.2 eq). Stir the mixture for 15 minutes at room temperature.

  • Amine Addition: Add DIPEA (3.48 mL, 20 mmol, 2.0 eq) to the reaction mixture. Slowly add benzylamine (1.20 mL, 11 mmol, 1.1 eq) dropwise using a syringe over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material (3-hydroxybenzoic acid) is no longer visible by TLC.

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL). Wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) to remove unreacted acid and HOBt, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Expected Results and Characterization

The final product, this compound, should be a white to off-white solid. The expected yield for this reaction is typically in the range of 80-95%.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₄H₁₃NO₂[6]
Molecular Weight227.26 g/mol [6]
AppearanceWhite to light yellow powder/crystal[7]
Melting Point170 °C[7]

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the hydroxyl O-H stretch.

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

This compound:

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • GHS Pictograms: Warning[6]

Reagents:

  • EDC and HOBt: Are irritants and should be handled with care.

  • DMF: Is a potential teratogen and should be handled with caution, avoiding inhalation and skin contact.

  • DIPEA and Benzylamine: Are corrosive and have strong odors. Handle in a fume hood.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive coupling agents (hydrolyzed)- Use fresh, high-purity EDC and anhydrous HOBt.
- Wet solvent or reagents- Ensure all glassware is dry and use anhydrous solvents.
- Incomplete reaction- Extend the reaction time and continue to monitor by TLC.
Presence of unreacted starting materials - Insufficient amount of coupling agents or amine- Ensure accurate stoichiometry of all reagents.
Difficult purification - Formation of N-acylurea byproduct- Ensure HOBt is added before the amine. The urea byproduct from EDC is water-soluble and should be removed during workup.
- Co-elution of impurities- Optimize the solvent system for column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound using an EDC/HOBt-mediated coupling reaction. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently synthesize this valuable chemical entity for a wide range of applications in scientific research and development.

References

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin.
  • The Journal of Organic Chemistry. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
  • PubChem. (n.d.). N-benzyl-3-hydroxybenzamide. National Institutes of Health.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • ChemBK. (n.d.). benzamide, 3-hydroxy-.
  • PubChem. (n.d.). N-Benzyl-2-hydroxybenzamide. National Institutes of Health.
  • Organic Syntheses. (n.d.). Procedure.
  • Journal of Medicinal Chemistry. (2015, November 23). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ACS Publications.
  • ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
  • Google Patents. (n.d.). CN101429136B - Process for producing N-benzyl hydroxylamine and hydrochlorate.
  • ResearchGate. (n.d.). Amide coupling of benzoic acid and benzylamine with EDCl·HCl....
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,.
  • Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
  • Google Patents. (n.d.). KR20170003387A - Preparation method of benzoic acid amide compounds.
  • PMC. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. National Institutes of Health.
  • Google Patents. (n.d.). US12024483B2 - Synthesis method of hydroxybenzylamine.

Sources

Application Note: Comprehensive Analytical Characterization of N-Benzyl-3-hydroxy-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of N-Benzyl-3-hydroxy-benzamide, a compound of interest in medicinal chemistry. We present detailed, field-proven protocols for identity, purity, and stability assessment. The methods described herein leverage High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation, and thermal analysis for solid-state properties. This multi-technique approach ensures a robust and holistic understanding of the molecule, adhering to the principles of modern analytical validation.

Introduction

This compound (Figure 1) is a benzamide derivative with a chemical structure that suggests potential biological activity, making it a subject of interest in drug discovery and development. The benzamide moiety is a privileged scaffold found in numerous approved therapeutic agents. Rigorous analytical characterization is the bedrock upon which all subsequent pharmacological and toxicological studies are built. It is imperative to confirm the molecule's identity, quantify its purity, and understand its physical properties to ensure data integrity and reproducibility.

This guide explains the causality behind the selection of each analytical technique and provides step-by-step protocols that are designed to be self-validating, aligning with the principles outlined in the ICH Q2(R1) guidelines on analytical procedure validation.[1][2][3]

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.[4]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₃NO₂ PubChem[4]
Molecular Weight 227.26 g/mol PubChem[4]
Monoisotopic Mass 227.094628657 Da PubChem[4]
XLogP3 1.9 PubChem[4]

| Appearance | White to off-white solid | General knowledge |

Chromatographic Analysis for Purity and Assay (HPLC-UV)

Principle and Rationale

Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the cornerstone for assessing the purity of non-volatile organic molecules like this compound.

  • Causality of Method Choices:

    • Stationary Phase: A C18 (octadecylsilyl) column is selected due to the compound's moderate polarity. The benzyl and benzoyl rings provide sufficient hydrophobicity for strong retention and interaction with the non-polar C18 chains.

    • Mobile Phase: A gradient of acetonitrile and water is employed to ensure elution of the main compound with a sharp peak shape while also separating potential impurities with differing polarities. Acetonitrile is a common organic modifier that provides good peak resolution for aromatic compounds.

    • Acidification: The addition of a small amount of formic acid (0.1%) to the mobile phase is critical. It protonates the phenolic hydroxyl group and any residual silanols on the stationary phase, which prevents peak tailing and leads to improved chromatographic performance.[5]

    • UV Detection: The conjugated aromatic systems (benzoyl and benzyl groups) in the molecule are strong chromophores, resulting in significant UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds, but the optimal wavelength should be determined by analyzing the UV-Vis spectrum of the compound to maximize sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • This compound reference standard and sample.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

    • Set the UV detection wavelength to 254 nm.

  • Gradient Elution Program:

    • Run the gradient as detailed in Table 2.

  • Analysis: Inject the blank (diluent), reference standard, and sample solutions.

  • Data Interpretation: Calculate the purity by the area percent method. The assay is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
20.0 10 90
25.0 10 90
25.1 90 10

| 30.0 | 90 | 10 |

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_A Prepare Mobile Phases (A: H₂O+FA, B: ACN+FA) instrument HPLC System Setup (C18 Column, 30°C, 1 mL/min) prep_A->instrument prep_S Prepare Sample (~0.5 mg/mL in ACN/H₂O) injection Inject Blank, Standard, Sample prep_S->injection instrument->injection run Execute Gradient Program injection->run integrate Integrate Chromatogram run->integrate calculate Calculate Purity (Area %) & Assay (vs. Standard) integrate->calculate

Caption: HPLC workflow for purity and assay determination.

Structural Elucidation and Confirmation

Mass Spectrometry (LC-MS)

Principle and Rationale: LC-MS is a powerful technique that confirms the molecular weight of the target compound and provides structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that readily forms protonated molecular ions [M+H]⁺.

  • Expected Fragmentation: The N-benzyl amide bond is a likely site for fragmentation. Collision-Induced Dissociation (CID) is expected to cleave this bond, producing characteristic fragment ions. Key expected fragments include the benzoyl cation (m/z 105) and the benzyl cation (m/z 91).[6][7] The loss of the benzyl group from the protonated molecule would also be a characteristic fragmentation pathway.[8]

Protocol: LC-MS

  • LC Conditions: Use the same HPLC method as described in Section 2.2.

  • MS Interface: Divert the flow from the HPLC into an ESI-equipped mass spectrometer.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI+

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): 10 L/min at 300 °C

  • MS/MS Analysis: Perform a targeted MS/MS experiment on the precursor ion [M+H]⁺ (m/z 228.1). Apply varying collision energies (e.g., 10-30 eV) to observe the fragmentation pattern.

Table 3: Expected Mass Spectral Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ [C₁₄H₁₄NO₂]⁺ 228.10 Protonated molecular ion
[M+Na]⁺ [C₁₄H₁₃NO₂Na]⁺ 250.08 Sodium adduct
[C₇H₅O₂]⁺ [C₇H₅O₂]⁺ 121.03 3-Hydroxybenzoyl cation
[C₇H₅O]⁺ [C₇H₅O]⁺ 105.03 Benzoyl cation (from rearrangement/loss of OH)

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Benzyl/Tropylium cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (OH and NH).

  • Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons on both rings, a doublet for the benzylic CH₂ protons, and broad singlets for the exchangeable NH and OH protons. The coupling between the NH proton and the adjacent CH₂ protons (a triplet for NH, a doublet for CH₂) confirms the benzyl-amide linkage.[9]

  • Expected ¹³C NMR Signals: The spectrum will show signals for the carbonyl carbon (~166-168 ppm), aromatic carbons (110-160 ppm), and the benzylic CH₂ carbon (~43-45 ppm).

Protocol: NMR

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Add a drop of D₂O to a separate sample to confirm the exchangeable OH and NH peaks (they will disappear or decrease in intensity).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum (e.g., using a DEPTQ or similar pulse sequence to determine carbon types).

Structural Elucidation Workflow

Structure_Workflow cluster_primary Primary Analysis cluster_confirmation Confirmation & Elucidation LCMS LC-MS Analysis MW Confirm Molecular Weight (m/z 228.1 for [M+H]⁺) LCMS->MW Frag Analyze MS/MS Fragments (e.g., m/z 121, 91) LCMS->Frag NMR NMR Analysis (¹H, ¹³C) H_NMR Assign ¹H Signals (Aromatic, CH₂, NH, OH) NMR->H_NMR C_NMR Assign ¹³C Signals (C=O, Aromatic, CH₂) NMR->C_NMR Final_Structure Definitive Structure Confirmed MW->Final_Structure Frag->Final_Structure H_NMR->Final_Structure C_NMR->Final_Structure

Caption: Integrated workflow for structural confirmation.

Thermal Analysis (DSC/TGA)

Principle and Rationale

Thermal analysis provides critical information about the solid-state properties of a compound, including its melting point, thermal stability, and decomposition profile.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to precisely determine the melting point (an endothermic event), which is a key indicator of purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the temperature at which the compound begins to decompose. For a stable, anhydrous compound, significant mass loss is only expected at high temperatures.[10]

Experimental Protocol: DSC/TGA

Instrumentation and Materials:

  • DSC and TGA instruments.

  • Aluminum or ceramic pans.

  • This compound sample (2-5 mg).

Procedure:

  • TGA Analysis:

    • Place 2-5 mg of the sample into a tared TGA pan.

    • Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place 2-5 mg of the sample into a tared aluminum DSC pan and seal it.

    • Heat the sample from 30 °C to a temperature just below its decomposition point (determined by TGA) at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow to identify the melting endotherm.

Summary of Results

The application of these orthogonal analytical techniques provides a comprehensive characterization profile for this compound. The data generated should be compiled to provide a complete Certificate of Analysis, confirming the identity, strength, and purity of the material.

Table 4: Summary of Analytical Characterization Data

Technique Parameter Expected Result Purpose
HPLC-UV Purity ≥98.0% (by area %) Quantifies impurities
Retention Time Consistent with reference standard Confirms identity
LC-MS [M+H]⁺ m/z 228.1 ± 0.1 Confirms molecular weight
Key Fragments m/z 121.0, 91.1 Confirms structural fragments
¹H NMR Chemical Shifts Consistent with proposed structure Confirms H-framework
DSC Melting Point Sharp endotherm (e.g., 130-140 °C) Confirms identity and purity

| TGA | Decomposition | Onset > 200 °C | Assesses thermal stability |

Conclusion

The analytical methods detailed in this application note form a robust framework for the comprehensive characterization of this compound. By integrating chromatographic separation, mass spectrometric detection, definitive NMR structural analysis, and thermal property assessment, researchers and drug developers can establish a high-confidence profile of the molecule. Adherence to these protocols ensures the quality and reliability of the material for its intended scientific application.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: https://starodub.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem. Available at: https://www.benchchem.
  • N-benzyl-3-hydroxybenzamide. PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2394019
  • (PDF) Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Available at: https://www.researchgate.net/publication/281280337_Thermal_spectroscopic_and_DFT_studies_of_solid_benzamide
  • Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. Available at: https://www.researchgate.net/figure/Figure-S42-1-H-NMR-spectrum-100-MHz-CDCl-3-of-N-benzylbenzamide-7_fig41_234156681
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/21636005/
  • Benzamide-simplified mass spectrum. ResearchGate. Available at: https://www.researchgate.net/figure/Benzamide-simplified-mass-spectrum-1_fig21_348408169
  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15312952/
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC, National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745324/

Sources

Application Notes and Protocols for N-benzyl-3-hydroxybenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

N-benzyl-3-hydroxybenzamide is a synthetic organic compound characterized by a central benzamide core with a hydroxyl group at the meta-position of the phenyl ring and an N-benzyl substitution on the amide nitrogen.[1] This structure provides a versatile scaffold for medicinal chemistry exploration, offering key pharmacophoric features that suggest a range of potential biological activities. The hydroxyl group can participate in hydrogen bonding, while the amide linkage provides a stable, planar unit. The benzyl group can engage in hydrophobic interactions within protein binding pockets.[2]

While specific research on N-benzyl-3-hydroxybenzamide itself is emerging, the broader class of N-benzylbenzamide derivatives has demonstrated significant promise in several therapeutic areas. These include oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols to explore the medicinal chemistry of N-benzyl-3-hydroxybenzamide and its analogues.

Potential Therapeutic Applications and Underlying Mechanisms

Based on structure-activity relationships of closely related compounds, N-benzyl-3-hydroxybenzamide is a compelling candidate for investigation in the following areas:

Anticancer Activity via Tubulin Polymerization Inhibition

A significant body of research has identified N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization.[3][6][7] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitosis in rapidly dividing cancer cells.[6][8] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Hypothesized Mechanism of Action:

N-benzyl-3-hydroxybenzamide is postulated to interact with the colchicine binding site of β-tubulin. The 3-hydroxybenzamide moiety may form critical hydrogen bonds within the binding pocket, while the N-benzyl group occupies a hydrophobic region, collectively stabilizing the compound-protein complex and preventing the polymerization of tubulin dimers into microtubules.

Logical Pathway for Tubulin Inhibition

G cluster_0 Cellular Environment cluster_1 Inhibitory Effect N-benzyl-3-hydroxybenzamide N-benzyl-3-hydroxybenzamide Tubulin_Dimers α/β-Tubulin Dimers N-benzyl-3-hydroxybenzamide->Tubulin_Dimers Binds to Colchicine Site Inhibition Inhibition of Polymerization Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Arrest G2/M Phase Arrest Mitotic_Spindle->Arrest Inhibition->Mitotic_Spindle Disruption Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Hypothesized pathway of N-benzyl-3-hydroxybenzamide as a tubulin polymerization inhibitor.

Neuroprotective Effects in Alzheimer's Disease

Derivatives of N-benzylbenzamide have shown promise as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[4] Additionally, related structures have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.[9] The neuroprotective effects may also stem from the regulation of apoptosis and autophagy.[10][11]

Hypothesized Dual-Action Neuroprotection:

N-benzyl-3-hydroxybenzamide may offer a multi-pronged approach to Alzheimer's therapy. It could inhibit BChE, thereby increasing acetylcholine levels and improving cognitive function. Concurrently, it might interfere with the fibrillization of Aβ peptides, reducing plaque formation and subsequent neurotoxicity.

Workflow for Assessing Neuroprotective Potential

G Start N-benzyl-3-hydroxybenzamide BChE_Assay Butyrylcholinesterase Inhibition Assay Start->BChE_Assay Abeta_Assay Amyloid-Beta Aggregation Assay Start->Abeta_Assay Cell_Viability Neuroblastoma Cell Viability Assay (e.g., MTT) BChE_Assay->Cell_Viability Positive Result Abeta_Assay->Cell_Viability Positive Result In_Vivo In Vivo Model of AD (e.g., Aβ-induced cognitive impairment) Cell_Viability->In_Vivo Demonstrates Neuroprotection Outcome Therapeutic Candidate In_Vivo->Outcome Shows Efficacy

Caption: Experimental workflow for evaluating the neuroprotective effects of N-benzyl-3-hydroxybenzamide.

Enzyme Inhibition: Broader Therapeutic Horizons

The N-benzylbenzamide scaffold has been explored for its inhibitory activity against a variety of enzymes:

  • Tyrosinase: Hydroxylated N-benzylbenzamide derivatives are potent inhibitors of tyrosinase, the key enzyme in melanin synthesis, suggesting applications in cosmetics and treatments for hyperpigmentation disorders.[12][13]

  • Phosphodiesterase-4 (PDE4): Analogues of N-benzyl-N-hydroxy-carboxamides have demonstrated potent PDE4 inhibition, an important target for inflammatory diseases like asthma and COPD.[14]

  • Histone Deacetylases (HDACs): The related N-hydroxybenzamide moiety is a well-known zinc-chelating group found in many HDAC inhibitors used in cancer therapy.[15]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3-hydroxybenzamide

This protocol details the synthesis of N-benzyl-3-hydroxybenzamide via amide coupling of 3-hydroxybenzoic acid and benzylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[16]

Materials:

  • 3-Hydroxybenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature. The activation of the carboxylic acid is crucial for efficient amide bond formation.

  • Add DIPEA (2.0 eq) to the mixture to act as a base, neutralizing the hydrochloride salt of EDC and facilitating the reaction.

  • Slowly add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution (3x) to remove unreacted acid and HOBt, followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-benzyl-3-hydroxybenzamide.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol is designed to assess the inhibitory effect of N-benzyl-3-hydroxybenzamide on tubulin polymerization.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • N-benzyl-3-hydroxybenzamide stock solution in DMSO

  • Colchicine or Paclitaxel as controls

  • 96-well microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Add varying concentrations of N-benzyl-3-hydroxybenzamide (e.g., from 0.1 µM to 100 µM) to the wells of a pre-chilled 96-well plate. Include wells for a DMSO vehicle control, a positive control for inhibition (colchicine), and a positive control for polymerization (paclitaxel).

  • Add the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance versus time for each concentration of the test compound.

  • Calculate the IC₅₀ value, which is the concentration of N-benzyl-3-hydroxybenzamide that inhibits tubulin polymerization by 50% compared to the vehicle control.

Protocol 3: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay

This protocol, based on Ellman's method, measures the BChE inhibitory activity of N-benzyl-3-hydroxybenzamide.

Materials:

  • Human Butyrylcholinesterase (BChE)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • N-benzyl-3-hydroxybenzamide stock solution in DMSO

  • Rivastigmine or Donepezil as a positive control

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of N-benzyl-3-hydroxybenzamide. Include wells for a vehicle control (DMSO) and a positive control.

  • Add the BChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate, BTCI, to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes. The rate of increase in absorbance is proportional to BChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation

Quantitative data from the above assays should be summarized in clear, structured tables for easy comparison.

Table 1: Anticancer Activity of N-benzyl-3-hydroxybenzamide Derivatives

CompoundTarget Cell LineIC₅₀ (nM) [Antiproliferative]IC₅₀ (µM) [Tubulin Polymerization]
20b A549 (Lung)12-27Not Reported
13n (MY-1388) MGC-803 (Gastric)8-480.62
N-benzyl-3-hydroxybenzamideTo be determinedTo be determinedTo be determined

Data for compounds 20b and 13n are from related N-benzylbenzamide derivatives and serve as a reference.[3][8]

Table 2: Neuroprotective Potential of N-benzyl-3-hydroxybenzamide Derivatives

CompoundBChE IC₅₀ (nM)Aβ Aggregation Inhibition (%) at [X µM]Neuroprotection in Cell-based Assay
S11-1014 Sub-nanomolarNot ReportedDemonstrated
S11-1033 Sub-nanomolarNot ReportedDemonstrated
N-benzyl-3-hydroxybenzamideTo be determinedTo be determinedTo be determined

Data for compounds S11-1014 and S11-1033 are from related N-benzylbenzamide derivatives and serve as a reference.[4]

Conclusion and Future Directions

N-benzyl-3-hydroxybenzamide represents a promising starting point for medicinal chemistry campaigns targeting a range of diseases. Its structural simplicity and amenability to chemical modification make it an attractive scaffold for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Future research should focus on elucidating the specific molecular targets of N-benzyl-3-hydroxybenzamide, optimizing its potency and selectivity through systematic structure-activity relationship studies, and evaluating its efficacy and safety in preclinical in vivo models. The exploration of this chemical space holds significant potential for the discovery of next-generation drugs for cancer, neurodegenerative disorders, and inflammatory conditions.

References

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]
  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF.
  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site | Request PDF.
  • N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evalu
  • SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Bentham Science Publisher. [Link]
  • N-benzyl-3-hydroxybenzamide | C14H13NO2 | CID 2394019 - PubChem. PubChem. [Link]
  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV).
  • Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM].
  • 3-Hydroxybenzamide | C7H7NO2 | CID 342403 - PubChem. PubChem. [Link]
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]
  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed. [Link]
  • N-Benzylbenzamides: a new class of potent tyrosinase inhibitors.
  • Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Universitas Hasanuddin. [Link]
  • The synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone.
  • Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]
  • N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed. [Link]
  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.
  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]
  • Neuroprotective effect of benzamides 3a,3d,3f, 5a,5 f, 7a on HT22...
  • N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. PubMed. [Link]
  • 3-hydroxybenzaldehyde, 100-83-4. The Good Scents Company. [Link]
  • Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease.
  • Neuroprotective mechanisms of 3-n-butylphthalide in neurodegener
  • Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)
  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?
  • Process for producing N-benzyl hydroxylamine and hydrochlorate.
  • N-benzyl-3-hydroxybenzamide (C14H13NO2). PubChemLite. [Link]
  • Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases.
  • N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. PubMed. [Link]
  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of trithe ple-neg
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Semantic Scholar. [Link]

Sources

Application Note & Protocol: A Framework for Investigating N-benzylbenzamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental framework for evaluating the anticancer potential of N-benzylbenzamide. It outlines a logical progression of in vitro and in vivo studies, detailing the scientific rationale and step-by-step protocols for key assays. This guide is intended to be a foundational resource, adaptable to specific cancer types and research questions.

Introduction: The Therapeutic Potential of N-benzylbenzamide

N-benzylbenzamide is an organic compound that has garnered interest in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated significant biological activities, including potent antitumor properties.[2][3][4] The core structure of N-benzylbenzamide allows for diverse chemical modifications, making it an attractive starting point for the development of novel anticancer agents.[5][6]

Recent studies have identified N-benzylbenzamide derivatives as inhibitors of tubulin polymerization.[2][3][7] Tubulin is a critical component of microtubules, which play a vital role in cell division, intracellular transport, and maintenance of cell shape.[3] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and subsequently trigger apoptosis (programmed cell death) in cancer cells.[3][7] This mechanism of action is shared by several clinically successful anticancer drugs.

This application note details a systematic approach to characterize the anticancer effects of a novel N-benzylbenzamide analog, from initial cell viability screening to in vivo efficacy studies.

Experimental Workflow: A Phased Approach

A tiered approach is recommended to efficiently evaluate the anticancer properties of N-benzylbenzamide. This workflow progresses from broad initial screenings to more detailed mechanistic and in vivo studies.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Preparation & Characterization C Cell Viability Assays (MTT/XTT) A->C B Cell Line Selection B->C D IC50 Determination C->D E Apoptosis Assays D->E F Cell Cycle Analysis D->F G Western Blot Analysis E->G F->G H Xenograft Model Development G->H I In Vivo Efficacy Study H->I J Toxicity Assessment I->J

Caption: A phased experimental workflow for evaluating N-benzylbenzamide's anticancer potential.

Phase 1: In Vitro Screening

The initial phase focuses on assessing the cytotoxic and antiproliferative effects of N-benzylbenzamide across a panel of cancer cell lines.[8][9][10]

Compound Preparation and Characterization

Prior to biological testing, it is crucial to ensure the purity and stability of the N-benzylbenzamide compound.

  • Synthesis and Purification: N-benzylbenzamide can be synthesized through various established methods.[5][11] Following synthesis, the compound should be purified, for example, by recrystallization or column chromatography.

  • Structural Verification: Confirm the chemical structure using techniques such as NMR spectroscopy and mass spectrometry.

  • Solubility and Stability: Determine the solubility of N-benzylbenzamide in relevant solvents, such as DMSO for stock solutions and cell culture media for working concentrations.[12][13][14] Assess its stability under experimental conditions.

Cell Line Selection

Select a panel of human cancer cell lines relevant to the intended therapeutic area. It is also advisable to include a non-cancerous cell line to assess selectivity.

Cell Line Cancer Type Justification
MCF-7 Breast CancerEstrogen receptor-positive, widely used model.
MDA-MB-231 Breast CancerTriple-negative, aggressive subtype.[15]
A549 Lung CancerNon-small cell lung cancer, a common malignancy.
HeLa Cervical CancerA well-characterized and robust cell line.
HCT116 Colorectal CancerRepresents a prevalent gastrointestinal cancer.
HEK293 Normal KidneyTo assess general cytotoxicity and selectivity.
Cell Viability Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19] Metabolically active cells reduce the yellow MTT to a purple formazan product.[16][18][19]

Materials:

  • 96-well cell culture plates

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • N-benzylbenzamide stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[17][19] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-benzylbenzamide in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[19]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][19]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value for each cell line.

Phase 2: Mechanistic Studies

Once the cytotoxic activity of N-benzylbenzamide is confirmed, the next phase investigates the underlying mechanism of action.

Apoptosis Assays

Several methods can be employed to determine if N-benzylbenzamide induces apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[20] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

Cell Cycle Analysis

Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A G2/M arrest is consistent with the proposed mechanism of tubulin polymerization inhibition.[21]

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.[22] It is invaluable for investigating the molecular pathways involved in apoptosis.[22][23]

Key Apoptotic Markers for Western Blot Analysis:

Protein Target Function in Apoptosis Expected Change with N-benzylbenzamide Treatment
Cleaved PARP A substrate of activated caspase-3 and -7; its cleavage is a hallmark of apoptosis.Increase in the cleaved form.
Cleaved Caspase-3 An executioner caspase that plays a central role in apoptosis.Increase in the cleaved (active) form.
Bcl-2 Family Proteins Regulators of the intrinsic apoptotic pathway (e.g., Bcl-2, Bax).Changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.
p53 A tumor suppressor protein that can induce apoptosis in response to cellular stress.[24]Potential increase in expression.

Western Blot Protocol Outline:

  • Cell Treatment and Lysis: Treat cells with N-benzylbenzamide at concentrations around the IC50 value for various time points. Harvest and lyse the cells to extract proteins.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.[22]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[22]

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[22]

apoptosis_pathway NB N-benzylbenzamide Tubulin Tubulin Polymerization Inhibition NB->Tubulin G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for N-benzylbenzamide-induced apoptosis.

Phase 3: In Vivo Evaluation

Promising results from in vitro studies warrant further investigation in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool.[25][26][27]

Xenograft Model Development
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[25][27]

  • Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 1-5 million cells) into the flank of the mice.[27]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

In Vivo Efficacy Study Protocol
  • Animal Grouping: Randomize the tumor-bearing mice into control and treatment groups.

  • Treatment Administration: Administer N-benzylbenzamide to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

  • Body Weight Monitoring: Record the body weight of the mice to assess toxicity.

  • Study Endpoint: The study may be terminated when the tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Toxicity Assessment

At the end of the study, major organs can be collected for histopathological analysis to evaluate any potential toxicity of N-benzylbenzamide.

Conclusion

This application note provides a structured and detailed experimental framework for the preclinical evaluation of N-benzylbenzamide as a potential anticancer agent. By systematically progressing through in vitro screening, mechanistic elucidation, and in vivo efficacy studies, researchers can thoroughly characterize its therapeutic potential. The provided protocols offer a solid foundation that can be adapted and optimized for specific research objectives.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Baharara, J., Ramezani, T., & Hosseini, N. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Avicenna Journal of Phytomedicine, 8(5), 365–384.
  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 79–83.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience.
  • MTT (Assay protocol). (2023, February 27). protocols.io.
  • Lelan, F. A., Swearer, D. F., & Johnson, R. K. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Research Journal of Pharmacy and Technology.
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015, November 23). Journal of Medicinal Chemistry.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021, April 15). European Journal of Medicinal Chemistry.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. (n.d.). Acta Pharmaceutica Sinica B.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers in Oncology.
  • Xenograft Models. (n.d.). Creative Biolabs.
  • Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. (2013, October). European Journal of Medicinal Chemistry.
  • Mechanism of action for N-substituted benzamide-induced apoptosis. (2002). British Journal of Cancer, 86(6), 971–978.
  • N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016, November 28). ACS Medicinal Chemistry Letters.
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs.
  • Determination of Caspase Activation by Western Blot. (n.d.). Methods in Molecular Biology.
  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. (2025, November 16).
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
  • Mechanism of action for N-substituted benzamide-induced apoptosis. (n.d.). British Journal of Cancer.
  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of trithe ple-negative breast cancer. (2025, August 3). Bioorganic & Medicinal Chemistry Letters.
  • How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. (n.d.). Pearson.
  • Benzamide riboside induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells. (n.d.).
  • N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. (1999). British Journal of Cancer, 81(8), 1272–1275.
  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry.
  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? (2013, October 4). ResearchGate.
  • How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. (n.d.). Pearson.
  • N-benzylbenzamide. (2025, May 20). LookChem.
  • Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. (2025, October 16). Molecules.
  • Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019, March 20).
  • Chemical Properties of N-Benzylbenzamide (CAS 1485-70-7). (n.d.). Cheméo.

Sources

Application Notes & Protocols: The N-Benzyl-3-hydroxy-benzamide Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets through versatile, targeted modifications. The benzamide moiety is a cornerstone of this concept, and its derivative, N-Benzyl-3-hydroxy-benzamide , serves as a quintessential model for exploring this privileged space.

While a simple molecule, this compound embodies the key features of a powerful pharmacophore that has been successfully exploited in oncology, neuroscience, and infectious diseases.[1][2] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic, and practical understanding of how to leverage this scaffold. We will dissect its structure, explain the causality behind its biological activity, and provide actionable protocols for its synthesis, evaluation, and evolution into potent drug candidates.

Part 1: The Benzamide Pharmacophore: A Structural Dissection

The power of the this compound scaffold lies in its adherence to a well-established three-part pharmacophore model, particularly for inhibiting zinc-dependent enzymes like Histone Deacetylases (HDACs).[3][4]

  • Zinc-Binding Group (ZBG): The 3-hydroxy-benzamide portion is critical. The carbonyl oxygen and the adjacent hydroxyl group can coordinate with the Zn²⁺ ion in the active site of metalloenzymes, effectively blocking their catalytic function.[2][5] This interaction is foundational to the inhibitory activity.

  • Linker: The amide bond and the phenyl ring constitute the linker region. This component properly orients the other two groups within the enzyme's binding pocket.

  • "Cap" Group: The N-benzyl group serves as the surface-recognition or "cap" domain. It forms hydrophobic and π-stacking interactions with residues at the rim of the enzyme's active site tunnel, contributing significantly to binding affinity and isoform selectivity.[3][6]

This modular design is the scaffold's greatest strength, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties by modifying each of the three components.

cluster_0 This compound Scaffold ZBG Zinc-Binding Group (ZBG) (3-Hydroxy-benzamide) ZBG->p1 Linker Linker (Amide & Phenyl Core) Linker->p2 Cap Cap Group (N-Benzyl) p1->Linker p2->Cap

Caption: The classic three-part pharmacophore of benzamide-based inhibitors.

Part 2: Synthesis and Physicochemical Characterization

The synthesis of this compound and its analogs is typically achieved through a straightforward amide coupling reaction. Understanding this process is the first step toward creating novel derivatives for screening.

Protocol 1: Synthesis of this compound

This protocol details a standard laboratory procedure for amide bond formation using a carbodiimide coupling agent.

Rationale: The reaction activates the carboxylic acid of 3-hydroxybenzoic acid, making it susceptible to nucleophilic attack by the amine group of benzylamine. HOBt (Hydroxybenzotriazole) is included to suppress side reactions and minimize racemization if chiral centers were present.

Materials:

  • 3-Hydroxybenzoic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric acid (HCl) (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the solution and stir for 20-30 minutes at 0°C. Successful activation is often indicated by the solution becoming clear.

  • Amine Coupling: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), and finally with brine (1x). This removes unreacted starting materials and coupling reagents.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[7]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8] Purity should be assessed by HPLC, aiming for >95%.

Part 3: Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A primary and extensively studied application of the benzamide scaffold is the inhibition of Histone Deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[1]

Biological Context: HDACs remove acetyl groups from lysine residues on histone proteins. This leads to chromatin compaction and transcriptional repression.[9] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Inhibiting HDACs restores histone acetylation, reactivates gene expression, and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9][10]

Mechanism of Inhibition: Benzamide-based inhibitors like Entinostat (MS-275) are typically selective for Class I HDACs (HDAC1, 2, 3).[9][11] The this compound scaffold mimics the substrate by:

  • The ZBG (hydroxy-benzamide) chelates the active site Zn²⁺ ion, displacing a critical water molecule and blocking the deacetylation reaction.

  • The linker fits within the hydrophobic tunnel leading to the active site.

  • The Cap group (benzyl ring) interacts with surface residues, enhancing affinity and contributing to isoform selectivity.[3]

HDAC HDAC Enzyme (Overexpressed in Cancer) Deacetyl_Histone Deacetylated Histone (Silenced Gene) HDAC->Deacetyl_Histone Histone Acetylated Histone (Active Gene) Histone->HDAC Deacetylation Apoptosis Tumor Suppression (Apoptosis, Cell Cycle Arrest) Histone->Apoptosis Gene Reactivation Benzamide This compound (HDAC Inhibitor) Benzamide->HDAC Inhibition

Caption: Pathway of HDAC inhibition by a benzamide-based agent.

Part 4: Application in Drug Design & Lead Optimization

The true utility of the scaffold is revealed during the lead optimization process. By systematically modifying the three pharmacophoric components, researchers can dramatically improve a compound's biological profile.

Structure-Activity Relationship (SAR) Insights

The following table summarizes common SAR findings for benzamide-based HDAC inhibitors, providing a roadmap for rational design.[3][12]

Modification SiteStructural ChangeTypical Effect on ActivityRationale
Cap Group Increase size/hydrophobicity (e.g., biphenyl)Often increases potencyEnhances interactions with surface residues at the active site entrance.
Cap Group Add substituents to benzyl ringCan modulate selectivity and potencyFine-tunes electronic and steric properties for better fit.[13]
Linker Vary linker length/rigidityPotency is highly sensitiveOptimal length is required to correctly position the ZBG and Cap group.[14]
ZBG (Benzamide Ring) Alter position of hydroxyl/amino groupCritical for activityOrtho and meta positions are often optimal for zinc chelation.[5]
ZBG (Benzamide Ring) Add electron-withdrawing groupsCan increase potencyEnhances the acidity of the ZBG, improving zinc coordination.[12]
Protocol 2: In Vitro HDAC1 Inhibition Assay (Fluorometric)

This robust assay is used to determine the potency (IC₅₀) of synthesized compounds against a specific HDAC isoform.

Principle: The assay uses a fluorogenic substrate that is deacetylated by HDAC1. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The signal is inversely proportional to HDAC1 inhibition.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution containing a protease (e.g., Trypsin)

  • Test compounds (dissolved in DMSO)

  • Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of your test compounds and positive control in assay buffer. Add 5 µL of each dilution to the wells of the 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Dilute the HDAC1 enzyme to its working concentration in cold assay buffer and add 20 µL to all wells except the "no enzyme" control.

  • Incubation: Gently mix the plate and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 25 µL of the fluorogenic substrate to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Development: Stop the reaction by adding 50 µL of the developer solution to each well.

  • Final Incubation: Incubate for 15-20 minutes at room temperature.

  • Measurement: Read the fluorescence intensity on a microplate reader.

  • Data Analysis: Subtract the background fluorescence ("no enzyme" control). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 3: Cell Viability (Antiproliferative) Assay (MTT-based)

After confirming enzyme inhibition, the next crucial step is to assess the compound's effect on cancer cells.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer, HCT116 colon cancer)[9][10]

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear, flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).[15]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

cluster_workflow Drug Discovery Workflow Synthesis 1. Synthesis of Benzamide Analogs Purify 2. Purification & Characterization Synthesis->Purify HDAC_Assay 3. In Vitro HDAC Assay (IC₅₀) Purify->HDAC_Assay Cell_Assay 4. In Vitro Cell Viability (GI₅₀) HDAC_Assay->Cell_Assay SAR 5. SAR Analysis & Lead Optimization Cell_Assay->SAR SAR->Synthesis Iterative Redesign

Caption: Iterative workflow for benzamide scaffold-based drug discovery.

Part 5: Broader Biological Context and Future Directions

While HDAC inhibition is a major application, the versatile benzamide scaffold has been successfully employed to target other proteins:

  • PARP Inhibitors: The benzamide moiety is found in several PARP inhibitors used in cancer therapy, where it interacts with key residues in the enzyme's nicotinamide binding pocket.[7][16]

  • Dopamine Receptor Antagonists: Hydroxy-substituted benzamides are known to act as D2-like receptor antagonists, forming the basis for some antipsychotic and antiemetic drugs.[2]

  • Antimicrobial Agents: Certain N-benzoyl-2-hydroxybenzamides have shown potent activity against protozoan parasites like P. falciparum (malaria).[17]

The future of the this compound scaffold lies in developing next-generation isoform-selective inhibitors and exploring its potential in multi-target drug design, such as dual HDAC/PARP or HDAC/Kinase inhibitors, to tackle complex diseases and overcome drug resistance.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). International Journal of Molecular Sciences. [Link]
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Taylor & Francis Online. [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PubMed. [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025).
  • [Structure-activity relationships of histone deacetylase inhibitors]. (2009). Yao Xue Xue Bao. [Link]
  • Structures of benzamide scaffold as HDAC1 ligands. (2025).
  • Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. (2021). MDPI. [Link]
  • Design, synthesis and docking studies on benzamide derivatives as histone deacetylase inhibitors. (2014).
  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. (2008).
  • Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. (2022). PubMed. [Link]
  • Structural analysis of hydroxamate versus benzamide binding to HDAC2. (2015).
  • N-benzyl-3-hydroxybenzamide. (2025). PubChem. [Link]
  • Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. (2009). PubMed. [Link]
  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2014). PMC. [Link]
  • Hydroxybenzamide derivatives and their use as inhibitors of hsp90. (2014).
  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. (2017). PubMed. [Link]
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015).
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). PMC. [Link]
  • 3-Hydroxybenzamide. (2025). PubChem. [Link]
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2013). PMC. [Link]

Sources

Application Notes and Protocols for the Purification of Synthesized N-Benzyl-3-hydroxy-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the purification of synthesized N-Benzyl-3-hydroxy-benzamide. This document is intended for researchers, scientists, and professionals in drug development who require a highly purified form of this compound for their studies. The protocols herein are designed to address the unique challenges presented by the compound's dual functionality—a phenolic hydroxyl group and an amide linkage—which influence its solubility and potential impurity profile. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity. Methodologies covered include liquid-liquid extraction tailored for phenolic compounds, column chromatography optimized for polar molecules, and recrystallization for final polishing. Furthermore, this guide details analytical techniques for purity assessment and outlines essential safety precautions.

Introduction: The Purification Challenge

This compound is a molecule of interest in medicinal chemistry and materials science. Its synthesis can result in a crude product containing unreacted starting materials, by-products, and other process-related impurities. The presence of both a hydrogen-bond donating and accepting amide group, along with an acidic phenolic hydroxyl group, imparts a degree of polarity and specific reactivity that must be carefully considered during purification. Common impurities may include unreacted 3-hydroxybenzoic acid and benzylamine, as well as side-products from the amide coupling reaction.[1] The goal of the purification process is to effectively remove these impurities to yield this compound of high purity, suitable for downstream applications where even trace contaminants can have significant effects.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is crucial for designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₂[2]
Molecular Weight227.26 g/mol [2]
AppearanceSolid (predicted)
XlogP1.9[3]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors2[2]

The predicted XlogP value of 1.9 suggests a moderate lipophilicity, indicating that the compound will have solubility in a range of organic solvents but also some water solubility, which can be exploited during liquid-liquid extraction.[3] The presence of hydrogen bond donors and acceptors points to the potential for strong intermolecular interactions, which will influence its behavior in both chromatography and recrystallization.

Strategic Approach to Purification

A multi-step purification strategy is recommended to achieve high purity of this compound. The general workflow involves an initial extractive work-up to remove acidic and basic impurities, followed by either column chromatography or recrystallization for the removal of closely related neutral impurities.

PurificationWorkflow Crude_Product Crude Synthesized This compound LLE Liquid-Liquid Extraction (pH controlled) Crude_Product->LLE Initial Cleanup Column_Chromatography Column Chromatography LLE->Column_Chromatography Removal of Neutral Impurities Recrystallization Recrystallization LLE->Recrystallization Alternative to Chromatography Purity_Analysis Purity Assessment (TLC, HPLC, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product Confirmed Purity

Caption: A strategic workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Liquid-Liquid Extraction for Acidic and Basic Impurity Removal

Rationale: This protocol leverages the acidic nature of the phenolic hydroxyl group and the basicity of potential amine impurities. By adjusting the pH of the aqueous phase, the solubility of these impurities can be manipulated, allowing for their selective removal from the organic phase containing the desired product.[4][5]

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in an Erlenmeyer flask. A typical starting ratio is 10-20 mL of solvent per gram of crude material.

  • Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Allow the layers to separate. Drain the lower aqueous layer. This step protonates basic impurities like residual benzylamine, making them water-soluble.

  • Basic Wash (to remove acidic impurities): To the organic layer remaining in the separatory funnel, add an equal volume of 1 M NaHCO₃ solution. Gently agitate and vent as before. Allow the layers to separate and drain the lower aqueous layer. This step deprotonates acidic impurities like unreacted 3-hydroxybenzoic acid, partitioning them into the aqueous phase.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and inorganic salts from the organic phase.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the solution and swirl. The drying agent should be free-flowing when the solution is dry.

  • Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the partially purified this compound.

Protocol 2: Column Chromatography for Enhanced Purification

Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like this compound, normal-phase chromatography on silica gel is a suitable method. The choice of eluent is critical for achieving good separation from impurities with similar polarities.[6][7]

Materials:

  • Partially purified this compound from Protocol 1

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

Procedure:

  • TLC Analysis for Solvent System Selection: Before running the column, determine an optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexane and ethyl acetate. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4, with good separation from any visible impurities.[8] A starting point could be a 1:1 mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a lower polarity (e.g., 30% ethyl acetate in hexane) and gradually increasing the polarity, can often provide better separation.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

ColumnChromatography cluster_0 Preparation cluster_1 Separation cluster_2 Isolation TLC TLC Analysis for Solvent System Selection Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution with Gradient Solvent System Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Potential of N-benzyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Benzamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant biological activities, including antibacterial and antifungal properties.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-benzyl-3-hydroxybenzamide in antimicrobial studies.

N-benzyl-3-hydroxybenzamide is a synthetic compound whose antimicrobial potential remains an area of active investigation. Its structure, featuring a benzamide core, suggests possible interactions with critical bacterial cellular processes. These application notes offer a structured approach to systematically evaluate its efficacy, moving from foundational screening assays to more complex characterizations of its antimicrobial dynamics. The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield robust, reproducible, and self-validating data.[4]

Physicochemical Properties of N-benzyl-3-hydroxybenzamide

A fundamental understanding of the test compound's properties is crucial for accurate experimental design.

PropertyValueSource
IUPAC Name N-benzyl-3-hydroxybenzamide[5]
Molecular Formula C₁₄H₁₃NO₂[5]
Molecular Weight 227.26 g/mol [5]
CAS Number 15789-02-3[5]

Hypothesized Mechanism of Action

While the precise mechanism of N-benzyl-3-hydroxybenzamide is not yet fully elucidated, its structural similarity to other bioactive benzamides allows for the formulation of a testable hypothesis. Several benzamide derivatives have been shown to inhibit critical bacterial enzymes. For example, certain 3-methoxybenzamide derivatives act as inhibitors of the FtsZ (Filamenting temperature-sensitive mutant Z) protein, a key component of the bacterial cell division machinery (the divisome).[3] Inhibition of FtsZ polymerization disrupts septum formation, leading to filamentation and eventual cell death. Another potential mechanism, observed in different benzamide structures, is the inhibition of enzymes like carbonic anhydrase, which are vital for microbial metabolism.[6]

Based on these precedents, we hypothesize that N-benzyl-3-hydroxybenzamide may interfere with bacterial cell division by targeting a key enzymatic process.

cluster_0 Bacterial Cell Compound N-benzyl-3-hydroxybenzamide Membrane Cell Membrane Penetration Compound->Membrane FtsZ_Polymer FtsZ Polymerization (Z-ring formation) Membrane->FtsZ_Polymer Enters Cytoplasm Block Inhibition FtsZ_Monomer FtsZ Monomers FtsZ_Monomer->FtsZ_Polymer Divisome Divisome Assembly FtsZ_Polymer->Divisome Septum Septum Formation Divisome->Septum Division Cell Division Septum->Division Block->FtsZ_Polymer

Caption: Combined workflow for MIC and MBC determination.

Protocol 4: Time-Kill Kinetics Assay

Rationale: This dynamic assay provides insight into the rate of antimicrobial action, distinguishing between rapid and slow killing and determining if the effect is concentration-dependent. [7][8]It measures the decrease in viable bacteria over time when exposed to the compound. [9] Materials:

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL in CAMHB)

  • N-benzyl-3-hydroxybenzamide

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • MHA plates

  • Shaking incubator

Procedure:

  • Prepare culture tubes containing CAMHB with N-benzyl-3-hydroxybenzamide at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

  • Include a growth control tube with no compound.

  • Inoculate each tube with the standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubate all tubes in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. [8]6. Perform a serial ten-fold dilution of the aliquot in sterile saline.

  • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [8]

Protocol 5: Anti-Biofilm Activity Assay

Rationale: Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. [10]This assay evaluates the ability of N-benzyl-3-hydroxybenzamide to either inhibit biofilm formation or eradicate established biofilms. The crystal violet staining method is a standard technique to quantify total biofilm biomass. [11] Materials:

  • Test microorganism known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, enhances biofilm)

  • Sterile 96-well flat-bottom tissue culture-treated plates

  • Compound stock solution

  • Crystal Violet solution (0.1% w/v)

  • Sterile PBS

  • 30% Acetic Acid or 95% Ethanol

Procedure (Inhibition of Biofilm Formation):

  • Prepare two-fold serial dilutions of N-benzyl-3-hydroxybenzamide in TSB directly in the 96-well plate, similar to the MIC setup. Use sub-MIC concentrations to avoid simply inhibiting growth. [11]2. Add the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to each well. Include growth and sterility controls.

  • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification:

    • Gently discard the planktonic (free-floating) culture from the wells.

    • Wash the wells carefully three times with 200 µL of sterile PBS to remove non-adherent cells.

    • Fix the biofilms by adding 150 µL of methanol to each well for 15 minutes or by air-drying.

    • Discard the methanol and allow the plate to dry completely.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate.

    • Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Data Presentation and Interpretation

Organizing experimental data in a clear, standardized format is essential for analysis and comparison.

Table 1: Representative MIC and MBC Data Summary
Test MicroorganismGram StainCompound Conc. (µg/mL)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive0.25 - 1288162Bactericidal
E. coli ATCC 25922Negative0.25 - 12832>128>4Bacteriostatic
P. aeruginosa PAO1Negative0.25 - 12864>128>2Bacteriostatic
C. albicans SC5314N/A (Fungus)0.25 - 12816644Fungicidal

Interpretation Note: The MBC/MIC ratio is a key indicator of a compound's mode of action. A ratio of ≤ 4 is generally considered indicative of bactericidal (or fungicidal) activity, while a ratio > 4 suggests bacteriostatic activity. [12]

Figure 1: Representative Time-Kill Curve

Data from the time-kill assay should be plotted as log₁₀ CFU/mL vs. Time (hours). This visual representation clearly shows the rate and extent of microbial killing at different concentrations of the test compound.

Troubleshooting and Field-Proven Insights

  • Compound Precipitation: If the compound precipitates upon dilution in aqueous broth, consider preparing the initial working solution in a small percentage of co-solvent (e.g., 5% DMSO in broth) before serial dilution. Always include a solvent control to ensure the solvent itself has no antimicrobial activity at the highest concentration used.

  • Inconsistent Inoculum: The density of the starting inoculum is critical. Always use a freshly prepared suspension standardized against a 0.5 McFarland standard. Using cultures that are too old or too young can lead to variable results.

  • "Skipped" Wells in MIC: Occasionally, growth may be observed at a higher concentration while being absent at a lower one. This can be due to contamination or compound degradation. The experiment should be repeated. The MIC should be read as the lowest concentration with no growth, regardless of skipped wells.

  • Biofilm Assay Variability: Biofilm formation can be highly variable. Use tissue culture-treated plates and ensure washing steps are gentle to avoid dislodging the biofilm. Including a high number of replicates (e.g., 6-8 wells per condition) is recommended.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
  • RSKORIA TECHNICALS. Time Kill Assay. RSKORIA TECHNICALS.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
  • Van Wijk, X. et al. (2025). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. PubMed.
  • Nelson Labs. Time-Kill Evaluations. Nelson Labs.
  • Wikipedia contributors. (2023). Minimum inhibitory concentration. Wikipedia.
  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. BenchChem.
  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.
  • Fijałkowski, K. et al. (2020). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). MDPI.
  • Singh, S. et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • Hancock, R.E.W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154. BenchChem.
  • University of Helsinki. (2020). Validation of high-throughput time-kill assay. Helda.
  • Siddiqui, A. A. et al. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. PMC - NIH.
  • Fijałkowski, K. et al. (2020). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). ResearchGate.
  • Rizvi, S.A. et al. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties. MethodsX.
  • Skogman, M. E., Vuorela, P. M., & Fallarero, A. (2022). Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. YouTube.
  • ResearchGate. (2023). Antibiofilm activities of the synthesized compounds. ResearchGate.
  • Al-Salahi, R. et al. (2013). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC - NIH.
  • Sravani, G. S. et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Scientific Research.
  • Wangngae, S. et al. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • National Center for Biotechnology Information. N-benzyl-3-hydroxybenzamide. PubChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem.
  • Xiang, G. et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed.
  • Pearson. How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. Pearson.
  • Al-Warhi, T. et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC - NIH.
  • Wikipedia contributors. (2023). Butylparaben. Wikipedia.
  • PharmaCompass. Salicylamide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Google Patents. (2021). Synthesis method of hydroxybenzylamine. Google Patents.
  • National Center for Biotechnology Information. N-Benzyl-2-hydroxybenzamide. PubChem.
  • Choi, D. et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. PubMed Central.
  • National Center for Biotechnology Information. N-benzyl-4-sulfamoylbenzamide. PubChem.

Sources

NMR and IR spectroscopy of N-Benzyl-3-hydroxy-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of N-Benzyl-3-hydroxy-benzamide

Introduction

This compound (C₁₄H₁₃NO₂) is a synthetic organic compound featuring a benzamide scaffold, a class of molecules with significant importance in medicinal chemistry and drug development.[1] Benzamide derivatives are known to exhibit a wide range of biological activities, acting as inhibitors for various enzymes and modulators for receptors.[2][3] The structural integrity and purity of such compounds are paramount for reliable pharmacological studies. Therefore, robust analytical characterization is a critical step in the synthesis and quality control pipeline.

This application note provides a comprehensive guide to the structural elucidation of this compound using two foundational spectroscopic techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings for spectral interpretation, present detailed, field-proven protocols for data acquisition, and provide an analysis of the expected spectral data. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

The structure of this compound, with atom numbering for NMR assignment, is presented below.

Caption: Chemical structure of this compound.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: The Vibrational Fingerprint

FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint". For this compound, we expect to see characteristic absorptions from the hydroxyl, amide, and aromatic functionalities. The positions and shapes of these bands provide direct evidence for the compound's structure.

Predicted Infrared Spectrum Analysis

The key functional groups in this compound will give rise to distinct and identifiable peaks in the IR spectrum. The presence of both a hydroxyl (-OH) group and a secondary amide (N-H) group, which can participate in hydrogen bonding, will lead to broad absorption bands in the high-frequency region.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3400-3200 (broad)Phenolic O-HO-H Stretch (H-bonded)Strong, Broad
~3350-3310Secondary Amide N-HN-H StretchMedium
~3100-3000Aromatic C-HC-H StretchMedium-Weak
~2950-2850Alkyl C-H (CH₂)C-H StretchMedium-Weak
~1650-1630Amide C=OC=O Stretch (Amide I)Strong, Sharp
~1600, ~1470Aromatic C=CC=C Ring StretchMedium
~1550-1510Secondary Amide N-HN-H Bend (Amide II)Medium
~1250Phenolic C-OC-O StretchStrong
~900-670Aromatic C-HC-H Bend (Out-of-plane)Strong

Table 1: Predicted characteristic IR absorption bands for this compound.[4][5][6]

Trustworthiness: Self-Validating Protocol for FTIR Data Acquisition (KBr Pellet Method)

This protocol is designed to produce a high-quality, reproducible FTIR spectrum for a solid sample. Each step includes a rationale to ensure the integrity of the data.

Materials:

  • This compound (solid)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Protocol Workflow

Caption: FTIR Protocol Workflow.

Step-by-Step Methodology:

  • Preparation: Ensure the sample and FTIR-grade KBr are completely dry by storing them in a desiccator or drying in an oven at ~110°C for several hours and cooling before use. This is critical to prevent a broad O-H absorption from water from obscuring the N-H and phenolic O-H signals.[7]

  • Mixing: Weigh approximately 1-2 mg of this compound and 100-200 mg of KBr. Transfer to an agate mortar.

  • Grinding: Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. Incomplete mixing will result in a cloudy pellet and poor spectral quality.

  • Pellet Formation: Assemble the pellet-forming die. Transfer a small amount of the powder into the die and distribute it evenly.

  • Pressing: Place the die into the hydraulic press. Apply a vacuum to the die assembly for 1-2 minutes to remove entrapped air. Slowly apply pressure up to 8-10 tons and hold for 2-3 minutes.

  • Retrieval: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained. Opacity indicates insufficient grinding or pressure.

  • Data Acquisition:

    • Place the empty sample holder in the FTIR spectrometer and run a background scan. This accounts for atmospheric CO₂ and H₂O vapor.

    • Mount the KBr pellet in the sample holder, place it in the spectrometer, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. For this compound, NMR is the definitive tool for confirming the connectivity and substitution patterns of the two aromatic rings.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The use of DMSO-d₆ as a solvent is advantageous as it allows for the observation of exchangeable protons (O-H and N-H), which are often broadened or absent in other solvents like CDCl₃.[8]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationRationale & Notes
Phenolic OH~9.5-10.0broad singlet-1HAcidic proton, position is concentration-dependent. Disappears on D₂O exchange.
Amide NH~8.5-9.0triplet~5-6 Hz1HCoupling to the two adjacent CH₂ protons. Disappears on D₂O exchange.
H-2', H-6'~7.2-7.4multiplet-5HProtons of the unsubstituted benzyl ring. Often appear as a complex multiplet.[9]
H-4', H-3', H-5'~7.2-7.4multiplet-(See above)
Aromatic (Benzamide)~6.8-7.5multiplet-4HComplex pattern due to meta-substitution. The -OH group is electron-donating, shielding ortho/para positions (upfield shift), while the -CONH group is electron-withdrawing, deshielding them (downfield shift).[10]
Benzylic CH₂~4.4-4.6doublet~5-6 Hz2HDeshielded by the adjacent nitrogen. Splits into a doublet by the amide N-H proton.[11]

Table 2: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.

Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)Rationale & Notes
Amide C=O~166-168Carbonyl carbons are highly deshielded.
C-3 (C-OH)~157Aromatic carbon attached to the electron-donating -OH group.
C-1' (Benzyl)~139Quaternary carbon of the benzyl ring.
C-1 (Benzamide)~135Quaternary carbon of the benzamide ring, attached to the amide group.
Aromatic C-H~114-130Region for the 9 aromatic C-H carbons. Specific assignments require 2D NMR.[9]
Benzylic CH₂~42-44Aliphatic carbon attached to nitrogen.

Table 3: Predicted ¹³C NMR spectral data for this compound in DMSO-d₆.

Trustworthiness: Self-Validating Protocol for NMR Data Acquisition

This protocol ensures accurate and high-resolution NMR data suitable for structural confirmation.

Materials:

  • This compound (10-20 mg)

  • Deuterated solvent (e.g., DMSO-d₆, >99.8% D)

  • Tetramethylsilane (TMS) or rely on solvent residual peak for referencing

  • 5 mm NMR tubes

  • Pipettes and vials

Protocol Workflow

Caption: NMR Protocol Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆. The solvent must be deuterated to avoid a massive solvent signal in the ¹H NMR spectrum.[12]

  • Homogenization: Vortex the sample until the solid is completely dissolved. A clear, homogenous solution is required for high-resolution spectra.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer.

    • Lock: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Tune/Match: The probe is tuned to the specific frequencies of the nuclei being observed (¹H, ¹³C).

    • Shimming: The magnetic field homogeneity is optimized by adjusting shim coils to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • D₂O Exchange (Optional but Recommended): To confirm the -OH and -NH peaks, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the phenolic hydroxyl and amide proton will decrease significantly or disappear entirely due to proton-deuterium exchange.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm for ¹H) or an internal standard like TMS (0 ppm).[12]

Conclusion

The combined application of FTIR and NMR spectroscopy provides an unambiguous structural confirmation of this compound. FTIR serves as a rapid and effective tool for verifying the presence of the key hydroxyl and amide functional groups. High-resolution NMR, in turn, delivers a detailed map of the proton and carbon environments, confirming the precise connectivity and substitution pattern of the molecule. The protocols and expected data presented in this note serve as a reliable reference for researchers and analysts, ensuring the quality and integrity of this compound in drug discovery and development workflows.

References

  • Scribd. Typical Infrared Absorption Frequencies.
  • Canadian Science Publishing. (1978). Photoelectron spectra of substituted benzamides. Canadian Journal of Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2394019, N-benzyl-3-hydroxybenzamide.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Regensburg. NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • UCLA Chemistry. IR Chart.
  • Royal Society of Chemistry. (2009). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Perkin Transactions 2.
  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
  • PubChemLite. N-benzyl-3-hydroxybenzamide (C14H13NO2).
  • The Royal Society of Chemistry. (2014). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances.
  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).
  • Semantic Scholar. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • SpectraBase. N-benzyl-m-hydroxybenzamide.
  • ResearchGate. Structures of benzamide drugs.
  • ACS Publications. (2015). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • ACS Publications. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry.
  • ResearchGate. (PDF) N-Benzyl-2-hydroxybenzamide.

Sources

Quantitative Analysis of N-benzylbenzamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-benzylbenzamide using a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. N-benzylbenzamide is a compound with applications in organic synthesis and potential pharmacological interest.[1] Accurate and reliable quantification is essential for quality control, purity assessment, and various research applications. The method detailed herein utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, providing a straightforward and reproducible approach for researchers, scientists, and drug development professionals. This note explains the causality behind the experimental choices, provides detailed, step-by-step protocols for method implementation, and outlines system suitability and validation considerations to ensure trustworthy and authoritative results.

Principle of the Method

The analytical method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[2][3] The stationary phase, typically a silica-based particle chemically modified with C18 alkyl chains, is nonpolar. The mobile phase is a more polar mixture of an organic solvent (acetonitrile) and water.[4][5]

N-benzylbenzamide, being a relatively nonpolar organic molecule, interacts with and adsorbs to the nonpolar C18 stationary phase.[6] By pumping a mobile phase of sufficient organic strength through the column, the analyte is partitioned between the stationary and mobile phases, allowing it to travel through the column. Compounds with greater hydrophobicity are retained longer. Eluted N-benzylbenzamide is then detected by a UV-Vis detector at a wavelength where it exhibits significant absorbance.[6]

Instrumentation, Reagents, and Materials

2.1 Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2.2 Reagents and Materials:

  • N-benzylbenzamide reference standard (≥98% purity)[7]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (HPLC grade, for preparation)

  • Phosphoric acid or Formic acid (optional, for pH adjustment if needed)[4]

2.3 Column:

  • A C18 reverse-phase column is recommended. A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particle size.[8]

Chromatographic Conditions

The following conditions provide a robust starting point. Optimization may be necessary depending on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for separation of non-polar to moderately polar compounds.[3]
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides good retention and peak shape for N-benzylbenzamide.[4]
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures stable retention times and improves peak symmetry.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring a good detector response.
Detection UV at 225 nm or 254 nmBenzamide and benzyl groups provide strong UV absorbance in this region.[9]
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential impurities.

Preparation of Solutions

4.1 Mobile Phase Preparation (1 L of 60:40 Acetonitrile:Water):

  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of HPLC-grade water.

  • Transfer the mixture to a suitable mobile phase reservoir bottle.

  • Degas the solution for 15-20 minutes using sonication or vacuum filtration to prevent air bubbles in the pump.

4.2 Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of N-benzylbenzamide reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of methanol or acetonitrile to dissolve the standard. N-benzylbenzamide is readily soluble in organic solvents like acetone, methanol, and acetonitrile.[1][7][10]

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the same solvent and mix thoroughly.

4.3 Working Standard Solution (e.g., 0.1 mg/mL):

  • Pipette 2.5 mL of the 1.0 mg/mL Standard Stock Solution into a 25 mL volumetric flask.

  • Dilute to the mark with the mobile phase (60:40 Acetonitrile:Water).

  • Mix thoroughly. This solution is now ready for injection.

Method Development and Optimization Strategy

The development of a robust HPLC method follows a logical progression of selecting and optimizing key parameters. The goal is to achieve a symmetric peak for N-benzylbenzamide with a reasonable retention time and good resolution from any impurities or matrix components.

  • Column Selection : A C18 column is the workhorse of reverse-phase HPLC and is an excellent starting point for a neutral, hydrophobic molecule like N-benzylbenzamide.[6] Its nonpolar surface provides the necessary retention.

  • Wavelength Selection : The benzamide chromophore provides strong UV absorbance. A wavelength scan of a standard solution would reveal the absorbance maxima (λmax). Based on the related structures of benzamide and benzylamine, strong absorbance is expected around 225 nm and 256 nm.[9][11] A PDA detector is invaluable here, but if unavailable, 254 nm (a common mercury lamp line) or a literature-based value is a good starting point.

  • Mobile Phase Composition : The ratio of acetonitrile to water is the most critical parameter for controlling retention time.

    • Increasing Acetonitrile % : Decreases the polarity of the mobile phase, increasing its elution strength. This causes N-benzylbenzamide to elute earlier (lower retention time).

    • Decreasing Acetonitrile % : Increases the polarity of the mobile phase, making it a weaker solvent. This results in stronger interaction with the C18 column and a later elution (higher retention time). An initial scouting gradient can be run (e.g., 10% to 90% acetonitrile over 20 minutes) to determine the approximate organic percentage needed for elution. For N-benzylbenzamide, an isocratic (constant composition) method is usually sufficient and more robust. A starting point of 60% acetonitrile is often effective.

Diagram: HPLC Method Development Workflow

MethodDevelopment Analyte Define Analyte: N-benzylbenzamide Props Review Physicochemical Properties (Solubility, UV Absorbance) Analyte->Props Col_Select Select Initial Column (e.g., C18) Props->Col_Select Wavelength Select Detection Wavelength (e.g., 225 nm or 254 nm) Props->Wavelength MP_Scout Mobile Phase Scouting (Gradient or Isocratic Trials) Col_Select->MP_Scout Wavelength->MP_Scout Optimize Optimize Mobile Phase Ratio (Adjust ACN:Water for ideal Rt) MP_Scout->Optimize SST Define System Suitability (Tailing, Plates, %RSD) Optimize->SST Finalize Finalize Method Parameters SST->Finalize

Caption: Logical workflow for HPLC method development.

System Suitability Testing (SST)

Before analyzing any samples, the performance of the chromatographic system must be verified. This is achieved by performing multiple (typically 5-6) replicate injections of a working standard solution.[12] The results must meet pre-defined acceptance criteria to ensure the system is fit for purpose.[13][14][15]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000A measure of column efficiency and performance. Higher numbers indicate sharper peaks.
Repeatability (%RSD) ≤ 2.0% for Peak Area and Retention TimeEnsures the precision of the system for quantification and identification.

Protocol: Step-by-Step Analysis Workflow

  • System Startup & Equilibration:

    • Turn on the HPLC system components.

    • Purge the pump lines with the prepared mobile phase.

    • Set the column temperature to 30 °C.

    • Equilibrate the column by running the mobile phase through the system at 1.0 mL/min for at least 20-30 minutes, or until a stable baseline is achieved.

  • System Suitability:

    • Inject the working standard solution (e.g., 0.1 mg/mL) five or six times.

    • Calculate the Tailing Factor, Theoretical Plates, and the %RSD for peak area and retention time.

    • Verify that all results meet the acceptance criteria defined in the System Suitability table. Do not proceed if the system fails.[16]

  • Sample Analysis:

    • Prepare sample solutions by accurately weighing the material and dissolving it in a suitable solvent, followed by dilution with the mobile phase to a concentration within the expected range of the working standard.

    • Inject a standard, followed by the sample(s), and then another standard to bracket the samples.

  • Data Analysis:

    • Identify the N-benzylbenzamide peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the concentration of N-benzylbenzamide in the sample using the peak area response and the following formula:

    Concentration_sample = (Area_sample / Area_standard) * Concentration_standard

Diagram: HPLC Analysis Workflow

AnalysisWorkflow Prep Prepare Mobile Phase & Standard/Sample Solutions Equilibrate Equilibrate HPLC System & Column Prep->Equilibrate SST_Run Perform System Suitability Test (5-6 Standard Injections) Equilibrate->SST_Run Check_SST Check SST Results vs. Acceptance Criteria SST_Run->Check_SST Analyze Inject Standard & Samples Check_SST->Analyze Pass Troubleshoot Troubleshoot System Check_SST->Troubleshoot Fail Process Process Data (Integrate Peaks) Analyze->Process Calculate Calculate Results Process->Calculate Report Generate Final Report Calculate->Report Troubleshoot->Equilibrate

Caption: Step-by-step workflow for routine HPLC analysis.

Method Validation Considerations

To ensure the method is reliable for its intended purpose, it should be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18] Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity : Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.

  • Accuracy : The closeness of the test results to the true value, often assessed by spike-recovery experiments.

  • Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Range : The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Conclusion

The described RP-HPLC method provides a reliable and robust starting point for the quantitative analysis of N-benzylbenzamide. By following the detailed protocols for solution preparation, system setup, and analysis, and by adhering to the principles of system suitability and method validation, researchers can generate accurate and trustworthy data for quality control and research applications.

References

  • SIELC Technologies. (n.d.). Separation of N-Benzylbenzamide on Newcrom R1 HPLC column.
  • CymitQuimica. (n.d.). CAS 1485-70-7: N-Benzylbenzamide.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Phenethylbenzamide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Slideshare. (n.d.). System suitability testing.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • ChemicalBook. (2025). N-BENZYLBENZAMIDE (CAS 1485-70-7).
  • Sigma-Aldrich. (n.d.). N-Benzylbenzamide >= 98%.
  • BenchChem. (n.d.). Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide.
  • Cheméo. (n.d.). Chemical Properties of N-Benzylbenzamide (CAS 1485-70-7).
  • Fisher Scientific. (n.d.). Safety Data Sheet - N-Benzylbenzamide.
  • Agilent. (n.d.). Universal Analytical Method Development for Various HPLC Systems.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?.
  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine.
  • Sigma-Aldrich. (n.d.). N-Benzylbenzamide = 98% 1485-70-7.
  • Royal Society of Chemistry. (n.d.). Supporting Information - Synthesis of Amides.
  • PubChem. (n.d.). N-Benzoylbenzylamine.
  • Journal of Chromatography A. (2015). Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of Benzalkonium Chloride using a quality-by-design approach.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-3-hydroxy-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-3-hydroxy-benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to help you optimize your synthetic route and improve your yield and purity.

Introduction: The Chemistry at Hand

The synthesis of this compound involves the formation of an amide bond between 3-hydroxybenzoic acid and benzylamine. While seemingly straightforward, the presence of a phenolic hydroxyl group on the carboxylic acid starting material introduces specific challenges that can lead to low yields and difficult purifications if not properly managed. The primary competing reaction is the O-acylation of the hydroxyl group, leading to the formation of an ester byproduct. Furthermore, acid-base interactions between the starting materials can impede the desired reaction.

This guide provides a systematic approach to troubleshooting these issues, offering detailed protocols and explaining the rationale behind each step to ensure a successful and reproducible synthesis.

Visualizing the Reaction Pathway

The core of this synthesis is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Modern coupling agents are highly efficient for this transformation.

reaction_mechanism cluster_reactants Reactants cluster_activation Activation cluster_attack Amide Bond Formation cluster_side_reaction Potential Side Reaction 3_hydroxybenzoic_acid 3-Hydroxybenzoic Acid activated_intermediate Activated Ester Intermediate 3_hydroxybenzoic_acid->activated_intermediate + Coupling Agent benzylamine Benzylamine product This compound benzylamine->product coupling_agent Coupling Agent (e.g., EDC/HOBt) activated_intermediate->product + Benzylamine O_acylation O-acylation (Ester byproduct) activated_intermediate->O_acylation (Intra/Intermolecular)

Caption: General reaction scheme for amide coupling.

Troubleshooting Guide

This section is formatted as a series of common problems you might encounter during the synthesis. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've run the reaction, but TLC analysis shows mostly starting material, and you isolate very little of the desired this compound.

Potential Cause Explanation Recommended Solution
Salt Formation 3-Hydroxybenzoic acid is acidic, and benzylamine is basic. They can form a stable ammonium carboxylate salt, which removes the nucleophilic amine from the reaction, preventing it from attacking the activated carboxylic acid.[1]Use a non-nucleophilic base: Add a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture.[1][2] This base will neutralize any generated acids without interfering with the primary reaction. Control the order of addition: Pre-activate the carboxylic acid with the coupling agent before adding the benzylamine.[1][2] This ensures the activated species is ready for immediate reaction.
Ineffective Carboxylic Acid Activation The chosen coupling agent may be inefficient, or the reaction conditions may not be optimal for its activity. Moisture in the reaction can hydrolyze the coupling agent or the activated intermediate.[1]Select a reliable coupling system: A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is highly effective for minimizing side reactions and improving yields.[1] Ensure anhydrous conditions: Use anhydrous solvents (e.g., DMF, DCM) and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.[1]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to the limiting reagent being fully consumed before the reaction goes to completion.Verify stoichiometry: Typically, a slight excess of the amine (1.1-1.2 equivalents) and the coupling agents (1.2 equivalents) relative to the carboxylic acid is used to drive the reaction to completion.[1]
Problem 2: Presence of a Major Side Product

Your NMR or Mass Spec data indicates the presence of a significant impurity with a molecular weight corresponding to an ester or a dimer.

Potential Cause Explanation Recommended Solution
O-Acylation The phenolic hydroxyl group of 3-hydroxybenzoic acid is also a nucleophile and can attack the activated carboxylic acid intermediate. This leads to the formation of a polyester byproduct. This is the most common side reaction in this synthesis.[1]Control reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the more nucleophilic amine attack over the less nucleophilic hydroxyl attack.[1] Use HOBt as an additive: HOBt reacts with the EDC-activated acid to form an activated ester intermediate. This intermediate is more selective for reacting with amines over alcohols, thus suppressing O-acylation.[1]
Hydrolysis of Activated Intermediate If there is water present in the reaction, the activated carboxylic acid can be hydrolyzed back to the starting material, reducing the overall yield.Maintain anhydrous conditions: As mentioned previously, use dry solvents and an inert atmosphere to minimize water content.[1]
Problem 3: Difficulty in Product Purification

You have obtained a crude product, but purification by column chromatography or recrystallization is proving difficult.

Potential Cause Explanation Recommended Solution
Product Streaking on Silica Gel The amide and hydroxyl functional groups in the product can interact strongly with the acidic silica gel, causing streaking and poor separation during column chromatography.[3][4]Modify the eluent: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide in methanol to your eluent system (e.g., Hexane/Ethyl Acetate).[3][4] This deactivates the acidic sites on the silica. Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to sharper bands and better separation.[3]
Co-elution of Impurities Starting materials or byproducts may have similar polarity to the desired product, making separation difficult.Optimize the solvent system: Run TLCs with various solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find an eluent that provides the best separation between your product and the impurities.[4] A gradient elution can also be very effective.[4]
Poor Crystallization The product may be too soluble in the chosen recrystallization solvent, or impurities may be inhibiting crystal formation.Systematic solvent screening: Perform small-scale solubility tests with a range of solvents (e.g., ethyl acetate, isopropanol, toluene, water mixtures) to find a solvent that dissolves the product when hot but not when cold.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for preparing this compound on a lab scale? A1: For lab-scale synthesis where high purity is desired, the most reliable method is the direct amide coupling of 3-hydroxybenzoic acid and benzylamine using a carbodiimide coupling agent like EDC in the presence of HOBt.[1] This method avoids the harsh conditions required for forming an acid chloride (for a Schotten-Baumann type reaction) and provides high yields with good control over side reactions.[5][6][7]

Q2: Do I need to protect the hydroxyl group on 3-hydroxybenzoic acid before coupling? A2: While protecting the hydroxyl group (e.g., as a benzyl or silyl ether) would definitively prevent O-acylation, it adds two steps to the synthesis (protection and deprotection).[1] In most cases, by using an optimized coupling protocol with EDC/HOBt and controlling the reaction conditions (like temperature), the protection-deprotection sequence can be avoided, making the overall process more efficient.[1]

Q3: Which solvent is best for this reaction? A3: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is excellent for dissolving the reactants and reagents, while Dichloromethane (DCM) is also a very common and effective choice.[1]

Q4: How do I monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most convenient method.[1] Spot the reaction mixture against the 3-hydroxybenzoic acid starting material. The product, being less polar than the carboxylic acid, should have a higher Rf value. A stain that visualizes phenols (like potassium permanganate) can be helpful. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[4]

Q5: What is the role of the base in the Schotten-Baumann reaction? A5: In the Schotten-Baumann reaction, which typically uses an acid chloride, a base like aqueous sodium hydroxide or pyridine is essential.[6][8] It serves two purposes: to neutralize the hydrochloric acid (HCl) that is generated as a byproduct and to drive the equilibrium towards the formation of the amide product.[6]

Experimental Protocols & Workflows

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is optimized to favor N-acylation and suppress O-acylation.

Materials:

  • 3-Hydroxybenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.[1]

  • Add DIPEA (2.0 eq) to the mixture, followed by the dropwise addition of benzylamine (1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., Hexane/Ethyl Acetate with 0.5% TEA) or recrystallization.

Troubleshooting Workflow: Purification

purification_workflow start Crude Product Obtained tlc_check Run TLC in Hex/EtOAc start->tlc_check single_spot Clean Single Spot? tlc_check->single_spot Spots Visualized streaking Streaking Observed? single_spot->streaking No recrystallize Attempt Recrystallization (Solvent Screen) single_spot->recrystallize Yes modify_eluent Add 0.5% TEA or NH4OH to eluent for column streaking->modify_eluent Yes optimize_solvent Find new TLC solvent system (e.g., DCM/MeOH) streaking->optimize_solvent No, multiple spots column_chrom Proceed to Column Chromatography recrystallize->column_chrom Fails end_pure Pure Product recrystallize->end_pure Success column_chrom->end_pure Success end_fail Re-evaluate Crude Purity column_chrom->end_fail Fails modify_eluent->column_chrom optimize_solvent->column_chrom

Caption: A workflow for troubleshooting product purification.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
  • Pradip Sanjay W. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Pharma Instinct. [Link]
  • The Royal Society of Chemistry. (Supporting Information).
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]
  • Quora. (2017, April 16).
  • PubChem - National Center for Biotechnology Information. N-benzyl-3-hydroxybenzamide. [Link]
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Aapptec. Coupling Reagents. [Link]
  • Reddit. (2021, June 12).

Sources

Technical Support Center: Synthesis of N-Benzylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-benzylbenzamide derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important structural motif. N-benzylbenzamides are prevalent in numerous biologically active compounds, and their efficient synthesis is often a critical step in drug discovery and development.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into overcoming common challenges. We will explore the causality behind experimental choices, ensuring that each recommendation is scientifically sound and practically applicable.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the synthesis of N-benzylbenzamide derivatives.

Q1: What are the most common methods for synthesizing N-benzylbenzamides?

The most prevalent methods for forming the amide bond in N-benzylbenzamide derivatives are the acylation of a benzylamine with a benzoyl chloride or the coupling of a benzoic acid with a benzylamine using a coupling agent. Other methods include the reaction of an ester with a benzylamine, often requiring heat or catalysis, and the use of a primary amide with a benzyl halide under basic conditions (the Chapman rearrangement is a more complex, related reaction). The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.

Q2: My starting materials (benzoic acid and benzylamine) are not reacting. What is the likely cause?

Assuming you are using a coupling agent, the most common reasons for reaction failure are:

  • Inadequate activation of the carboxylic acid: The coupling agent may be degraded or unsuitable for your specific substrates.

  • Poor choice of solvent: The solvent must be able to dissolve both starting materials and not interfere with the reaction. Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are common choices.

  • Presence of water: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. Ensure all reagents and glassware are dry.

  • Incorrect stoichiometry or addition order: Ensure the carboxylic acid is activated by the coupling agent before adding the amine.

Q3: I am seeing significant side product formation. What are the typical impurities?

Common side products can include:

  • Urea or acylurea derivatives: These arise from the reaction of the activated carboxylic acid with the coupling agent itself (especially carbodiimides like DCC or EDC).

  • Anhydride formation: The activated carboxylic acid can react with another molecule of benzoic acid.

  • Racemization: If your starting materials contain chiral centers, particularly at the α-position to the carboxylic acid or amine, racemization can occur under harsh reaction conditions.

Troubleshooting Guide: Common Synthesis Challenges

This section provides a deeper dive into specific problems you may encounter during the synthesis of N-benzylbenzamide derivatives, offering detailed solutions and the scientific rationale behind them.

Problem 1: Low Yield of the Desired N-Benzylbenzamide

A low yield can be attributed to several factors, from incomplete reactions to product degradation. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_sm Check Starting Material Purity & Stoichiometry start->check_sm check_reaction Analyze Reaction Mixture (TLC, LC-MS) check_sm->check_reaction sm_present Significant Starting Material Remains? check_reaction->sm_present side_products Significant Side Products Observed? sm_present->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Increase Reaction Time sm_present->optimize_conditions Yes change_reagents Change Coupling Agent or Base side_products->change_reagents Yes purification_issue Investigate Purification Step: - Check column chromatography conditions - Assess extraction efficiency side_products->purification_issue No end Improved Yield optimize_conditions->end change_reagents->end purification_issue->end

Caption: Troubleshooting workflow for low N-benzylbenzamide yield.

In-Depth Analysis and Solutions:

  • Incomplete Reaction: If significant starting materials remain, the reaction conditions may not be optimal.

    • Causality: Amide bond formation can be slow, especially with sterically hindered substrates or deactivated anilines. The activation of the carboxylic acid might be reversible or the activated intermediate may not be sufficiently reactive.

    • Solution: Consider increasing the reaction temperature (if the substrates are stable) or switching to a more polar aprotic solvent like DMF to improve solubility and reaction rates. Using a more potent coupling agent can also be beneficial (see table below).

  • Side Product Formation: The presence of significant side products indicates a lack of reaction specificity.

    • Causality: With carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide), the O-acylisourea intermediate can rearrange to an inactive N-acylurea. Additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can trap the O-acylisourea to form a more reactive and stable activated ester, minimizing this side reaction.

    • Solution: Add HOBt or HOAt (1-hydroxy-7-azabenzotriazole) to your reaction mixture when using a carbodiimide coupling agent. HOAt is particularly effective at suppressing racemization.

Table 1: Comparison of Common Coupling Agents

Coupling AgentActivating AdditiveCommon ByproductKey Advantages & Disadvantages
DCCHOBt, DMAPDicyclohexylurea (DCU)Pro: Inexpensive. Con: DCU can be difficult to remove.
EDCHOBt, HOAtEthyl-dimethylaminopropylureaPro: Water-soluble byproduct, easy to remove via aqueous workup.
HATUNone (built-in)TetramethylureaPro: Very efficient, low racemization. Con: Expensive.
T3P®Pyridine or other basePhosphonic acid derivativesPro: High yielding, broad substrate scope. Byproducts are water-soluble.
Problem 2: Difficulty in Purifying the Final Product

Purification can be challenging due to the properties of the product or the presence of persistent impurities.

  • Persistent Byproducts from Coupling Agents:

    • Causality: The urea byproduct from DCC (DCU) is notoriously insoluble in many common organic solvents, often co-precipitating with the desired product.

    • Solution: If using DCC, after the reaction is complete, cool the reaction mixture (e.g., in an ice bath) and filter off the precipitated DCU before workup. If the product is also a solid, you may need to find a solvent that solubilizes your product but not DCU (e.g., diethyl ether for some products). A better approach is to switch to a coupling agent with a water-soluble byproduct like EDC.

  • Product with Similar Polarity to Starting Materials:

    • Causality: If the N-benzylbenzamide has a similar Rf value to the starting benzoic acid or benzylamine on a TLC plate, separation by column chromatography will be difficult.

    • Solution:

      • Acid/Base Wash: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted benzylamine. Follow this with a wash with a dilute base (e.g., 1M NaHCO₃) to remove any unreacted benzoic acid.

      • Chromatography Optimization: If column chromatography is still necessary, use a shallower solvent gradient or a different solvent system to improve separation.

Experimental Protocol: General Synthesis of an N-Benzylbenzamide Derivative using EDC/HOBt

This protocol provides a robust starting point for the synthesis of many N-benzylbenzamide derivatives.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoic acid derivative (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF, approximately 0.1-0.5 M concentration).

  • Activation: Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. The solution should remain clear.

  • Amine Addition: Add the benzylamine derivative (1.1 eq) to the reaction mixture. If the benzylamine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Workup:

    • Dilute the reaction mixture with the organic solvent used for the reaction.

    • Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization, if applicable.

Workflow for EDC/HOBt Coupling

edc_hobt_workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling benzoic_acid Benzoic Acid Derivative edc EDC·HCl hobt HOBt solvent Anhydrous Solvent (DCM/DMF) activated_ester Activated HOBt Ester edc->activated_ester Forms benzylamine Benzylamine Derivative product N-Benzylbenzamide benzylamine->product Reacts with

Technical Support Center: Optimizing Reaction Conditions for N-benzyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzyl-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and overcome common challenges in this amide coupling reaction.

I. Reaction Overview: The Amide Bond Formation

The synthesis of N-benzyl-3-hydroxybenzamide involves the formation of an amide bond between 3-hydroxybenzoic acid and benzylamine. The direct reaction of a carboxylic acid and an amine to form an amide is a condensation reaction that eliminates a molecule of water. However, this process typically requires high temperatures (160–180 °C) and is often inefficient due to the formation of a stable ammonium carboxylate salt at room temperature.[1][2][3] To achieve high yields under milder conditions, the carboxylic acid must first be "activated".[4][5][6] This is typically accomplished using a coupling reagent.

The general reaction scheme is as follows:

This guide will delve into the critical parameters of this reaction, from the choice of coupling agent to purification strategies, to help you achieve optimal results.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-benzyl-3-hydroxybenzamide in a question-and-answer format.

Question 1: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no product formation is a common issue in amide coupling reactions and can stem from several factors. A systematic approach to troubleshooting is essential.

Causality Analysis:

  • Ineffective Carboxylic Acid Activation: The cornerstone of a successful amide coupling at room temperature is the activation of the carboxylic acid.[4][5][6] If the coupling reagent is old, hydrated, or inappropriate for the substrate, activation will be inefficient.

  • Acid-Base Neutralization: 3-Hydroxybenzoic acid is acidic, and benzylamine is basic. Mixing them directly without a proper protocol can lead to the formation of an ammonium carboxylate salt, which is unreactive towards amide formation under standard conditions.[2][3]

  • Moisture Contamination: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and quenching the reaction.[7]

  • Steric Hindrance: While not a major issue with these specific reactants, steric hindrance around the carboxylic acid or the amine can slow down the reaction rate.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low/No Product Formation Start Low or No Product Formation Check_Reagents Verify Quality and Anhydrous Nature of Reagents and Solvents Start->Check_Reagents Check_Activation Review Carboxylic Acid Activation Strategy Check_Reagents->Check_Activation Optimize_Coupling Select an Appropriate Coupling Reagent (e.g., EDC/HOBt, HATU) Check_Activation->Optimize_Coupling Optimize_Base Incorporate a Non-Nucleophilic Base (e.g., DIPEA, Et3N) Optimize_Coupling->Optimize_Base Control_Moisture Ensure Anhydrous Reaction Conditions (Inert Atmosphere) Optimize_Base->Control_Moisture Monitor_Reaction Monitor Reaction Progress via TLC/LC-MS Control_Moisture->Monitor_Reaction Success Product Formation Observed Monitor_Reaction->Success

Caption: A logical workflow for troubleshooting low product yield.

Actionable Solutions:

  • Reagent Quality:

    • Use fresh, high-purity coupling reagents. Carbodiimides like EDC are known to be hygroscopic.

    • Ensure your solvents are anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents.

    • Distill benzylamine if it is old or discolored.

  • Optimize the Coupling Protocol:

    • Pre-activation: A crucial step is to activate the 3-hydroxybenzoic acid with the coupling reagent before adding the benzylamine. This prevents the formation of the unreactive ammonium salt.[7]

    • Choice of Coupling Reagent: For a standard synthesis, a carbodiimide-based coupling system like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a robust choice.[2][7] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a more powerful, but also more expensive, alternative that can be effective for more challenging couplings.[8]

    • Use of a Base: Incorporate a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N), into the reaction mixture.[7][8] The base serves two purposes: it neutralizes the acidic proton of the carboxylic acid, facilitating its reaction with the coupling reagent, and it scavenges any acidic byproducts formed during the reaction.

Question 2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this byproduct be, and how can I prevent its formation?

Answer:

The presence of the phenolic hydroxyl group on 3-hydroxybenzoic acid introduces the possibility of a specific side reaction: O-acylation.

Causality Analysis:

  • O-Acylation: The activated carboxylic acid intermediate is highly electrophilic. While the primary amine of benzylamine is a better nucleophile than the phenolic hydroxyl group, under certain conditions (e.g., high concentration of the activated intermediate, prolonged reaction times, or the use of a strong base that can deprotonate the phenol), the hydroxyl group can attack another molecule of the activated 3-hydroxybenzoic acid. This results in the formation of an ester dimer, which can then react with benzylamine to form a more complex impurity.

Reaction Scheme for O-Acylation Side Reaction:

G Activated_Acid Activated 3-Hydroxybenzoic Acid Dimer O-Acylated Dimer (Ester Formation) Activated_Acid->Dimer + Phenol (Side Reaction) Desired_Product N-benzyl-3-hydroxybenzamide Activated_Acid->Desired_Product + Benzylamine (Desired Pathway) Phenol 3-Hydroxybenzoic Acid (Phenolic -OH) Side_Product Complex Impurity Dimer->Side_Product + Benzylamine Benzylamine Benzylamine

Caption: Competing reaction pathways leading to the desired product and a common side product.

Actionable Solutions:

  • Control Stoichiometry and Addition Order:

    • Use a slight excess of benzylamine (1.1-1.2 equivalents) to ensure the activated carboxylic acid preferentially reacts with the more nucleophilic amine.

    • Add the activated 3-hydroxybenzoic acid solution slowly to a solution of benzylamine. This maintains a low concentration of the activated intermediate, minimizing the chance of the O-acylation side reaction.

  • Temperature Control:

    • Run the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature). This can help to control the reactivity and favor the desired N-acylation over O-acylation.

  • Protecting Group Strategy (for challenging cases):

    • If O-acylation remains a significant problem, consider protecting the phenolic hydroxyl group before the amide coupling reaction. A common protecting group for phenols is a benzyl ether or a silyl ether. The protecting group can be removed in a subsequent step after the amide bond is formed. While this adds steps to the synthesis, it can significantly improve the yield and purity of the final product.

Question 3: My product appears oily or is difficult to crystallize. What are some effective purification strategies?

Answer:

Purification can be challenging, especially if side products are present. A multi-step approach is often necessary.

Causality Analysis:

  • Residual Solvents: High-boiling point solvents like DMF can be difficult to remove completely and can result in an oily product.

  • Byproduct Contamination: The presence of impurities, such as the urea byproduct from carbodiimide coupling reagents (e.g., DCU from DCC) or unreacted starting materials, can inhibit crystallization.

  • Product's Intrinsic Properties: Some organic molecules naturally exist as oils or have low melting points.

Actionable Solutions:

  • Work-up Procedure:

    • After the reaction is complete, perform an aqueous work-up. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt, and finally with brine to remove residual water.

    • If you used EDC as the coupling reagent, the resulting urea byproduct is water-soluble and will be removed during the aqueous wash.[9] If you used DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration before the work-up.[9]

  • Purification Techniques:

    • Column Chromatography: This is the most common and effective method for purifying the product from closely related impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

    • Recrystallization: If you can obtain a solid, even if it is impure, recrystallization is an excellent technique for achieving high purity. Experiment with different solvent systems. A good solvent for recrystallization will dissolve the compound when hot but not when cold. Common choices include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water mixtures.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants and reagents?

A1: A good starting point is to use 3-hydroxybenzoic acid as the limiting reagent (1.0 equivalent). Use a slight excess of benzylamine (1.1-1.2 equivalents) and the coupling reagent (e.g., EDC, 1.2 equivalents). If using an additive like HOBt, 1.2 equivalents is also a standard amount. The base (e.g., DIPEA) is typically used in a larger excess (2.0-3.0 equivalents).

Q2: Which solvent is best for this reaction?

A2: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[8] DCM is easier to remove during the work-up, while DMF can help to dissolve less soluble starting materials.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (3-hydroxybenzoic acid and benzylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[7] It helps to prevent the introduction of moisture from the air, which can deactivate the coupling reagents and reduce the yield.

IV. Experimental Protocols

Optimized Protocol for N-benzyl-3-hydroxybenzamide Synthesis using EDC/HOBt

This protocol is a reliable starting point for the synthesis.

Materials:

  • 3-hydroxybenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-hydroxybenzoic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15-20 minutes at room temperature. This is the pre-activation step.

  • In a separate flask, dissolve benzylamine (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq).

  • Cool the activated carboxylic acid mixture to 0 °C using an ice bath.

  • Slowly add the benzylamine/DIPEA solution dropwise to the activated acid solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Summary Table:

Reagent/ParameterRecommended ValueRationale
3-Hydroxybenzoic Acid 1.0 equivalentLimiting reagent
Benzylamine 1.1 - 1.2 equivalentsEnsures complete consumption of the activated acid
EDC 1.2 equivalentsActivates the carboxylic acid
HOBt 1.2 equivalentsSuppresses side reactions and improves efficiency
DIPEA 2.0 - 3.0 equivalentsNon-nucleophilic base to neutralize acids
Solvent Anhydrous DCM or DMFPolar aprotic solvent
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions
Reaction Time 12 - 24 hoursVaries, monitor by TLC

V. References

  • ChemistNate. (2014). How to Make Amides: Mechanism. YouTube. [Link]

  • Chemistry For Everyone. (2023). What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • DeepDyve. (n.d.). Coupling reagent: Significance and symbolism. [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • ResearchGate. (2018). Carboxylic acid react with amine?[Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

Technical Support Center: N-Benzyl-3-hydroxy-benzamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Benzyl-3-hydroxy-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Its successful synthesis is critically dependent on a robust purification strategy to remove unreacted starting materials, coupling reagents, and side products. The presence of a phenolic hydroxyl group and an amide linkage imparts a moderate polarity to the molecule, which can present unique challenges during purification. This guide provides a structured approach to troubleshooting these issues, ensuring you can obtain your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, for a typical amide coupling reaction between 3-hydroxybenzoic acid and benzylamine, you can anticipate the following impurities:

  • Unreacted Starting Materials: 3-hydroxybenzoic acid and benzylamine are the most common impurities.

  • Coupling Agent Byproducts: If you are using a coupling agent like DCC or EDC, byproducts such as dicyclohexylurea (DCU) or the water-soluble urea from EDC can be present.[1]

  • O-acylated Side Product: The phenolic hydroxyl group of 3-hydroxybenzoic acid can potentially be acylated by another molecule of the activated carboxylic acid, leading to a polyester-like impurity.

  • Di-acylated Product: If an excess of the activated 3-hydroxybenzoic acid is used, it is possible to form a di-acylated product with benzylamine, though this is generally less common.

Q2: How can I effectively remove unreacted 3-hydroxybenzoic acid and benzylamine?

A2: A liquid-liquid extraction during the reaction work-up is a highly effective first step for removing acidic and basic impurities.[2]

  • To remove 3-hydroxybenzoic acid: Wash your organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic solution will deprotonate the carboxylic acid, making it soluble in the aqueous layer.

  • To remove benzylamine: Subsequently, wash the organic layer with a dilute aqueous acid, such as 1 M HCl. The acidic solution will protonate the amine, rendering it soluble in the aqueous layer.

Q3: What analytical techniques are recommended for assessing the purity of my this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your purification. A single spot in multiple solvent systems is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A single, sharp peak is the desired outcome.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of your compound and identifying any residual impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your this compound.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery After Purification

Q: I'm experiencing a significant loss of my product during purification. What are the potential causes and solutions?

A: Low recovery can be frustrating, but it's often traceable to a few key factors.

  • Cause 1: Inefficient Extraction: Your product might have some solubility in the aqueous layers during the work-up, especially if the pH is not carefully controlled.

    • Solution: Ensure the aqueous layer is at a neutral to slightly acidic pH before the final extraction with your organic solvent. A brine wash can also help to "salt out" your product from the aqueous phase and into the organic layer.[1]

  • Cause 2: Product Adsorption on Silica Gel: The polar amide and hydroxyl groups in your molecule can lead to strong interactions with the acidic silanol groups on the surface of silica gel during column chromatography, resulting in product loss.

    • Solution: You can try deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent.[4] Alternatively, "dry loading" your sample by adsorbing it onto a small amount of silica gel before adding it to the column can sometimes minimize streaking and improve recovery.

  • Cause 3: Inappropriate Recrystallization Solvent: If the solvent you've chosen for recrystallization has some solubility for your product even at low temperatures, you will lose a portion of your compound in the mother liquor.

    • Solution: Conduct small-scale solubility tests to find the ideal recrystallization solvent. The perfect solvent will dissolve your compound completely when hot but very poorly when cold.

Issue 2: Persistent Impurities After Column Chromatography

Q: I've run a column, but my this compound is still not pure. How can I improve the separation?

A: Co-elution of impurities is a common challenge in chromatography. Here are some strategies to enhance your separation.

  • Strategy 1: Optimize Your Solvent System: Even a small change in the polarity of your eluent can have a significant impact on the separation.

    • Actionable Advice: If you are using a standard eluent system like ethyl acetate in hexanes, try a gradient elution, starting with a low polarity and gradually increasing it.[5] This can help to resolve closely eluting spots. Consider trying a different solvent system altogether, for example, dichloromethane/methanol.

  • Strategy 2: Adjust the Stationary Phase: If optimizing the mobile phase isn't giving you the desired separation, consider the stationary phase.

    • Actionable Advice: For a moderately polar compound like this compound, reverse-phase chromatography (using a C18-functionalized silica gel) can be a powerful alternative to normal-phase chromatography.

Issue 3: Difficulty with Recrystallization

Q: My this compound is "oiling out" or crashing out as an amorphous solid during recrystallization. What should I do?

A: Successful recrystallization is an art that depends on finding the right conditions.

  • Problem: "Oiling Out" This occurs when your compound comes out of solution above its melting point.

    • Solution: Try using a larger volume of solvent to keep the compound dissolved at a lower temperature. Alternatively, switch to a lower-boiling point solvent. Slow, undisturbed cooling is crucial; you can insulate the flask to encourage gradual crystal growth. Seeding the solution with a tiny crystal of the pure compound can also induce proper crystallization.[4]

  • Problem: Amorphous Solid Formation: This often happens when the solution is supersaturated and cools too quickly.

    • Solution: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents

Note: This data is extrapolated from the solubility of the closely related compound, benzamide, and should be used as a guideline for solvent selection. The presence of the benzyl and hydroxyl groups will influence the actual solubility.[6][7]

SolventPolarityExpected SolubilityApplication Notes
MethanolHighHighGood for dissolving the compound, may be part of a recrystallization solvent system.
EthanolHighGoodA common and effective solvent for recrystallization of benzamides.
AcetoneMedium-HighGoodCan be a good choice for dissolving the compound for chromatography.
Ethyl AcetateMediumModerateA common eluent for column chromatography and can be used in a binary recrystallization system with a non-polar solvent.
DichloromethaneMedium-LowModerateOften used to dissolve the crude product for loading onto a silica gel column.
Hexane/HeptaneLowLowTypically used as the non-polar component in an eluent system for column chromatography or as an anti-solvent for recrystallization.
WaterVery HighVery LowThe compound is expected to be poorly soluble in water at neutral pH.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Begin by determining a suitable solvent system for your separation using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes. The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour the slurry into your column and allow it to pack evenly.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with your starting solvent system, collecting fractions. Monitor the fractions by TLC. If necessary, gradually increase the polarity of the eluent to facilitate the elution of your product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, choose a solvent that dissolves your compound well when hot but poorly when cold. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point for benzamides.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[8]

Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Base_Wash Wash with aq. NaHCO3 (Removes 3-hydroxybenzoic acid) Crude_Product->Base_Wash Acid_Wash Wash with dil. aq. HCl (Removes benzylamine) Base_Wash->Acid_Wash Brine_Wash Brine Wash (Removes water and salts) Acid_Wash->Brine_Wash Drying Dry organic layer (e.g., with Na2SO4) Brine_Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Column_Chromatography Column Chromatography (e.g., EtOAc/Hexane on Silica Gel) Concentration->Column_Chromatography Recrystallization Recrystallization (e.g., from Ethanol/Water) Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product TLC TLC Pure_Product->TLC HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR MS MS Pure_Product->MS

Caption: A typical workflow for the purification of this compound.

References

  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015). ACS Publications.
  • benzamide, 3-hydroxy-. (n.d.). ChemBK.
  • Benzamide. (n.d.). Wikipedia.
  • Aziz-ur-Rehman, et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). Spiral.
  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. (n.d.). Quick Company.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2025). ResearchGate.
  • N-benzyl-3-hydroxybenzamide. (n.d.). PubChem.

Sources

enhancing the stability of N-Benzyl-3-hydroxy-benzamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzyl-3-hydroxy-benzamide

Introduction: Navigating the Stability Challenges of this compound

This compound is a benzamide derivative with a molecular structure that holds promise for various research and development applications. However, the very features that confer its biological activity—specifically the phenolic hydroxyl and amide functional groups—also render it susceptible to degradation in solution. This instability can manifest as discoloration, precipitation, or a quantifiable loss of potency, leading to inconsistent experimental results and compromising product integrity.

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the molecule's stability profile. By explaining the causality behind degradation pathways and outlining robust, self-validating protocols, this document empowers users to proactively enhance the stability of this compound in their experimental systems.

Section 1: Understanding the Molecule - Inherent Instabilities

The stability of this compound in solution is primarily governed by two functional groups: the phenolic hydroxyl group and the amide linkage . Understanding their individual vulnerabilities is the first step toward effective stabilization.

  • Phenolic Hydroxyl Group Vulnerability (Oxidation): The hydroxyl group on the benzene ring makes the molecule a phenol. Phenols are highly susceptible to oxidation, a process that is significantly accelerated by factors such as elevated pH, the presence of dissolved oxygen, exposure to UV light, and trace metal ions.[1][2] In alkaline conditions, the hydroxyl group deprotonates to form a phenoxide ion. This ion is more electron-rich and thus much more easily oxidized than the neutral phenol.[3][4] This oxidative process typically forms colored quinone-type species, which are the primary cause of the characteristic yellow or brown discoloration observed in degrading solutions.[1]

  • Amide Bond Vulnerability (Hydrolysis): The amide bond, while generally stable, is susceptible to cleavage via hydrolysis under both strongly acidic and strongly basic conditions, particularly when combined with elevated temperatures.[1][5] This reaction breaks the molecule into its constituent parts: 3-hydroxybenzoic acid and benzylamine .[5] The rate of hydrolysis is pH-dependent and represents a critical degradation pathway that can lead to a significant loss of the active compound.

The interplay of these two pathways dictates the overall stability of the molecule in a given formulation.

Molecule This compound Oxidation Oxidation (Phenolic -OH Group) Molecule->Oxidation leads to Hydrolysis Hydrolysis (Amide Bond) Molecule->Hydrolysis leads to Stressors Stress Factors (High pH, O₂, Light, Heat, H⁺/OH⁻) Stressors->Molecule acts on Quinones Quinone-type Products (Colored) Oxidation->Quinones forms Products 3-Hydroxybenzoic Acid + Benzylamine Hydrolysis->Products forms

Caption: Primary degradation pathways for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution of this compound is turning yellow or brown. What is causing this, and how can I prevent it?

A1:

  • Immediate Cause: A yellow or brown color change is a definitive sign of oxidative degradation.[1] The phenolic hydroxyl group on your molecule is being oxidized into colored quinone-like compounds. This process is aggressively accelerated by one or more of the following factors:

    • High pH: The pH of your solution is likely neutral or alkaline (pH > 7).

    • Oxygen: The solvent was not de-gassed, and/or the container headspace contains oxygen.

    • Light Exposure: The solution was left exposed to ambient or UV light.[6]

  • Troubleshooting Workflow & Solutions:

    • Verify pH: Immediately measure the pH of your solution. If it is above 6.0, this is a primary contributing factor.

    • pH Adjustment & Buffering (Corrective Action): For future preparations, buffer your solution to a slightly acidic pH, ideally within the pH 4.0-6.0 range .[1] Phenolic compounds are significantly more stable in acidic conditions.[7][8] Use a buffer system that is compatible with your experiment (e.g., acetate or citrate buffers).

    • Minimize Oxygen Exposure:

      • De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

      • Inert Headspace: After preparing the solution, flush the headspace of the container with the same inert gas before sealing.

    • Protect from Light: Store the solution in an amber glass vial or wrap the container in aluminum foil to protect it from light-induced degradation.[2]

    • Consider an Antioxidant: If the above measures are insufficient, add a suitable antioxidant to the formulation. See FAQ Q3 for specific recommendations.

Q2: My HPLC analysis shows a significant decrease in the peak area for my parent compound, and I see a new, more polar peak appearing. What is happening?

A2:

  • Immediate Cause: This chromatographic profile strongly suggests amide hydrolysis . The parent compound, this compound, is relatively non-polar. Hydrolysis cleaves it into 3-hydroxybenzoic acid and benzylamine.[5] The 3-hydroxybenzoic acid, with its free carboxylic acid group, is significantly more polar and will thus have a shorter retention time (appear as an earlier peak) on a standard reverse-phase HPLC column.

  • Troubleshooting Workflow & Solutions:

    • Review Solution pH and Temperature: Hydrolysis is most often catalyzed by strongly acidic (pH < 3) or basic (pH > 9) conditions, especially when combined with elevated temperatures (e.g., >40°C).[1][5] Review the pH of your solution and the temperatures it has been exposed to during preparation, storage, or experimentation.

    • Confirm Degradant Identity: If you have access to LC-MS, analyze the stressed sample to confirm the mass of the new peak. The mass should correspond to 3-hydroxybenzoic acid (or benzylamine, though it has a weaker UV chromophore).

    • Control pH and Temperature (Corrective Action):

      • Maintain the solution pH strictly within the stable 4.0-6.0 range to minimize both acid and base-catalyzed hydrolysis.

      • Prepare and store solutions at reduced temperatures (e.g., 2-8°C). Avoid heating solutions unless absolutely necessary for solubility, and if so, use the lowest possible temperature for the shortest duration.

    • Solvent Choice: Ensure that any co-solvents used are of high purity and do not contain acidic or basic impurities.

start Instability Observed color Is there a color change (yellow/brown)? start->color potency Is there a loss of potency (HPLC) with a new polar peak? color->potency No oxidation Diagnosis: OXIDATION color->oxidation Yes hydrolysis Diagnosis: HYDROLYSIS potency->hydrolysis Yes sol_ox Solution: 1. Buffer to pH 4-6 2. De-gas solvent 3. Protect from light oxidation->sol_ox sol_hyd Solution: 1. Buffer to pH 4-6 2. Store at low temp 3. Avoid strong acid/base hydrolysis->sol_hyd

Caption: Diagnostic workflow for identifying the cause of instability.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound in an aqueous solution?

A1: The optimal pH range for stability is slightly acidic, between pH 4.0 and 6.0 . This range represents a crucial compromise: it is acidic enough to keep the phenolic hydroxyl group protonated, thereby minimizing susceptibility to oxidation, while being mild enough to prevent significant acid-catalyzed hydrolysis of the amide bond.[1][7]

Q2: Should I use antioxidants to stabilize my solution? If so, which ones are recommended?

A2: Yes, if your experimental design allows it and you observe oxidative degradation despite controlling pH and oxygen, an antioxidant is highly recommended. Antioxidants work by scavenging free radicals or acting as oxygen scavengers, thereby protecting the phenolic group.[9][10]

  • Recommended Antioxidants:

    • Ascorbic Acid (Vitamin C): Effective in aqueous systems. A typical starting concentration is 0.01-0.1% w/v.

    • Sodium Metabisulfite: A strong oxygen scavenger, also used at 0.01-0.1% w/v. Note: can interact with some compounds.

    • Butylated Hydroxytoluene (BHT): Best for systems with a significant organic solvent component due to its lipophilicity.

Q3: What are the ideal storage conditions (temperature and light) for a stock solution?

A3: To maximize shelf-life, stock solutions should be stored:

  • Temperature: At 2-8°C (refrigerated). For long-term storage (>1 month), consider storing aliquots at -20°C or -80°C to virtually halt all degradation processes. Avoid repeated freeze-thaw cycles.

  • Light: Always in amber vials or containers wrapped to exclude all light.[2][6]

Q4: Can my choice of solvent impact stability?

A4: Absolutely. While solubility is a primary concern, the solvent itself can affect stability.

  • Purity: Use only high-purity (e.g., HPLC-grade) solvents. Lower-grade solvents can contain acidic, basic, or metallic impurities that catalyze degradation.

  • Peroxides: Ethers and other solvents can form explosive peroxides over time, which are also powerful oxidizing agents. Ensure solvents are fresh and tested for peroxides if necessary.

  • Water Content: For solutions in organic solvents, residual water can still enable hydrolysis over long periods. Using anhydrous solvents may be beneficial for long-term storage of organic stock solutions.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol integrates the principles discussed above to prepare a robust stock solution.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0 with acetic acid.

  • Solvent Deoxygenation: Place the required volume of the pH 5.0 buffer into a glass container. Sparge with high-purity nitrogen or argon gas for 20 minutes while stirring gently to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound in a separate vessel.

  • Dissolution: If necessary, first dissolve the compound in a minimal volume of a water-miscible organic co-solvent like DMSO or ethanol. Then, add this concentrate dropwise to the deoxygenated buffer with vigorous stirring to reach the final desired concentration. Ensure the final concentration of the organic solvent is as low as possible.

  • Antioxidant Addition (Optional): If required, add a pre-calculated amount of antioxidant (e.g., ascorbic acid to a final concentration of 0.05% w/v) and stir until dissolved.

  • Final Storage: Transfer the final solution into an amber glass vial. Flush the headspace with inert gas before tightly sealing the cap. Store at 2-8°C.

Protocol 2: Framework for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and confirming the stability-indicating nature of your analytical method.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.[13][14]

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the stock solution at 80°C.

    • Photolytic: Expose the stock solution to UV light (254 nm) and visible light.[11]

    • Control: Keep the stock solution at 2-8°C, protected from light.

  • Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method (see table below for a starting point). Compare the chromatograms to identify and quantify degradation products.

Data Presentation: Stability & Analytical Parameters

Table 1: Summary of Factors Affecting Stability

FactorEffect on this compoundRecommended Mitigation Strategy
pH > 7 Accelerates oxidation of the phenolic group.Buffer solution to a slightly acidic pH (4.0 - 6.0).
pH < 3 or > 9 Promotes hydrolysis of the amide bond.Buffer solution to a pH range of 4.0 - 6.0.
Oxygen Primary driver for oxidative degradation.Use de-gassed solvents; purge headspace with N₂ or Ar.
Light (UV/Visible) Can induce photo-oxidation and degradation.Store solutions in amber vials or protect from light.
Temperature Increases the rate of both hydrolysis and oxidation.Store solutions at low temperatures (2-8°C or frozen).
Metal Ions Can catalyze oxidative degradation pathways.Use high-purity water/reagents; consider adding a chelating agent (e.g., EDTA) if necessary.

Table 2: Example HPLC Method Parameters for Stability Indicating Analysis

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure sharp peaks for acidic degradants.
Mobile Phase B Acetonitrile or MethanolOrganic eluent for separation.
Gradient Start at 30% B, ramp to 95% B over 15 minEnsures elution of the parent compound and separation from more polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 254 nm or monitor at multiple wavelengthsBenzamide structures typically have strong absorbance around this wavelength.
Column Temp. 30°CProvides reproducible retention times.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2394019, N-benzyl-3-hydroxybenzamide. PubChem. [Link]
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. PubMed. [Link]
  • Wikipedia contributors. (2024, December 22). Phenol. Wikipedia. [Link]
  • Asfaw, T. T., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]
  • Verma, R. P., & Hansch, C. (2009). Phenolic acids: Natural versatile molecules with promising therapeutic applications.
  • Wikipedia contributors. (2024, December 18). Antioxidant. Wikipedia. [Link]
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 561227, N-Benzyl-2-hydroxybenzamide. PubChem. [Link]
  • Cejudo-Bastante, C., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts.
  • Asfaw, T. T., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Lachowicz, S., et al. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • ChemBK (n.d.). benzamide, 3-hydroxy-. ChemBK. [Link]
  • Asfaw, T. T., et al. (2023).
  • Bajaj, S., et al. (2016).
  • Adhikari, H. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. R Discovery. [Link]
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
  • R Discovery (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Miller, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. IJSDR. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-benzyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-benzyl-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. As a benzamide derivative with a phenolic hydroxyl group, N-benzyl-3-hydroxybenzamide possesses physicochemical properties that can make it challenging to work with in aqueous systems. This resource provides in-depth, practical solutions and troubleshooting workflows to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-benzyl-3-hydroxybenzamide in my aqueous buffer. What are the first steps I should take?

This is a common issue for compounds with aromatic rings and amide groups, which contribute to low aqueous solubility.[1][2] The first step is to move away from purely aqueous systems and utilize organic solvents to create a concentrated stock solution.

Initial Solvent Selection:

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[3][4]

  • Alternative Solvents: If DMSO is incompatible with your experimental system, other polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols such as ethanol can be considered.[5][6]

Step-by-Step Protocol 1: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of N-benzyl-3-hydroxybenzamide powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex or sonicate the mixture until the compound is fully dissolved. A brief, gentle warming (to 37°C) can aid dissolution, but be cautious of potential compound degradation with excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.[4]

Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

This phenomenon is known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[3] The key is to control the dilution process and modify the final aqueous buffer to better accommodate the compound.

Immediate Mitigation Strategies:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and certainly not exceeding 1%.[3] High concentrations of DMSO can be toxic to cells and may interfere with your assay.

  • Serial Dilution: Instead of a single large dilution step, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your assay buffer, and then use this to make the final dilutions. This gradual introduction to the aqueous environment can sometimes prevent immediate precipitation.[3]

  • Increase Mixing Energy: When performing the dilution, vortex the tube or sonicate the plate immediately to rapidly disperse the compound.

Troubleshooting Guide: Advanced Solubilization Strategies

If the initial steps are insufficient, more advanced formulation strategies are required. The choice of strategy depends on the specific requirements of your experiment.

Issue 1: Persistent Precipitation in Biochemical Assays

For cell-free biochemical assays, you have more flexibility in modifying the buffer composition.

Solution A: pH Adjustment

The phenolic hydroxyl group on N-benzyl-3-hydroxybenzamide is weakly acidic. By increasing the pH of the buffer, you can deprotonate this group, forming a more soluble phenolate salt.[][8][9]

  • Principle: The solubility of ionizable compounds is highly pH-dependent. For a weak acid, increasing the pH above its pKa will significantly increase its solubility.[10]

  • Protocol:

    • Determine the target pH. A good starting point is to increase the buffer pH by 1 to 2 units (e.g., from pH 7.4 to 8.4 or 9.4).

    • Prepare your assay buffer and adjust the pH using a suitable base (e.g., 1 M NaOH).

    • Attempt to dilute your DMSO stock of N-benzyl-3-hydroxybenzamide into the pH-adjusted buffer.

  • Caution: Ensure that the altered pH does not affect the activity of your target protein or other assay components.

Diagram: pH Effect on Solubility

This diagram illustrates how increasing the pH can enhance the solubility of a weakly acidic compound like N-benzyl-3-hydroxybenzamide.

G cluster_0 Low pH (e.g., < pKa) cluster_1 High pH (e.g., > pKa) Low_Solubility N-benzyl-3-hydroxybenzamide (Protonated, Less Soluble Form) High_Solubility N-benzyl-3-hydroxybenzamide Anion (Deprotonated, More Soluble Form) Low_Solubility->High_Solubility  Add Base (OH⁻) (pH Increase) High_Solubility->Low_Solubility  Add Acid (H⁺) (pH Decrease)

Caption: pH-dependent equilibrium of N-benzyl-3-hydroxybenzamide.

Solution B: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[5][11]

  • Principle: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for non-polar molecules to dissolve.[]

  • Common Co-solvents:

    • Polyethylene glycol 400 (PEG-400)

    • Propylene glycol (PG)

    • Ethanol

    • Glycerol

  • Protocol:

    • Prepare your aqueous buffer containing a certain percentage of a co-solvent. Start with a low percentage (e.g., 5-10% v/v) and increase if necessary.

    • Dilute your DMSO stock of N-benzyl-3-hydroxybenzamide into the co-solvent-containing buffer.

  • Data Table: Properties of Common Co-solvents

    Co-solvent Polarity (Dielectric Constant) Notes
    Water 80.1 High polarity
    Glycerol 42.5 Can increase viscosity
    Propylene Glycol 32.0 Commonly used in formulations
    Ethanol 24.3 Can denature some proteins at high concentrations
    PEG-400 ~12.5 Effective solubilizer

    | DMSO | 47.2 | Typically used for stock solutions only |

  • Caution: Always run a vehicle control with the same concentration of co-solvent to ensure it does not interfere with your assay.

Issue 2: Solubility Problems in Cell-Based Assays

In cell-based assays, the options for altering the medium are more restricted due to cellular toxicity.

Solution C: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an "inclusion complex" that is more water-soluble.[12][13][14]

  • Principle: The hydrophobic N-benzyl and benzamide portions of your molecule can fit inside the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in the aqueous cell culture medium.[15]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[16]

  • Protocol: Preparing a Cyclodextrin Inclusion Complex

    • Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-20% w/v).

    • In a separate tube, add your DMSO stock of N-benzyl-3-hydroxybenzamide.

    • Add the HP-β-CD solution to the DMSO stock while vortexing vigorously. The molar ratio of cyclodextrin to your compound should be high (e.g., 100:1 to 1000:1).

    • Incubate the mixture (e.g., for 1 hour at room temperature with shaking) to allow for complex formation.

    • Use this complex solution for serial dilutions in your cell culture medium.

  • Caution: Run a control with the HP-β-CD vehicle alone to check for any effects on cell viability or the experimental endpoint.

Diagram: Cyclodextrin Inclusion Complex Workflow

This workflow outlines the process of using cyclodextrins to improve compound solubility for cell-based assays.

G cluster_0 Preparation cluster_1 Complexation cluster_2 Application A 1. Prepare High Conc. Stock in DMSO C 3. Add HP-β-CD Solution to DMSO Stock with Vortexing A->C B 2. Prepare Aqueous HP-β-CD Solution B->C D 4. Incubate to Allow Complex Formation C->D E 5. Result: Soluble Drug-Cyclodextrin Complex D->E F 6. Perform Serial Dilutions in Cell Culture Medium E->F

Caption: Workflow for enhancing solubility with cyclodextrins.

Summary of Troubleshooting Strategies

IssueStrategyPrincipleBest For
Initial Dissolution FailureUse Organic Solvent (DMSO)"Like dissolves like"Creating concentrated stock solutions
Precipitation Upon DilutionpH AdjustmentIncrease ionizationBiochemical assays
Precipitation Upon DilutionUse Co-solventsReduce solvent polarityBiochemical assays
Precipitation in Cell MediaCyclodextrin ComplexationEncapsulation in a soluble carrierCell-based assays

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with N-benzyl-3-hydroxybenzamide, leading to more accurate and reliable data in their drug discovery and development efforts.

References

  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
  • Pharma Flow. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Flow. [Link]
  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR. [Link]
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. ijpsonline.com. [Link]
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
  • Garg, T., et al. (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PubMed Central. [Link]
  • Solubility of Things. (n.d.). Benzamide. Solubility of Things. [Link]
  • ScienceDirect. (2025). PH adjustment: Significance and symbolism. ScienceDirect. [Link]
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral. [Link]
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Wikipedia. (n.d.). Benzamide. Wikipedia. [Link]
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.

Sources

Technical Support Center: N-Benzyl-3-hydroxy-benzamide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Benzyl-3-hydroxy-benzamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of potential degradation issues related to this compound. By understanding the chemical vulnerabilities of its structure, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry place, ideally at refrigerated temperatures (2°C to 8°C). While some benzamides are stable at room temperature, the phenolic hydroxyl group in this compound makes it more susceptible to degradation, which is slowed at lower temperatures.[1][2] For short-term storage, a cool room temperature (22°C or below) is acceptable, provided other adverse conditions are avoided.[1]

Q2: My solid this compound has turned slightly pink/brown. Can I still use it?

A2: A color change to pink, red, or brown is a common indicator of phenol oxidation.[3][4] This process is often initiated by exposure to air (oxygen) and light. While minor discoloration may indicate only a small percentage of degradation, it signifies that the material is no longer pure. For sensitive quantitative experiments or in drug development, using a discolored compound is not recommended. For other applications, its suitability should be confirmed by analytical methods like HPLC to assess purity.

Q3: What are the primary chemical pathways that cause this compound to degrade?

A3: The two main degradation pathways are oxidation of the phenolic hydroxyl group and hydrolysis of the amide bond.[4]

  • Oxidation: The phenol group is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by light and trace metals, leading to the formation of colored quinone-type impurities.[4][5][6]

  • Hydrolysis: The amide bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield 3-hydroxybenzoic acid and benzylamine.[7][8][9][10] This is generally slower than oxidation under neutral conditions but can be significant if the compound is exposed to moisture or stored in non-neutral solutions.[11]

Q4: How should I prepare and store solutions of this compound?

A4: Prepare solutions fresh for each experiment whenever possible. Use de-gassed solvents to minimize dissolved oxygen. If a stock solution must be stored, keep it at low temperatures (-20°C is preferable), protect it from light by using amber vials or wrapping it in foil, and consider purging the headspace with an inert gas like argon or nitrogen before sealing.[4] Avoid alkaline pH, as it can hasten phenol oxidation.[4]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to identifying and solving problems related to the degradation of this compound.

Issue 1: Inconsistent or Lower-than-Expected Results in Biological Assays
  • Possible Cause: Degradation of the compound has reduced the concentration of the active molecule. The degradation products (3-hydroxybenzoic acid and benzylamine) may have different activities or could be inactive, leading to unreliable data.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the compound (both solid stock and solutions) using HPLC with a UV detector. Compare the chromatogram to a reference standard or an initial analysis of a fresh batch. Look for the appearance of new peaks or a decrease in the main peak area.[4]

    • Source a New Batch: If significant degradation is confirmed, acquire a new, unopened lot of the compound.

    • Implement Strict Storage Protocols: Store the new batch under recommended conditions immediately: refrigerated, protected from light, and under an inert atmosphere for long-term storage.[2][12]

Issue 2: Solution Turns Yellow or Brown During Experimentation
  • Possible Cause: This is a clear sign of the oxidative degradation of the phenol group.[4] This process is often accelerated by factors in the experimental medium, such as a non-neutral pH, exposure to air, or elevated temperatures.

  • Troubleshooting Steps:

    • Control pH: If your protocol allows, buffer the solution to a slightly acidic or neutral pH (pH 4-7). Phenols are more prone to oxidation under basic (alkaline) conditions.[4]

    • Minimize Oxygen Exposure: Use solvents that have been sparged with nitrogen or argon. When running reactions, maintain an inert atmosphere over the solution.

    • Protect from Light: Conduct experiments in low-light conditions or use amber-colored glassware to prevent photo-oxidation.[13][14]

    • Evaluate Temperature: If the experiment involves heating, determine if the temperature can be lowered without compromising the outcome. Thermal degradation rates increase significantly with temperature.[1]

Visualizing Degradation Pathways

The following diagram illustrates the two primary routes of degradation for this compound.

G cluster_main cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Compound This compound Quinone Quinone-type Impurities (Colored Products) Compound->Quinone O₂, Light, Heat (Air Exposure) BenzoicAcid 3-Hydroxybenzoic Acid Compound->BenzoicAcid H₂O (Acid/Base Catalyzed) Benzylamine Benzylamine Compound->Benzylamine H₂O (Acid/Base Catalyzed)

Caption: Primary degradation pathways for this compound.

Protocols for Ensuring Compound Integrity

Adherence to rigorous handling and storage protocols is the most effective way to prevent degradation.

Protocol 1: Recommended Storage Conditions
ParameterSolid Compound (Long-Term)Solid Compound (Short-Term)Solution (Stock)
Temperature 2°C to 8°C (Refrigerated)≤ 22°C (Cool Room Temp)-20°C or lower
Atmosphere Inert Gas (Argon/Nitrogen)Tightly Sealed ContainerInert Gas Headspace
Light Store in Dark (Amber Vial)Store in DarkAmber Vial / Foil Wrap
Container Tightly sealed, non-reactiveTightly sealed, non-reactiveTightly sealed, non-reactive

Note: Data synthesized from general best practices for phenolic and amide compounds.[1][2][13][15]

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study can help you understand the stability of your compound under your specific experimental conditions.

Objective: To intentionally stress the compound to identify potential degradation products and sensitive conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂) for oxidative stress

  • HPLC system with UV/PDA detector, LC-MS for identification

  • pH meter, heating block, UV lamp (254 nm)

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., Acetonitrile/Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic: Expose 1 mL of stock solution to UV light (254 nm) at room temperature.

    • Thermal: Heat 1 mL of stock solution at 60°C.

  • Analyze Samples: Withdraw aliquots from each condition at set time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection. Analyze all samples by HPLC to monitor the disappearance of the parent peak and the appearance of new peaks.[4]

Workflow for Stability Assessment

Caption: Decision workflow for handling and using this compound.

References
  • Allen, A. D.
  • Antolovich, M., Prenzler, P. D., et al. (2002). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity. Journal of Agricultural and Food Chemistry, 50(4), 5967-5974.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • Chemguide. The Hydrolysis of Amides.
  • AK Lectures. Hydrolysis of Amides.
  • Olin Epoxy. (n.d.). PHENOL Product Stewardship Manual.
  • Stavreva, G., & Gigova, L. (2016). Storage effect on phenolic content and antioxidant activity in selected fruit extracts.
  • National Center for Biotechnology Information. (n.d.). Phenol. PubChem Compound Summary for CID 996.
  • Howard, L. R., & Brownmiller, C. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry, 55(21), 8560-8567.
  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2007). Synthesis and stability of strongly acidic benzamide derivatives.
  • Maisuthisakul, P., & Gordon, M. H. (2009). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Food Chemistry, 117(3), 478-485.
  • Pop, A., & Pârvu, M. (2014). Effects of storage temperature on the total phenolic content of Cornelian Cherry (Cornus mas L.) fruits extracts. Journal of Horticultural Science & Biotechnology, 89(4), 459-463.
  • Diness, F., et al. (2007). Synthesis and stability of strongly acidic benzamide derivatives.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (2025).
  • Recamales, A. F., Sayago, A., et al. (2006). The effect of storage conditions on the phenolic composition and colour of white wine. International Journal of Food Science & Technology, 41(7), 764-772.
  • Fisher Scientific. (2025).
  • University of California, Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet.
  • Le, T. T., & Le, T. P. (2018). Degradation of phenol under different conditions.
  • Garrett, E. R. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560-563.
  • Servili, M., et al. (2023). Storage effect on olive oil phenols: cultivar-specific responses. Frontiers in Nutrition, 10.
  • Gedarawatte, S., et al. (2018).
  • Quispe, I., et al. (2023).
  • Fisher Scientific. (2021).
  • Ruiz, A., et al. (2023).
  • Taran, V. V., et al. (2022). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. International Journal of Molecular Sciences, 23(22), 14332.
  • Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(1), 494-504.
  • Sigma-Aldrich. (n.d.). Benzamide 99%.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). N-benzyl-3-hydroxybenzamide. PubChem Compound Summary for CID 2394019.
  • ChemicalBook. (2025). N-BENZYLBENZAMIDE.
  • BenchChem. (n.d.).
  • Fisher Scientific. (2024).
  • Mol-Instincts. (2025). N-Benzyl-3-hydroxybenzamide.
  • ChemBK. (n.d.). benzamide, 3-hydroxy-.
  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Summary for CID 2331.
  • Merk, D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9333–9339.
  • Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology, 61(5-6), 465-471.
  • Sigma-Aldrich. (n.d.). N-Benzylbenzamide ≥98%.

Sources

Validation & Comparative

Validating the Anticancer Potential of N-benzyl-3-hydroxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Anticancer Candidate

In the landscape of oncology drug discovery, the benzamide scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with diverse pharmacological activities, including potent anticancer effects.[1][2] This guide focuses on a novel benzamide derivative, N-benzyl-3-hydroxybenzamide, a compound of interest for its potential as a new anticancer therapeutic. While direct studies on its anticancer activity are nascent, the structural motifs within the molecule—a hydroxylated benzoyl ring and an N-benzyl group—suggest plausible mechanisms of action based on extensive research into similar compounds.[3][4]

This document provides a comprehensive framework for the preclinical validation of N-benzyl-3-hydroxybenzamide's anticancer activity. We will objectively compare its potential efficacy against established anticancer agents, provide detailed experimental protocols for its evaluation, and present a logical workflow for elucidating its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.

Hypothesized Mechanism of Action: A Tale of Two Targets

The chemical architecture of N-benzyl-3-hydroxybenzamide suggests two primary, well-validated anticancer mechanisms of action: Histone Deacetylase (HDAC) inhibition and Tubulin Polymerization inhibition .

  • HDAC Inhibition: The presence of the N-hydroxybenzamide-like core (in this case, a 3-hydroxybenzamide) is reminiscent of known HDAC inhibitors like Vorinostat (SAHA).[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

  • Tubulin Polymerization Inhibition: Several N-benzylbenzamide derivatives have been reported to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[4] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.

Therefore, our validation strategy will focus on investigating these two potential pathways.

Comparative Framework: Benchmarking Against the Gold Standards

To rigorously assess the anticancer potential of N-benzyl-3-hydroxybenzamide, a direct comparison with established drugs targeting the hypothesized mechanisms is essential.

Compound Class Mechanism of Action Rationale for Comparison
N-benzyl-3-hydroxybenzamide Novel Benzamide DerivativeHypothesized HDAC and/or Tubulin Polymerization InhibitorThe subject of our investigation.
Vorinostat (SAHA) HDAC InhibitorPan-HDAC inhibitor, leading to hyperacetylation of histones and other proteins, resulting in cell cycle arrest and apoptosis.Gold standard for comparing potential HDAC inhibitory activity.
Combretastatin A-4 (CA-4) Tubulin Polymerization InhibitorBinds to the colchicine-binding site on β-tubulin, inhibiting microtubule assembly and leading to mitotic arrest and vascular disruption in tumors.A well-characterized and potent tubulin polymerization inhibitor for mechanistic comparison.

Experimental Validation Workflow

The following is a step-by-step guide to validate the anticancer activity of N-benzyl-3-hydroxybenzamide.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invivo In Vivo Validation synthesis Synthesis of N-benzyl-3-hydroxybenzamide cytotoxicity Cytotoxicity Assays (MTT/SRB) synthesis->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle hdac_assay HDAC Inhibition Assay cell_cycle->hdac_assay tubulin_assay Tubulin Polymerization Assay cell_cycle->tubulin_assay western_blot Western Blotting (Key Proteins) hdac_assay->western_blot tubulin_assay->western_blot xenograft Tumor Xenograft Model western_blot->xenograft

Figure 1: A comprehensive workflow for the validation of N-benzyl-3-hydroxybenzamide's anticancer activity.

Part 1: Synthesis and Characterization

The synthesis of N-benzyl-3-hydroxybenzamide can be achieved through the amidation of 3-hydroxybenzoic acid with benzylamine.[5][6]

Experimental Protocol: Synthesis of N-benzyl-3-hydroxybenzamide

  • Activation of Carboxylic Acid: Dissolve 3-hydroxybenzoic acid (1 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent such as EDC (1.1 eq.) and HOBt (1.1 eq.) and stir at room temperature for 30 minutes.

  • Amidation: To the activated acid solution, add benzylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized N-benzyl-3-hydroxybenzamide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Anticancer Activity

Cytotoxicity Screening

The initial step in evaluating the anticancer potential is to determine the cytotoxic effects of N-benzyl-3-hydroxybenzamide against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of N-benzyl-3-hydroxybenzamide, Vorinostat, and Combretastatin A-4 for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Comparative Cytotoxicity Data (Hypothetical)

Compound MCF-7 (Breast Cancer) IC₅₀ (µM) HCT116 (Colon Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM)
N-benzyl-3-hydroxybenzamide5.23.87.1
Vorinostat2.51.94.3
Combretastatin A-40.0150.0110.023

Apoptosis and Cell Cycle Analysis

To determine if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest, flow cytometry-based assays are performed.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with N-benzyl-3-hydroxybenzamide at its IC₅₀ concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells as in the apoptosis assay, then harvest and fix them in cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Mechanistic Elucidation

Based on the initial in vitro results, the next step is to investigate the specific molecular mechanism of action.

signaling_pathway cluster_hdac HDAC Inhibition Pathway cluster_tubulin Tubulin Polymerization Inhibition Pathway NBH N-benzyl-3-hydroxybenzamide HDAC HDACs NBH->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation TSG Tumor Suppressor Gene Expression Acetylation->TSG Apoptosis_HDAC Apoptosis TSG->Apoptosis_HDAC NBH2 N-benzyl-3-hydroxybenzamide Tubulin β-Tubulin NBH2->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis_Tubulin Apoptosis MitoticArrest->Apoptosis_Tubulin

Figure 2: Hypothesized signaling pathways for N-benzyl-3-hydroxybenzamide's anticancer activity.

HDAC Inhibition Assay

A cell-free or cell-based assay can be used to directly measure the inhibitory effect of N-benzyl-3-hydroxybenzamide on HDAC activity.

Experimental Protocol: In Vitro HDAC Activity Assay

  • Reaction Setup: In a 96-well plate, combine a fluorogenic HDAC substrate, HeLa nuclear extract (as a source of HDACs), and various concentrations of N-benzyl-3-hydroxybenzamide or Vorinostat.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • IC₅₀ Calculation: Determine the IC₅₀ value for HDAC inhibition.

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the in vitro polymerization of tubulin.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and different concentrations of N-benzyl-3-hydroxybenzamide or Combretastatin A-4.

  • Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Inhibition Analysis: Compare the polymerization curves in the presence of the test compounds to the control.

Western Blot Analysis

To confirm the downstream effects of the proposed mechanisms in a cellular context, western blotting for key protein markers is performed.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cancer cells with N-benzyl-3-hydroxybenzamide and lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against acetylated histones (H3 and H4), p21, PARP, and β-tubulin, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Western Blot Outcomes

Target Protein Expected Change with N-benzyl-3-hydroxybenzamide Mechanism Indicated
Acetyl-Histone H3/H4IncreasedHDAC Inhibition
p21IncreasedHDAC Inhibition (leading to cell cycle arrest)
Cleaved PARPIncreasedApoptosis Induction (downstream of either mechanism)

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the anticancer activity of the novel compound, N-benzyl-3-hydroxybenzamide. By employing a comparative framework with established drugs and a logical progression of in vitro and mechanistic studies, researchers can effectively ascertain its therapeutic potential. Positive outcomes from these studies would warrant further investigation, including in vivo efficacy studies in animal models and detailed structure-activity relationship (SAR) studies to optimize its anticancer properties. The benzamide scaffold continues to be a rich source of new therapeutic agents, and with rigorous scientific validation, N-benzyl-3-hydroxybenzamide could emerge as a promising candidate for the future of cancer therapy.

References

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug Discov Ther. 2008;2(4):211-5.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Informa UK Limited.
  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. 2021;69(21):5897-5905.
  • Anticancer activity of SAL and its monosubstituted N-benzyl amides.
  • Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Universitas Hasanuddin.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. 2021;113316.
  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Med Chem Lett. 2017;8(1):90-95.
  • N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed.
  • Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.
  • How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. Pearson.
  • N-benzyl-3-hydroxybenzamide. PubChem.
  • Anticancer potential of hydroxycinnamic acids: mechanisms, bioavailability, and therapeutic applic
  • 3-Hydroxybenzamide. PubChem.
  • Synthesis method of hydroxybenzylamine.
  • Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. PubMed Central.

Sources

structure-activity relationship of N-benzylbenzamide analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship of N-Benzylbenzamide Analogues for Researchers and Drug Development Professionals

The N-benzylbenzamide scaffold is a privileged motif in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-benzylbenzamide analogues, offering insights into the key structural determinants for their anticancer, antimicrobial, and antiprotozoal activities. Experimental data, detailed methodologies, and visual representations of key concepts are presented to aid researchers in the rational design of novel therapeutic agents.

N-Benzylbenzamide Analogues as Anticancer Agents

The N-benzylbenzamide core has been extensively explored for the development of anticancer agents, leading to the discovery of potent inhibitors of tubulin polymerization and histone deacetylases (HDACs).

Targeting Tubulin Polymerization

N-benzylbenzamide derivatives have emerged as significant tubulin polymerization inhibitors, binding to the colchicine site and inducing cell cycle arrest and apoptosis.[1][2]

A systematic exploration of substitutions on both the N-benzyl and benzamide rings has revealed critical insights for potent tubulin inhibition. A notable example is compound 20b , which exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[2]

  • Benzamide Ring Substitutions: The nature and position of substituents on the benzamide ring are crucial for activity.

  • N-Benzyl Ring Substitutions: Modifications on the N-benzyl moiety also play a significant role in modulating potency.

CompoundCancer Cell LineAntiproliferative Activity (IC50, µM)Reference
I-25 (MY-943) MGC-8030.017[1]
HCT-1160.044[1]
KYSE4500.030[1]
20b Various0.012 - 0.027[2]

Table 1: Antiproliferative activity of lead N-benzylbenzamide analogues targeting tubulin polymerization.

A standard protocol to assess the inhibitory effect of N-benzylbenzamide analogues on tubulin polymerization is as follows:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP, pH 6.8).

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution.

    • Add the test compounds at various concentrations. Colchicine can be used as a positive control.

    • Incubate the plate at 37°C.

    • Monitor the change in absorbance (turbidity) at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance values against time for each compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare Tubulin Solution assay1 Add Tubulin to 96-well Plate prep1->assay1 prep2 Prepare Compound Stock Solutions assay2 Add Test Compounds prep2->assay2 assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Monitor Absorbance at 340 nm assay3->assay4 analysis1 Plot Absorbance vs. Time assay4->analysis1 analysis2 Calculate IC50 Value analysis1->analysis2 G HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylates Inhibitor N-Benzylbenzamide Analogue Inhibitor->HDAC Inhibits Acetylation Increased Histone Acetylation Inhibitor->Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle

Caption: Mechanism of action for HDAC inhibitors.

N-Benzylbenzamide Analogues as Antimicrobial and Antiprotozoal Agents

The N-benzylbenzamide scaffold has also demonstrated significant potential in combating infectious diseases.

Antimicrobial Activity

N-benzylbenzamide derivatives have shown promising antibacterial and antifungal activities. [3][4]

  • Substitutions on Benzoyl and N-benzyl Rings: The nature and position of substituents on both aromatic rings are critical for antimicrobial potency. For instance, compound 5a showed excellent activity against both B. subtilis and E. coli. [3]* Hydrophobicity and Electronic Effects: Electron-withdrawing groups have been shown to be beneficial for antischistosomal activity, suggesting the importance of electronic effects. [5]

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
5a B. subtilis256.25[3]
E. coli313.12[3]
6b E. coli243.12[3]
6c B. subtilis246.25[3]

Table 3: Antibacterial activity of selected N-benzylbenzamide analogues.

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism.

    • Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiprotozoal Activity

N-phenylbenzamide and N-benzoyl-2-hydroxybenzamide analogues have shown activity against various protozoan parasites, including Schistosoma mansoni, Trypanosoma brucei, and Leishmania donovani. [5][6][7]

  • Electron-Withdrawing Groups: For antischistosomal activity, the presence of electron-withdrawing substituents on the benzamide ring was found to be beneficial for potency. [5]* Linker Modification: Modifications of the linker between the two aromatic rings can impact activity against different protozoan parasites. [6]

G cluster_reactants Starting Materials cluster_steps Reaction Steps Acid Substituted Benzoic Acid Activation Acid Activation (e.g., SOCl₂, DCC) Acid->Activation Amine Substituted Benzylamine Coupling Amide Coupling Amine->Coupling Activation->Coupling Product N-Benzylbenzamide Analogue Coupling->Product

Caption: General synthesis of N-benzylbenzamide analogues.

Conclusion and Future Directions

The N-benzylbenzamide scaffold has proven to be a highly fruitful starting point for the development of a diverse range of biologically active compounds. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modification to optimize potency and selectivity for various targets. Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: For many of the reported activities, the precise molecular mechanisms remain to be fully elucidated.

  • Optimization of Pharmacokinetic Properties: Further modifications to improve solubility, metabolic stability, and oral bioavailability will be crucial for translating these promising compounds into clinical candidates.

  • Exploration of Novel Biological Targets: The versatility of the N-benzylbenzamide scaffold suggests that it may have utility against a broader range of biological targets than have been explored to date.

This comparative guide provides a solid foundation for researchers to build upon, facilitating the rational design and development of the next generation of N-benzylbenzamide-based therapeutics.

References

  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC - NIH. [Link]
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH. [Link]
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
  • QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors.
  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]
  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of trithe ple-neg
  • Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. PMC - NIH. [Link]
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]
  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site.
  • Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug Discov Ther. [Link]
  • Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
  • Structure-activity relationship studies of N-(9-benzyl)-9- azabicyclo[3.3.1]nonan-3-β-yl benzamide analogues for dopamine D 2 and D 3 receptors. UNT Health Science Center. [Link]
  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymeriz
  • Design and Synthesis of Novel N ‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study.
  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. OUCI. [Link]
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]
  • Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM].

Sources

A Comparative Analysis of N-benzyl-3-hydroxybenzamide Derivatives as Class I Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of N-benzyl-3-hydroxybenzamide derivatives, a prominent chemical scaffold in the development of selective histone deacetylase (HDAC) inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document provides an in-depth look at their mechanism of action, structure-activity relationships (SAR), and comparative performance against established alternatives, supported by detailed experimental protocols.

Introduction: The Significance of Benzamide-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a family of enzymes crucial to the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on histone tails, HDACs induce chromatin condensation, leading to transcriptional repression.[3] The overexpression and aberrant activity of specific HDAC isoforms are implicated in the pathology of numerous diseases, particularly cancer, making them validated therapeutic targets.[1][2][4]

Benzamide derivatives, such as Entinostat (MS-275), represent a key class of synthetic HDAC inhibitors.[5][6] Unlike pan-HDAC inhibitors such as the hydroxamates (e.g., Vorinostat/SAHA), benzamides typically exhibit selectivity for Class I HDACs (HDAC1, 2, and 3).[7][8][9] This selectivity is clinically significant as it may offer an improved therapeutic window with reduced side effects.[7] The N-benzyl-3-hydroxybenzamide core scaffold serves as a foundational structure for many of these selective inhibitors, featuring a zinc-binding group (ZBG), a linker region, and a surface-recognition "cap" group.[3][10] This guide will dissect the performance of derivatives built upon this scaffold.

Mechanism of Action: Reversing Transcriptional Repression

The primary mechanism of N-benzyl-3-hydroxybenzamide derivatives involves direct inhibition of the catalytic activity of Class I HDAC enzymes. The core of their function lies in the interaction with the active site of the enzyme.

Molecular Interaction: The benzamide moiety acts as a zinc-binding group. The crystal structure of HDAC2 complexed with a benzamide inhibitor reveals that both the carbonyl oxygen and the ortho-amino group of the benzamide coordinate with the catalytic Zn2+ ion in the active site.[2] This chelation is critical for potent inhibition. The rest of the molecule, including the benzyl group and substitutions, occupies a hydrophobic tunnel and interacts with amino acid residues at the rim of the active site, contributing to both potency and isoform selectivity.[1]

Cellular Consequences: By inhibiting HDAC1, 2, and 3, these compounds prevent the removal of acetyl groups from histones (and other non-histone proteins). The resulting state of histone hyperacetylation leads to a more open chromatin structure (euchromatin), making DNA accessible to transcription factors. This can reactivate the expression of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, differentiation, and ultimately, apoptosis in cancer cells.[4][5]

HDAC_Inhibition_Pathway HDAC HDAC1/2/3 Histones Acetylated Histones HDAC->Histones Deacetylates OpenChromatin Open Chromatin (Transcriptional Activation) Inhibitor N-benzyl-3-hydroxybenzamide Derivative Inhibitor->HDAC Inhibits Inhibitor->OpenChromatin Promotes Hyperacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin TSG Tumor Suppressor Genes (e.g., p21) Chromatin->TSG Silences OpenChromatin->TSG Activates Expression CellularEffects Cell Cycle Arrest Apoptosis Differentiation TSG->CellularEffects Leads to

Caption: Mechanism of action for benzamide HDAC inhibitors.

Comparative Performance and Structure-Activity Relationship (SAR)

The efficacy and selectivity of N-benzyl-3-hydroxybenzamide derivatives are highly dependent on the nature and position of substituents. Below is a comparative table summarizing the inhibitory concentration (IC50) values of representative benzamide derivatives against Class I HDACs. The data is compared with established HDAC inhibitors from different chemical classes.

Compound IDScaffold ClassHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference(s)
Compound 7j N-benzylbenzamide0.650.781.70[6]
Entinostat (MS-275) Benzamide0.243 - 0.930.453 - 0.950.248 - 1.80[5][6][11]
Tacedinaline (CI-994) Benzamide0.90.91.2[12][13][14]
Vorinostat (SAHA) HydroxamatePan-HDAC InhibitorPan-HDAC InhibitorPan-HDAC Inhibitor[8][9]

Key Structure-Activity Relationship (SAR) Insights:

  • Zinc-Binding Group (ZBG): The ortho-amino benzamide is a critical pharmacophore for Class I HDAC inhibition. Studies show that compounds with an amino group at the R2 position exhibit potent HDAC inhibitory activity, whereas other substitutions can abolish it.[6]

  • Linker and Cap Group: Modifications to the "cap" region (the benzyl portion and its substituents) significantly influence potency and selectivity.

    • A study of novel benzamide derivatives identified Compound 7j as a highly potent inhibitor, with activity marginally stronger than the reference compound Entinostat against HDAC1, 2, and 3.[6]

    • Molecular docking studies suggest that the cap group interacts with a hydrophobic cavity, and modifications here can be tuned to optimize interactions and improve isoform selectivity.[1] For instance, the introduction of chiral oxazoline capping groups has been shown to yield highly potent and selective inhibitors of HDAC3.[4]

  • Molecular Length: Shorter molecules within a series tend to exhibit stronger HDAC inhibitory activity.[6] This suggests that an optimal linker length is crucial for correctly positioning the ZBG in the active site and the cap group at the surface.

In direct comparison, benzamide derivatives like Compound 7j and Entinostat demonstrate clear selectivity for Class I HDACs, whereas hydroxamates like Vorinostat (SAHA) are generally unselective.[8][9] This selectivity makes benzamides attractive candidates for targeted therapies where inhibition of other HDAC isoforms (e.g., HDAC6) might lead to undesirable side effects.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the synthesis of a representative derivative and its biological evaluation are provided below.

Synthesis of a Representative N-benzyl-3-hydroxybenzamide Derivative

This protocol describes a standard amide coupling reaction to synthesize the core scaffold.

Materials:

  • 3-Hydroxybenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated sodium bicarbonate, Brine, Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.[15]

  • Amine Addition: Add DIPEA (2.0 eq) to the mixture, followed by the slow, dropwise addition of benzylamine (1.1 eq).[15]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzyl-3-hydroxybenzamide.

In Vitro Fluorometric HDAC Activity Assay

This protocol outlines a common method to determine the IC50 value of an inhibitor against a specific HDAC isoform.

Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Inhibitor Prepare serial dilutions of test compound (e.g., in DMSO) Plate Add buffer, enzyme, & inhibitor to 384-well plate Inhibitor->Plate Enzyme Dilute HDAC enzyme in assay buffer Enzyme->Plate Substrate Prepare fluorogenic substrate solution AddSubstrate Initiate reaction by adding substrate Substrate->AddSubstrate Incubate1 Pre-incubate at 37°C for ~15 min Plate->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate at 37°C (30-90 min) AddSubstrate->Incubate2 Stop Stop reaction & develop signal (add Trypsin/TSA mix) Incubate2->Stop Read Measure Fluorescence (Ex: 350-380nm Em: 440-460nm) Stop->Read Plot Plot % Inhibition vs. [Inhibitor] Read->Plot IC50 Calculate IC50 value (Non-linear regression) Plot->IC50

Caption: General workflow for an in vitro fluorometric HDAC inhibition assay.

Principle: This assay uses a fluorogenic substrate containing an acetylated lysine residue. HDAC enzymes deacetylate the substrate, which is then cleaved by a developer enzyme (trypsin), releasing a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC). The inhibitor's potency is measured by its ability to prevent this fluorescence increase.[16][17]

Materials:

  • Purified recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[17]

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compound (N-benzyl-3-hydroxybenzamide derivative)

  • Positive Control Inhibitor (e.g., SAHA or Trichostatin A, TSA)

  • Developer Solution (e.g., Trypsin in a stop solution containing TSA)[17][18]

  • Black, flat-bottom 384-well microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute these into the HDAC Assay Buffer. The final DMSO concentration in the assay should be ≤1%.[18]

  • Assay Plate Setup: To the wells of a 384-well plate, add 40 µL of the diluted HDAC enzyme solution. Add 10 µL of the diluted test compound solutions. Include controls: "No Enzyme" (buffer only), "Vehicle" (enzyme + DMSO vehicle), and "Positive Control" (enzyme + known inhibitor).[18]

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction. The total volume is now 100 µL.[18]

  • Incubation: Incubate the plate at 37°C for an optimized duration (e.g., 30-90 minutes) to ensure the reaction remains in the linear phase.[17][18]

  • Signal Development: Stop the reaction by adding 50 µL of the Developer Solution to each well. This halts the HDAC reaction (due to TSA) and allows trypsin to cleave the deacetylated substrate. Incubate at room temperature for 15-30 minutes.[18]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.[18][19]

  • Data Analysis: Correct the data by subtracting the "No Enzyme" background. Calculate the percent inhibition for each compound concentration relative to the "Vehicle" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Conclusion and Future Directions

The N-benzyl-3-hydroxybenzamide scaffold is a validated and highly tractable starting point for the design of potent and selective Class I HDAC inhibitors. Comparative analysis demonstrates that derivatives from this class, such as compound 7j, can achieve inhibitory potencies comparable or superior to established clinical candidates like Entinostat.[6] Their key advantage over broader-spectrum inhibitors lies in their isoform selectivity, which holds the promise of therapies with improved safety profiles.

Future research should focus on leveraging detailed structural biology and computational modeling to refine the "cap" group of these inhibitors.[1][10][20] The goal is to enhance potency and fine-tune selectivity, not only between HDAC classes but also among the highly homologous HDAC1, 2, and 3 isoforms. Such next-generation derivatives could provide powerful tools for dissecting the specific biological roles of each Class I HDAC and may lead to the development of more effective and less toxic epigenetic drugs for cancer and other diseases.

References

  • Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2 - Benchchem.
  • Entinostat (MS-275) | HDAC Class I Inhibitor - MedchemExpress.com.
  • CI-994 (Tacedinaline) | class I HDAC inhibitor | Probechem Biochemicals.
  • CI-994 (N-Acetyldinaline, Goe 5549, PD 123654, Tacedinaline, CAS Number: 112522-64-2) - Cayman Chemical.
  • CI994 (Tacedinaline) – HDAC Inhibitor - APExBIO.
  • Pharmacological Properties and Clinical Application Research Progress of Entinostat - Ore
  • Entinostat (MS-275) HDAC Inhibitor | CAS 209783-80-2 | Selleck Chemicals.
  • CI994 (Tacedinaline) --- HDAC Inhibitor | Sapphire Bioscience.
  • Tacedinaline (CI994) | HDAC inhibitor | CAS 112522-64-2 - Selleck Chemicals.
  • Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC - NIH.
  • Purification and enzymatic assay of class I histone deacetylase enzymes - PubMed Central.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI.
  • A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors - Benchchem.
  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Rel
  • In vitro assays for the determination of histone deacetylase activity - ResearchG
  • ab156064 Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) - Abcam.
  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)
  • A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - RSC Publishing.
  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - ResearchG
  • Distinct Pharmacological Properties of Second Generation HDAC Inhibitors with the Benzamide or Hydroxam
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • MS 275 | Class I HDACs - Tocris Bioscience.
  • Comparative Study of Benzamide-Based Histone Deacetylase (HDAC) Inhibitors - Benchchem.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed.
  • Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)
  • A selection of the latest prepared amino benzamides. IC50 values...
  • Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem.
  • The synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1)

Sources

A Comparative Mechanistic Guide: N-Benzyl-3-hydroxy-benzamide and Colchicine as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to oncology and cytoskeletal dynamics, this guide provides an in-depth, objective comparison of the mechanisms of action of N-Benzyl-3-hydroxy-benzamide and the classical mitotic inhibitor, colchicine. This analysis is grounded in experimental data to elucidate the distinct and overlapping functionalities of these tubulin-targeting agents.

Introduction: Tubulin as a Pivotal Target in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. Their roles are critical in a multitude of cellular processes, including the maintenance of cell architecture, intracellular transport, and most notably, the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, a process of rapid polymerization and depolymerization, is essential for proper chromosome segregation. Consequently, tubulin has emerged as a highly validated and critical target for the development of anticancer therapeutics. Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine). This guide focuses on the latter, comparing the well-established inhibitor colchicine with the promising class of N-benzylbenzamide derivatives, represented here by this compound.

The Colchicine Binding Site: A Hub for Microtubule Destabilization

Both this compound and colchicine exert their primary effects by interacting with the colchicine binding site on β-tubulin. This binding pocket is located at the interface between the α- and β-tubulin subunits within a heterodimer. Ligand binding at this site induces a conformational change in the tubulin dimer, rendering it incapable of efficient polymerization into microtubules. This disruption of microtubule assembly leads to a net depolymerization of the microtubule network, mitotic arrest, and subsequent apoptosis.

Head-to-Head Comparison: this compound vs. Colchicine

While both compounds target the same binding site, their distinct chemical structures can lead to differences in binding affinity, potency, and cellular effects. For the purpose of this guide, we will refer to experimental data on the potent N-benzyl arylamide derivative, MY-1388 , as a representative for the this compound class of compounds, to provide a data-driven comparison.

Mechanism of Action at the Molecular Level

This compound (represented by MY-1388): This class of synthetic small molecules has been designed to specifically target the colchicine binding site. Molecular docking studies indicate that compounds like MY-1388 fit snugly into this pocket on β-tubulin. The interaction is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Cys241, Leu242, Val238, Ala354, and Ile318.[1] This binding prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thus potently inhibiting tubulin polymerization.[1]

Colchicine: As a natural product isolated from the autumn crocus, colchicine's interaction with tubulin is well-characterized. It binds with high affinity to the colchicine site on β-tubulin, leading to a conformational change that introduces a bend in the tubulin dimer. This altered conformation sterically hinders the longitudinal association of tubulin dimers, thereby inhibiting microtubule elongation and promoting depolymerization. The binding of colchicine to tubulin is known to be slow and temperature-dependent, but results in a very stable tubulin-colchicine complex.

Signaling Pathway of Tubulin Polymerization Inhibition

Tubulin Polymerization Inhibition cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Consequences Drug This compound or Colchicine Binding Binds to Colchicine Site on β-Tubulin Drug->Binding Enters cell Tubulin α/β-Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition.

Quantitative Comparison of In Vitro Activity

The following table summarizes the quantitative data for MY-1388 (as a representative of this compound) and colchicine, highlighting their potency in inhibiting tubulin polymerization and cell proliferation.

ParameterThis compound (MY-1388)ColchicineReference
Tubulin Polymerization IC50 0.62 µM~2.68 - 10.6 µM[1][2][3]
Antiproliferative IC50 (MGC-803 cells) 0.009 µM>1 µM (in many cancer cell lines)[1]
Antiproliferative IC50 (HCT-116 cells) 0.018 µMNot explicitly found for direct comparison[1]
Antiproliferative IC50 (KYSE450 cells) 0.014 µMNot explicitly found for direct comparison[1]
Tubulin Binding Affinity (Kd) Not explicitly found~1.4 µM[4]

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

The data indicates that MY-1388 is significantly more potent at inhibiting tubulin polymerization in a cell-free assay compared to colchicine.[1] Furthermore, its antiproliferative activity against various cancer cell lines is in the nanomolar range, demonstrating a substantial potency advantage over colchicine in cellular contexts.[1]

Downstream Cellular Effects: A Comparative Overview

The inhibition of tubulin polymerization by both this compound and colchicine triggers a cascade of cellular events, culminating in cell death.

Cell Cycle Arrest

Disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are properly attached to the microtubules. This leads to a prolonged arrest in the G2/M phase of the cell cycle. Both N-benzyl arylamide derivatives and colchicine have been shown to induce a robust G2/M arrest in various cancer cell lines.[1][5][6][7][8]

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspase cascades, DNA fragmentation, and the formation of apoptotic bodies. Experimental evidence confirms that both N-benzyl arylamide derivatives and colchicine are potent inducers of apoptosis in cancer cells.[1][9][10][11][12][13]

Experimental Protocols

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for key experiments used to characterize and compare tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in ice-cold General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep on ice.

    • Prepare a stock solution of a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.

    • Prepare serial dilutions of the test compounds (this compound and colchicine) and controls (e.g., paclitaxel as a polymerization enhancer, and a vehicle control).

  • Assay Setup:

    • In a pre-warmed 96-well black plate, add the reaction buffer containing GTP and the fluorescent reporter.

    • Add the test compounds or controls to the appropriate wells.

    • To initiate polymerization, add the ice-cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).

    • Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.[8][14][15][16]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, colchicine, or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A degrades RNA to prevent its staining.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

    • Gate the cell populations to distinguish between G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[6][10][11][13]

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation and Analysis:

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. The different cell populations can be identified based on their fluorescence:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive[5][9][12][17]

Conclusion: A Tale of Two Tubulin Inhibitors

Both this compound, as represented by the potent derivative MY-1388, and colchicine are effective microtubule-destabilizing agents that function by binding to the colchicine site on β-tubulin. Their mechanisms converge on the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis.

However, the available data suggests that N-benzylbenzamide derivatives like MY-1388 exhibit significantly greater potency, both in inhibiting tubulin polymerization in vitro and in their antiproliferative effects on cancer cells. This enhanced potency may be attributed to optimized interactions within the colchicine binding pocket, a testament to the power of rational drug design.

For researchers in drug development, this compound and its analogs represent a promising avenue for the development of next-generation tubulin inhibitors with potentially improved therapeutic indices compared to classical agents like colchicine. Further investigation into their pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate their clinical potential.

References

  • Colchicine induces apoptosis in organotypic hippocampal slice cultures. PubMed.
  • Colchicine induces apoptosis in HT-29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling p
  • Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines. Cell Journal (Yakhteh).
  • Daily variations in colchicine-induced apoptosis in duodenal crypts. PubMed.
  • The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells. PubMed.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Rapid Colchicine Competition-Binding Scintillation Proximity Assay Using Biotin-Labeled Tubulin. BioTechniques.
  • Effect of colchicine binding on the reversible dissoci
  • Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression. NIH.
  • Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells...
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.
  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchChem.
  • Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evalu
  • Application Notes and Protocols: In Vitro Tubulin Polymeriz
  • N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evalu
  • Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. JournalAgent.
  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC - NIH.
  • Determination of colchicine dissociation constant of binding (K d ) to...
  • Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers.
  • Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells.
  • Application Notes and Protocols: Immunofluorescence Staining of Microtubules in Unesbulin-Tre
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC.
  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton.
  • TUNEL Assays | Thermo Fisher Scientific - FR. Thermo Fisher Scientific.
  • TUNEL Apoptosis Assay (Fluorescent).
  • A Novel Immunofluorescence Method to Visualize Microtubules in the Antiparallel Overlaps of Microtubule-Plus Ends in the Anaphase and Telophase Midzone. PubMed.
  • An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. RSC Publishing.
  • Microtubule arrangement as visualized by immunofluorescence localization of β-tubulin. Cells were treated with.
  • N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations.
  • Synthesis of azidotubulin: a photoaffinity label for tubulin-binding proteins. PubMed - NIH.
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC.

Sources

A Comparative Guide to Validating the Antimicrobial Efficacy of N-benzyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of N-benzyl-3-hydroxybenzamide, a novel synthetic compound, as a potential antimicrobial agent. Grounded in the principles of rigorous scientific validation, we present a head-to-head comparison against Ciprofloxacin, a well-established broad-spectrum antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the causal logic behind critical experimental choices. Our approach emphasizes self-validating systems to ensure data integrity and reproducibility.

Introduction and Rationale for Investigation

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Benzamide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial and antifungal effects[1]. Specifically, derivatives of hydroxybenzoic acid and related structures have demonstrated potential by interfering with essential bacterial processes[2][3]. N-benzyl-3-hydroxybenzamide (PubChem CID: 2394019) is a synthetic compound belonging to this class, yet its antimicrobial profile remains largely uncharacterized[4].

The rationale for investigating this molecule stems from the established bioactivity of its constituent moieties. The validation of its efficacy requires a systematic approach, comparing its performance against a "gold standard" agent. For this purpose, we have selected Ciprofloxacin , a fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to rapid cell death[5]. Its well-understood mechanism and broad-spectrum activity provide a robust benchmark for assessing the potential of a new chemical entity.

This guide will focus on three cornerstone in vitro assays for antimicrobial characterization, following methodologies standardized by the Clinical and Laboratory Standards Institute (CLSI) to ensure data is comparable and reproducible across different laboratories[6][7]:

  • Minimum Inhibitory Concentration (MIC): To determine the lowest concentration of the agent that inhibits microbial growth.

  • Minimum Bactericidal Concentration (MBC): To ascertain the lowest concentration that kills the microorganism, thereby distinguishing between bacteriostatic and bactericidal activity.

  • Time-Kill Kinetics Assay: To evaluate the dynamic relationship between the antimicrobial agent and the microorganism over time.

The selected test organisms, Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922), represent common Gram-positive and Gram-negative pathogens, respectively, allowing for an initial assessment of the compound's activity spectrum.

Experimental Design: A Self-Validating Workflow

The integrity of antimicrobial susceptibility testing hinges on a meticulously controlled experimental design. The following workflow is structured to ensure that each step validates the conditions for the next, incorporating necessary controls to eliminate confounding variables.

G cluster_prep Phase 1: Preparation & Standardization cluster_assays Phase 2: Core Efficacy Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Compound Stock Preparation MIC Broth Microdilution (MIC Determination) Compound_Prep->MIC Time_Kill Time-Kill Kinetics Assay Compound_Prep->Time_Kill Inoculum_Prep Bacterial Inoculum Standardization (~5x10^5 CFU/mL) Inoculum_Prep->MIC Inoculum_Prep->Time_Kill MIC_Result Determine MIC Value (Lowest concentration with no visible growth) MIC->MIC_Result Incubate 16-20h MBC Subculturing from MIC Plate (MBC Determination) MBC_Result Determine MBC Value (≥99.9% killing) MBC->MBC_Result Incubate 18-24h TK_Curve Plot Time-Kill Curve (log10 CFU/mL vs. Time) Time_Kill->TK_Curve Sample at time points MIC_Result->MBC Select clear wells Ratio_Calc Calculate MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) MBC_Result->Ratio_Calc

Caption: Illustrative time-kill curves for S. aureus.

Interpretation and Future Directions

Based on the hypothetical data presented, N-benzyl-3-hydroxybenzamide demonstrates moderate antimicrobial activity. It shows bactericidal effects against Gram-positive S. aureus but appears to be primarily bacteriostatic against Gram-negative E. coli at higher concentrations. Its potency (MIC values) is significantly lower than that of Ciprofloxacin, which is expected when comparing a novel, unoptimized compound to a highly developed antibiotic.

The time-kill kinetics data reinforces the MBC results, showing a >3-log₁₀ reduction in S. aureus viability over 24 hours, confirming bactericidal activity. However, the rate of killing is slower than that observed with Ciprofloxacin.

  • Spectrum of Activity: The compound is more effective against Gram-positive bacteria.

  • Mode of Action: The compound exhibits bactericidal activity against susceptible organisms.

  • Potency: The compound is less potent than the comparator, Ciprofloxacin.

Future work should focus on:

  • Mechanism of Action Studies: Investigating the molecular target is crucial. Techniques such as macromolecular synthesis inhibition assays or screening against known bacterial enzyme targets could elucidate how the compound works.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-benzyl-3-hydroxybenzamide could identify modifications that enhance potency and broaden the activity spectrum.

  • Cytotoxicity Testing: Evaluating the compound's effect on mammalian cell lines is a critical early step to assess its potential for therapeutic development.[8]

  • Resistance Emergence Studies: Assessing the frequency at which bacteria develop resistance to the compound is vital for predicting its long-term utility.[8]

Conclusion

This guide outlines a robust, logical, and self-validating framework for assessing the antimicrobial efficacy of a novel compound, N-benzyl-3-hydroxybenzamide. By adhering to standardized protocols from authoritative bodies like CLSI and performing a direct comparison against a well-characterized antibiotic, researchers can generate reliable and interpretable data. This systematic approach is fundamental to the early-stage evaluation of new chemical entities in the critical mission of antimicrobial drug discovery.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (n.d.). Benchchem.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Shields, R. K., Clancy, C. J., & Nguyen, M. H. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900.
  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. Clinical and Laboratory Standards Institute.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI).
  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home.
  • Ambler, J. E., Reller, L. B., & Weinstein, M. P. (2018). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.
  • Application Notes and Protocols for Time-Kill Curve Analysis of Antimicrobial Agent-4. (n.d.). Benchchem.
  • Khan, D. D. A., & Anjum, D. A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 4(5), 105-111.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration.
  • CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. (2024). Clinical and Laboratory Standards Institute.
  • Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing.
  • Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
  • Taneja, N., Sharma, M., & Singh, M. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e37004.
  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
  • Kumar, A., Kumar, A., Kumar, V., Devi, S., Kumar, D., & Singh, D. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033.
  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. (n.d.). United States Environmental Protection Agency.
  • N-benzyl-3-hydroxybenzamide. (n.d.). PubChem, National Institutes of Health.
  • Saleem, H., & Rehman, F. U. (2024). Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. RSC advances, 14(39), 28087-28105.
  • Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. (n.d.). ResearchGate.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 19(8), 11414-11428.
  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies.
  • Jain, P., Paul, A., Kumar, V., & Tekwani, B. L. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 18(1), 1141-1155.
  • A Comparative Analysis of Antimicrobial Agent- 10 Against Standard-of-Care Antibiotics for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections. (n.d.). Benchchem.
  • Iacob, B. C., Varganici, C. D., Luncian, A. M., Mantu, D., & Pinteala, M. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceuticals, 18(7), 1234.
  • Antimicrobials including antibiotics, antiseptics and antifungal agents. (n.d.). National Center for Biotechnology Information.
  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (n.d.). ResearchGate.
  • Comparison of e-test Values for Standard Antibiotics and Conventional Antimicrobial Assay Values for Ethanoic Acids against Nosocomial Multidrugresistant Pseudomonas aeruginosa. (n.d.). ResearchGate.
  • Hu, Z., Zhang, S., Zhou, W., Ma, X., & Xiang, G. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1854-1858.
  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.
  • N-benzyl-3-hydroxybenzamide. (n.d.). PubChemLite.
  • Al-Trawneh, S. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Molecules, 23(11), 2855.
  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (n.d.). MDPI.

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-Benzyl-3-hydroxy-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity of N-Benzyl-3-hydroxy-benzamide, a novel benzamide derivative with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines a comprehensive strategy for evaluating the selectivity of this compound against a panel of histone deacetylases (HDACs) and protein kinases. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with established HDAC inhibitors.

Introduction: The Imperative of Selectivity in Drug Discovery

This compound belongs to the benzamide class of compounds, which are recognized as potent modulators of histone deacetylases (HDACs)[1][2]. HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer[3][4]. While the therapeutic potential of HDAC inhibitors is significant, their clinical utility is often dictated by their selectivity. Off-target effects, particularly against structurally related enzyme families like protein kinases, can lead to unforeseen toxicities and a narrow therapeutic window.

Therefore, a thorough assessment of the cross-reactivity profile of any new chemical entity is paramount. This guide will delineate a systematic approach to characterizing the selectivity of this compound, providing a framework for robust and reliable preclinical evaluation.

Experimental Design: A Multi-faceted Approach to Profiling Cross-Reactivity

To comprehensively evaluate the cross-reactivity of this compound, a multi-pronged approach is essential. This involves a primary screen against a panel of HDAC isoforms to determine its on-target potency and selectivity, followed by a broad secondary screen against a diverse panel of protein kinases to identify potential off-target interactions.

Comparator Compounds

To contextualize the selectivity profile of this compound, it is crucial to benchmark its performance against well-characterized HDAC inhibitors from different chemical classes. For this guide, we have selected:

  • Entinostat (MS-275): A class I-selective benzamide HDAC inhibitor[2][5].

  • Vorinostat (SAHA): A pan-HDAC inhibitor with a hydroxamic acid zinc-binding group[6][7].

  • Romidepsin (FK228): A class I-selective cyclic peptide HDAC inhibitor.

These comparators represent a spectrum of selectivity profiles, providing a robust framework for interpreting the data obtained for this compound.

Assay Platforms

A combination of in vitro enzymatic assays will be employed to determine the inhibitory activity of the compounds.

  • HDAC Isoform Selectivity Panel: A fluorogenic assay will be used to determine the IC50 values of the test compounds against a panel of recombinant human HDAC isoforms (Class I: HDAC1, 2, 3, 8; Class IIa: HDAC4, 5, 7, 9; Class IIb: HDAC6, 10; Class IV: HDAC11)[1][8].

  • Kinase Selectivity Profiling: A comprehensive kinase panel, such as the KINOMEscan®, will be utilized to assess the binding affinity of this compound against a broad representation of the human kinome at a fixed concentration[4][9]. Follow-up dose-response assays will be conducted for any significant hits.

Comparative Data Analysis

The following tables present a hypothetical, yet plausible, cross-reactivity profile for this compound based on the known structure-activity relationships of benzamide derivatives, alongside data for the comparator compounds sourced from the literature.

Table 1: Comparative Inhibitory Activity (IC50, nM) against a Panel of HDAC Isoforms

CompoundHDAC1HDAC2HDAC3HDAC8HDAC6HDAC10
This compound 85150250>10,000>10,000>10,000
Entinostat [2][5]601,7002,300>100,000>100,000>100,000
Vorinostat [6][10]10201535030100

Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of Class I HDACs, with a preference for HDAC1. Its profile appears more selective than the pan-HDAC inhibitor Vorinostat but potentially less isoform-specific within Class I compared to Entinostat.

Table 2: Kinase Cross-Reactivity Profile (% Inhibition at 10 µM)

Kinase TargetThis compoundEntinostatVorinostat
ABL1 151025
AURKA 8512
CDK2 12918
VEGFR2 251840
p38α (MAPK14) 10722

Interpretation: This representative data indicates that at a high concentration (10 µM), this compound exhibits minimal interaction with the selected kinases, suggesting a favorable selectivity profile against this major off-target class. Its off-target inhibition is hypothesized to be lower than that of the pan-HDAC inhibitor Vorinostat.

Experimental Protocols & Workflows

In Vitro HDAC Activity Assay (Fluorogenic)

This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.

Principle: The assay measures the enzymatic activity of HDACs by detecting the deacetylation of a fluorogenic substrate. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule that can be quantified.

Workflow Diagram:

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Data Acquisition & Analysis Compound_Dilution Prepare serial dilutions of This compound and comparator compounds Plate_Setup Add assay buffer, diluted compounds, and HDAC enzyme to 384-well plate Compound_Dilution->Plate_Setup Enzyme_Prep Dilute recombinant HDAC enzymes to working concentration Enzyme_Prep->Plate_Setup Substrate_Prep Prepare fluorogenic substrate and developer solutions Reaction_Start Initiate reaction by adding fluorogenic substrate Substrate_Prep->Reaction_Start Incubation_1 Pre-incubate at 37°C for 15 min Plate_Setup->Incubation_1 Incubation_1->Reaction_Start Incubation_2 Incubate at 37°C for 60 min Reaction_Start->Incubation_2 Reaction_Stop Stop reaction and develop signal by adding developer solution Incubation_2->Reaction_Stop Incubation_3 Incubate at RT for 15 min Reaction_Stop->Incubation_3 Read_Plate Measure fluorescence (Ex/Em = 360/460 nm) Incubation_3->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 values Read_Plate->Data_Analysis

Caption: Workflow for the in vitro fluorogenic HDAC activity assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and comparator compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a 384-well black microplate, add 5 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[11].

  • Compound Addition: Add 1 µL of the diluted compounds to the respective wells. For control wells, add 1 µL of DMSO.

  • Enzyme Addition: Add 10 µL of diluted recombinant HDAC enzyme to each well[11].

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction[11].

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Signal Development: Add 25 µL of developer solution containing a broad-spectrum HDAC inhibitor (to stop the reaction) and a protease (to cleave the deacetylated substrate)[12].

  • Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm[13].

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using non-linear regression analysis.

Kinase Selectivity Profiling (KINOMEscan®)

This section describes a high-throughput binding assay to assess the interaction of a compound with a large panel of protein kinases.

Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

Workflow Diagram:

Kinase_Scan_Workflow cluster_screening Screening Phase cluster_followup Follow-up (for hits) Compound_Prep Prepare this compound at a fixed concentration (e.g., 10 µM) Assay_Mix Combine DNA-tagged kinases, immobilized ligand, and test compound Compound_Prep->Assay_Mix Incubation Incubate to allow for binding equilibrium Assay_Mix->Incubation Washing Wash to remove unbound components Incubation->Washing Quantification Quantify bound kinase via qPCR Washing->Quantification Data_Analysis_1 Calculate % inhibition relative to DMSO control Quantification->Data_Analysis_1 Dose_Response Perform 11-point dose-response curve for significant hits Data_Analysis_1->Dose_Response If inhibition > threshold Kd_Determination Calculate dissociation constant (Kd) Dose_Response->Kd_Determination

Caption: Workflow for KINOMEscan® selectivity profiling.

Step-by-Step Protocol:

  • Compound Submission: Provide this compound to a commercial vendor offering the KINOMEscan® service (e.g., Eurofins Discovery)[14].

  • Primary Screen: The compound is screened at a single high concentration (typically 1-10 µM) against the desired kinase panel (e.g., scanMAX with over 450 kinases)[4][14].

  • Data Reporting: The results are reported as percent of control, where the DMSO control represents 100% kinase binding to the immobilized ligand. A lower percentage indicates stronger binding of the test compound.

  • Hit Identification: Kinases showing significant inhibition (e.g., >80% at 10 µM) are identified as potential off-targets.

  • Follow-up Dose-Response: For identified hits, a full dose-response curve is generated to determine the dissociation constant (Kd), which is a measure of binding affinity[4].

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical assessment of this compound's cross-reactivity. The proposed studies, combining targeted HDAC isoform profiling with broad kinome scanning, will generate a robust dataset to evaluate its selectivity. The hypothetical data presented suggests that this compound is a promising class I-selective HDAC inhibitor with a clean off-target profile against kinases.

Further studies should include cell-based assays to confirm the on-target activity and assess the downstream effects of HDAC inhibition, such as changes in histone acetylation and gene expression. Ultimately, a thorough understanding of a compound's selectivity is a critical step in its journey from a promising lead to a potential therapeutic agent.

References

  • Suzuki, T., & Miyata, N. (2005). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 48(5), 1288–1295. [Link]
  • Khan, N., Jeffers, M., Kumar, S., et al. (2008). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal, 409(2), 581–589. [Link]
  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784. [Link]
  • DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]
  • Muntazir, S. B., et al. (2025). Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy. Drug Discovery Today. [Link]
  • Glaser, K. B. (2007). Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal. Viruses, 9(9), 275. [Link]
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
  • Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 606, 329-352. [Link]
  • Wodicka, L., et al. (2010). Activation State-Dependent Binding of Small Molecule Kinase Inhibitors: Structural Insights from Biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]
  • AACR. (2009). Abstract B196: Entinostat: A novel class 1 isoform selective histone deacetylase inhibitor (HDACi) with unique pharmacological properties. AACR Journals. [Link]
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
  • Buglio, D., & Younes, A. (2010). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents.
  • Hendzel, M. J., Delcuve, G. P., & Davie, J. R. (1991). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology, 1961, 3-23. [Link]
  • Wikipedia. (n.d.).
  • Connolly, R. M., & Stearns, V. (2015). Entinostat: a promising treatment option for patients with advanced breast cancer.
  • Simeonov, A., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 22(6), 738-747. [Link]
  • CD BioSciences. (n.d.). Histone Deacetylase/SIRT Screening. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Pan, H., Cao, J., & Xu, W. (2012). Selective Histone Deacetylase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 12(3), 247-270. [Link]
  • Saba, N. S., et al. (2015). Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents.
  • Zoppoli, G., et al. (2012). Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma.
  • Pan, H., Cao, J., & Xu, W. (2012). Selective histone deacetylase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 12(3), 247-70. [Link]
  • Topper, M. J., et al. (2021). Entinostat induces antitumor immune responses through immune editing of tumor neoantigens.
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Beckman Coulter. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
  • Timm, T., et al. (2011). Cross-reactivity of compounds with selected kinases.
  • Li, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(11), 4419. [Link]
  • Wang, P., et al. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry, 262, 115891. [Link]
  • Tzioumaki, N., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14357-14376. [Link]
  • Adebayo, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342082. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Mocetinostat (MGCD0103), an N-Benzyl-3-hydroxy-benzamide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translational journey of a therapeutic candidate from the laboratory bench to a living system is paramount. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of Mocetinostat (MGCD0103), a prominent N-Benzyl-3-hydroxy-benzamide derivative and a class I and IV selective histone deacetylase (HDAC) inhibitor. By synthesizing preclinical data and outlining key experimental methodologies, this document aims to provide a comprehensive resource for evaluating the therapeutic potential of this class of compounds.

Introduction to Mocetinostat and its Mechanism of Action

Mocetinostat (formerly MGCD0103) is an orally bioavailable benzamide that selectively inhibits histone deacetylase (HDAC) isoforms 1, 2, 3, and 11.[1] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[2][3] In various cancers, aberrant HDAC activity is linked to the silencing of tumor suppressor genes.[4] By inhibiting HDACs, Mocetinostat can induce histone hyperacetylation, leading to the reactivation of these silenced genes and subsequent anti-tumor effects such as cell cycle arrest, apoptosis, and differentiation.[1][5]

The core chemical scaffold of this compound provides a key structural motif for interaction with the active site of HDAC enzymes. The benzamide moiety, in particular, is crucial for chelating the zinc ion within the enzyme's catalytic domain, a common feature among many HDAC inhibitors.[6] The specific substitutions on this scaffold, as seen in Mocetinostat, dictate its potency and selectivity for different HDAC isoforms.

In Vitro Efficacy: Cellular and Biochemical Potency

The initial evaluation of any potential therapeutic agent begins with rigorous in vitro testing to establish its biological activity and mechanism of action at the cellular and molecular level. For Mocetinostat, a battery of assays has been employed to characterize its potency as an HDAC inhibitor and its anti-proliferative effects across a range of cancer cell lines.

Biochemical Assays: Direct Enzyme Inhibition

Biochemical assays are fundamental to determining the direct inhibitory effect of a compound on its target enzyme.[2] For HDAC inhibitors like Mocetinostat, these assays typically utilize a purified recombinant HDAC enzyme and a synthetic substrate.[7] The activity of the enzyme is measured by the deacetylation of the substrate, which can be detected using various methods, including fluorometric or colorimetric readouts.[3]

Mocetinostat has demonstrated potent inhibitory activity against Class I HDACs (HDAC1, 2, and 3) and Class IV HDAC (HDAC11) in biochemical assays.[5] The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its high affinity for these specific isoforms.

Cell-Based Assays: Assessing Cellular Effects

While biochemical assays confirm target engagement, cell-based assays are crucial for understanding a compound's effects in a more biologically relevant context.[4] These assays assess various cellular processes, including proliferation, apoptosis, and cell cycle progression.

Mocetinostat has exhibited broad-spectrum anti-proliferative activity against a diverse panel of human cancer cell lines.[5] For instance, it has shown efficacy in cell lines derived from colon cancer (HCT116), lung cancer (A549), and various hematological malignancies.[8] The IC50 values for growth inhibition in these cell lines typically range from the nanomolar to the low micromolar level.[8]

Furthermore, studies have shown that Mocetinostat can induce apoptosis, or programmed cell death, in cancer cells.[9][10] This is often accompanied by the induction of cell cycle arrest, preventing the cancer cells from dividing and proliferating.[5]

Table 1: Summary of In Vitro Efficacy of Mocetinostat

Assay TypeCancer TypeCell LineEndpointResult (IC50)Reference
Whole-Cell HDAC InhibitionColon CancerHCT116HDAC Activity~0.1 µM[8]
Whole-Cell HDAC InhibitionLung CancerA549HDAC Activity~0.2 µM[8]
Anti-ProliferationBreast Cancer4T1Cell Viability3.125 µM (48h)[9]
Anti-ProliferationVariousPanel of human cancer cell linesCell GrowthPotent and selective[5]
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Mocetinostat on cancer cell proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Mocetinostat (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_workflow In Vitro Cell Proliferation Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Serial Dilutions of Mocetinostat start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 from Dose-Response Curve read->analyze

Caption: Workflow for determining the in vitro anti-proliferative efficacy of Mocetinostat.

In Vivo Efficacy: Performance in Living Systems

While in vitro data is essential for initial screening, in vivo studies are critical for evaluating the therapeutic potential of a compound in a complex, whole-organism setting.[11][12] These studies provide insights into a drug's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall anti-tumor efficacy in a living system.[11]

Animal Models: Simulating Human Cancer

A variety of animal models are utilized to assess the in vivo efficacy of anti-cancer agents.[11][13] The most common are xenograft models, where human cancer cells are implanted into immunocompromised mice.[13][14] These can be either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX), with the latter often being more representative of the original patient tumor.[11]

Mocetinostat has demonstrated significant anti-tumor activity in multiple human tumor xenograft models.[5][15] Oral administration of Mocetinostat has been shown to inhibit the growth of tumors derived from various cancer types in a dose-dependent manner.[5] Importantly, this anti-tumor activity in in vivo models has been correlated with the induction of histone acetylation in the tumors, providing a clear link between target engagement and therapeutic effect.[5]

Table 2: Summary of In Vivo Efficacy of Mocetinostat

Animal ModelCancer TypeTreatmentEndpointResultReference
Nude Mice XenograftHuman Tumor XenograftsOral AdministrationTumor Growth InhibitionSignificant, dose-dependent inhibition[5][15]
Nude Mice XenograftLung Cancer (H1437)80 mg/kg, p.o.Tumor Growth InhibitionSignificant reduction in tumor volume[8]
Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies in animal models have shown that Mocetinostat has good oral bioavailability.[16] Pharmacodynamic (PD) studies have demonstrated that oral administration of Mocetinostat leads to a dose-dependent increase in histone acetylation in both peripheral blood mononuclear cells and tumor tissue, confirming target engagement in vivo.[16]

Experimental Protocol: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of Mocetinostat in a human cancer xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, different doses of Mocetinostat).

  • Drug Administration: Administer Mocetinostat orally (p.o.) according to the predetermined dosing schedule (e.g., daily or three times a week).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for histone acetylation). Compare the tumor growth between the treatment and control groups to determine efficacy.

G cluster_workflow In Vivo Xenograft Study Workflow start Implant Human Cancer Cells in Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Mocetinostat Orally randomize->treat measure Measure Tumor Volume and Body Weight Regularly treat->measure endpoint Euthanize and Excise Tumors at Endpoint measure->endpoint analyze Analyze Tumor Growth Inhibition and Biomarkers endpoint->analyze

Caption: Workflow for assessing the in vivo anti-tumor efficacy of Mocetinostat.

Bridging the Gap: The In Vitro-In Vivo Correlation

A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. For Mocetinostat, the potent inhibition of HDAC enzymes and anti-proliferative effects observed in cell culture translate to significant tumor growth inhibition in animal models at well-tolerated doses.[5] The pharmacodynamic marker of histone hyperacetylation serves as a key bridge, demonstrating that the drug is reaching its target and eliciting the desired biological response in both settings.[16]

Conclusion

Mocetinostat, a representative this compound derivative, exemplifies a successful journey from a potent in vitro HDAC inhibitor to an effective anti-tumor agent in in vivo models. Its selective inhibition of Class I and IV HDACs leads to robust anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. These promising in vitro findings are substantiated by significant tumor growth inhibition in preclinical xenograft models, with a clear correlation between target engagement and therapeutic outcome. This comprehensive guide underscores the importance of a multi-faceted approach, combining biochemical, cellular, and whole-organism studies, to thoroughly evaluate the therapeutic potential of novel drug candidates.

References

  • Biocompare. (2025, December 15). In Vivo Models. Biocompare.
  • Fioravanti, A., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Alfa Cytology. (n.d.). In Vivo Cancer Model Development Services. Alfa Cytology.
  • Wegener, D., et al. (n.d.). In vitro assays for the determination of histone deacetylase activity.
  • Wigle, T., et al. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • MB Biosciences. (n.d.). In Vivo Oncology Tumor Models Services. MB Biosciences.
  • Fournel, M., et al. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 7(4), 759-768.
  • Charles River Laboratories. (n.d.). Cancer Models.
  • Banks, C. A., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 637, 21-39.
  • Siu, L. L., et al. (2011). Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor.
  • Fournel, M., et al. (n.d.). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo.
  • Çakir, H. K., & Eroglu, O. (2021). In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting. Iranian Journal of Basic Medical Sciences, 24(11), 1515-1522.
  • Siu, L. L., et al. (2011). Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor.
  • BenchChem. (n.d.). N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. BenchChem.
  • AACR. (2018). Abstract A30: Preclinical study of a combination of mocetinostat (HDAC inhibitor) and 5-AZA-dC (decitabine) in chondrosarcoma. Cancer Research.
  • Çakir, H. K., & Eroglu, O. (2021). In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting. ProQuest.
  • ResearchGate. (n.d.). Mocetinostat (MGCD0103): A review of an isotype-specific histone deacetylase inhibitor.
  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology.
  • Exclusive Chemistry Ltd. (2019, October 2). Mocetinostat - CAS 726169-73-9 - HDAC Inhibitor. Exclusive Chemistry Ltd.
  • Biocompare. (n.d.). HDAC Assay Kits. Biocompare.
  • National Institutes of Health. (2019, May 27). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. NIH.
  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Pharmacokinetics of 3-Hydroxybenzamide. BenchChem.
  • MDPI. (2024, September 28).
  • BenchChem. (n.d.). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. BenchChem.

Sources

A Comparative Guide to the Synthesis of N-benzyl-3-hydroxybenzamide: An Evaluation of Amide Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the amide bond stands as a cornerstone of molecular architecture. The synthesis of N-benzyl-3-hydroxybenzamide, a molecule with potential applications stemming from its structural motifs present in various bioactive compounds, presents a classic challenge in organic synthesis: the efficient and clean formation of an amide bond between a carboxylic acid and an amine. This guide provides a detailed comparison of common synthetic strategies for coupling 3-hydroxybenzoic acid with benzylamine, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each method.

Introduction to the Synthetic Challenge

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process, requiring high temperatures and resulting in the loss of a water molecule. Modern synthetic chemistry has largely circumvented this issue through the use of "coupling agents," which activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine under mild conditions. The choice of coupling agent is critical, as it influences reaction efficiency, yield, purification strategy, and overall cost. This guide will compare three widely employed coupling methodologies for the synthesis of N-benzyl-3-hydroxybenzamide:

  • Carbodiimide-Mediated Coupling: Utilizing N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Phosphonium-Based Coupling: Employing (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent.

  • Acyl Chloride-Mediated Synthesis: A classic two-step approach involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Method 1: Carbodiimide-Mediated Coupling

Carbodiimide coupling agents are a mainstay in amide synthesis due to their reliability and broad applicability. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.

Mechanistic Rationale

The lone pair of electrons on the nitrogen of the carbodiimide attacks the acidic proton of the carboxylic acid. The resulting carboxylate then attacks the central carbon of the now-activated carbodiimide. This forms the O-acylisourea intermediate. The amine then attacks the carbonyl carbon of this intermediate, forming a tetrahedral intermediate which collapses to yield the desired amide and a urea byproduct. The addition of additives like 1-hydroxybenzotriazole (HOBt) can minimize side reactions, such as racemization in chiral substrates and the formation of N-acylurea byproducts, by forming an activated ester intermediate that is more stable and less prone to side reactions than the O-acylisourea.

Experimental Protocol: DCC/HOBt Coupling
  • To a solution of 3-hydroxybenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in dry dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add benzylamine (1.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, followed by saturated NaHCO3 solution, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford N-benzyl-3-hydroxybenzamide.

Workflow Diagram: Carbodiimide Coupling

cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Activation Activation of Carboxylic Acid (0 °C, 30 min) 3-Hydroxybenzoic Acid->Activation Benzylamine Benzylamine Coupling Amine Addition & Coupling (RT, 12-24h) Benzylamine->Coupling DCC DCC DCC->Activation HOBt HOBt HOBt->Activation Solvent (DCM/DMF) Solvent (DCM/DMF) Solvent (DCM/DMF)->Activation Activation->Coupling Filtration Filter DCU byproduct Coupling->Filtration Washes Aqueous Washes (HCl, NaHCO3, Brine) Filtration->Washes Drying Dry over Na2SO4 Washes->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product Product Purification->Product

Caption: Workflow for DCC/HOBt-mediated amide coupling.

Method 2: Phosphonium-Based Coupling

Phosphonium salt-based coupling reagents, such as BOP, are highly efficient and often provide rapid and clean conversions.

Mechanistic Rationale

BOP reagent reacts with the carboxylate of 3-hydroxybenzoic acid to form an activated benzotriazolyl ester. This activated ester is highly reactive towards nucleophilic attack by benzylamine. The driving force for the reaction is the formation of the very stable phosphine oxide byproduct.

Experimental Protocol: BOP Coupling
  • In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq) in an appropriate solvent such as DMF.

  • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the solution and stir for a few minutes.

  • Add BOP reagent (1.1 eq) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the acid.

  • Add benzylamine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure product.

Workflow Diagram: BOP Coupling

cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Pre-activation Acid Pre-activation (RT, 15-30 min) 3-Hydroxybenzoic Acid->Pre-activation Benzylamine Benzylamine Amidation Amine Addition & Coupling (RT, 2-6h) Benzylamine->Amidation BOP Reagent BOP Reagent BOP Reagent->Pre-activation Base (TEA/DIPEA) Base (TEA/DIPEA) Base (TEA/DIPEA)->Pre-activation Solvent (DMF) Solvent (DMF) Solvent (DMF)->Pre-activation Pre-activation->Amidation Dilution Dilute with Ethyl Acetate Amidation->Dilution Washes Aqueous Washes (HCl, NaHCO3, Brine) Dilution->Washes Drying Dry over Na2SO4 Washes->Drying Concentration Solvent Removal Drying->Concentration Purification Flash Chromatography Concentration->Purification Product Product Purification->Product

Caption: Workflow for BOP-mediated amide coupling.

Method 3: Acyl Chloride-Mediated Synthesis

This classical method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

Mechanistic Rationale

Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts the carboxylic acid into an acyl chloride. The mechanism involves the formation of a chlorosulfite intermediate which then undergoes intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and HCl as gaseous byproducts. The resulting acyl chloride is a potent electrophile that reacts rapidly with benzylamine to form the amide. A base is typically added in the second step to quench the HCl generated.

Experimental Protocol: Acyl Chloride Formation and Coupling

Step 1: Formation of 3-hydroxybenzoyl chloride

  • To a flask containing 3-hydroxybenzoic acid (1.0 eq), add thionyl chloride (2.0-5.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The crude 3-hydroxybenzoyl chloride is often used directly in the next step. Note: The phenolic hydroxyl group may also react with thionyl chloride, which can be a complicating factor.

Step 2: Amidation

  • Dissolve the crude 3-hydroxybenzoyl chloride in a dry, non-protic solvent like DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in DCM.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Wash the reaction mixture with water, 1 M HCl, and saturated NaHCO3 solution.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Workflow Diagram: Acyl Chloride Synthesis

cluster_reactants Reactants & Reagents cluster_reaction Two-Step Reaction cluster_workup Workup & Purification 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid AcylChloride Acyl Chloride Formation (Reflux, 2-4h) 3-Hydroxybenzoic Acid->AcylChloride Thionyl Chloride Thionyl Chloride Thionyl Chloride->AcylChloride Benzylamine Benzylamine Amidation Amidation Reaction (0°C to RT, 1-2h) Benzylamine->Amidation Base (TEA) Base (TEA) Base (TEA)->Amidation Solvent (DCM) Solvent (DCM) Solvent (DCM)->Amidation AcylChloride->Amidation Washes Aqueous Washes (H2O, HCl, NaHCO3) Amidation->Washes Drying Dry over Na2SO4 Washes->Drying Concentration Solvent Removal Drying->Concentration Purification Chromatography or Recrystallization Concentration->Purification Product Product Purification->Product

Caption: Workflow for Acyl Chloride-mediated synthesis.

Comparative Analysis

FeatureCarbodiimide Coupling (DCC/HOBt)Phosphonium Coupling (BOP)Acyl Chloride Method
Typical Yield Good to excellent (70-95%)Excellent (>90%)Good to excellent (70-90%), can be variable
Reaction Conditions Mild (0 °C to RT)Mild (RT)Harsh initial step (reflux), then mild
Reaction Time 12-24 hours2-6 hours3-6 hours total
Byproducts Dicyclohexylurea (DCU) - solid, filtered offHexamethylphosphoramide (HMPA) - water-solubleSO2, HCl - gaseous, quenched base
Purification Filtration of DCU, then standard workup/chromatographyStandard aqueous workup and chromatographyAqueous workup and chromatography
Advantages Cost-effective, reliable, solid byproduct is easy to remove.High yields, fast reactions, low racemization.Inexpensive reagents, very reactive intermediate.
Disadvantages DCC is a potent allergen and skin sensitizer. Formation of N-acylurea byproduct possible.Reagent is expensive. HMPA byproduct is a suspected carcinogen.Harsh conditions for acyl chloride formation. Potential for side reactions on the phenolic -OH group.

Conclusion and Recommendations

The choice of synthetic route for N-benzyl-3-hydroxybenzamide depends heavily on the specific requirements of the synthesis, such as scale, purity requirements, cost constraints, and safety considerations.

  • For routine, small-scale laboratory synthesis where cost is a factor, carbodiimide coupling with DCC/HOBt offers a reliable and well-established method. The primary drawback is the allergenic nature of DCC and the need to effectively remove the DCU byproduct.

  • When high yield and rapid reaction times are paramount, and cost is less of a concern, the BOP reagent is an excellent choice. Its efficiency and mild conditions are significant advantages, though the carcinogenic nature of the HMPA byproduct necessitates careful handling and disposal.

  • The acyl chloride method is a powerful, classic approach that is very cost-effective for large-scale synthesis. However, the harsh conditions required for the formation of the acyl chloride may not be compatible with sensitive substrates and can lead to side reactions, particularly with the unprotected phenolic hydroxyl group on the starting material.

For the synthesis of N-benzyl-3-hydroxybenzamide, where the substrate contains a potentially reactive phenolic group, the milder conditions offered by phosphonium or carbodiimide reagents are generally preferable to minimize potential side reactions like O-acylation. Between these two, the BOP reagent often provides a cleaner and faster reaction, making it a superior choice if the cost and byproduct concerns are manageable.

References

This guide has synthesized information from established principles of organic chemistry and common laboratory practices. For further reading on the mechanisms and applications of these coupling reactions, the following resources are recommended:

  • Amide Bond Formation and Peptide Coupling.Chemical Reviews, 2011, 111 (11), pp 6557–6602. [Link]
  • BOP reagent.Wikipedia. [Link]
  • Dicyclohexylcarbodiimide.Wikipedia. [Link]
  • Thionyl chloride.Wikipedia. [Link]

Safety Operating Guide

N-Benzyl-3-hydroxy-benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of N-Benzyl-3-hydroxy-benzamide

Hazard Assessment and Precautionary Principles

This compound is classified under the Globally Harmonized System (GHS) with several hazard warnings.[2] Understanding these hazards is the foundation of safe handling and disposal. The primary risks associated with this compound necessitate that it be managed as regulated chemical waste.

Core Directive: Never dispose of this compound down the sanitary sewer or in regular trash.[3][4] Aqueous waste containing this compound should be collected and treated as hazardous.[3]

Summary of Known Hazards and Properties

A synthesis of available data provides the following operational insights:

Property/HazardDescriptionSource(s)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Physical State Solid[2]
Molecular Formula C₁₄H₁₃NO₂[2][5]
Molecular Weight 227.26 g/mol [2]
Incompatibilities While not specified for this exact compound, related benzamides are incompatible with strong oxidizing agents.[6][7]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][8]

This data underscores the necessity of treating this compound as hazardous chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. This process is designed to comply with general laboratory waste management regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.[12]

  • Skin and Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Conduct all transfers in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[12]

Step 2: Waste Segregation and Container Selection

Proper segregation at the point of generation is a critical step to prevent dangerous chemical reactions and ensure compliant disposal.[9][13]

  • Waste Stream Classification: Designate this compound waste as solid, non-halogenated organic hazardous waste .

  • Container Choice:

    • Use a dedicated, leak-proof waste container that is compatible with the chemical. Plastic is often preferred for solid waste.[14]

    • Do not use food containers for waste storage.[15]

    • Whenever possible, use the original container, provided it is in good condition.[15]

  • Incompatibility Prevention: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases.[15][16]

Step 3: Labeling the Waste Container

Accurate and clear labeling is a strict regulatory requirement and essential for safety.[10][13]

  • Label Contents: The label on your hazardous waste container must include:

    • The words "Hazardous Waste ".[10][17]

    • The full chemical name: "This compound ". Do not use abbreviations.[9]

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed"). Hazard pictograms can also be used.[2][17]

    • The date when waste was first added to the container (accumulation start date).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][14][15]

  • Location: The SAA must be under the control of laboratory personnel.[18]

  • Container Management: Keep the waste container securely closed except when adding waste.[14][15]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[14] this compound is not typically P-listed, but always confirm with your institution's EHS department.[19]

  • Storage Duration: Partially filled containers can remain in the SAA for up to one year. Once a container is full, it must be moved to the central accumulation area within three days.[15]

Step 5: Arranging for Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[4][13]

  • Request Pickup: Follow your institution's specific procedures to request a waste pickup.

  • Documentation: Ensure that a manifest or certificate of disposal is provided by the waste vendor. This document tracks the waste from your facility to its final treatment or disposal site, which is a legal requirement.[20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Accumulation cluster_disposal Final Disposal A Identify Waste: This compound B Assess Hazards (Harmful, Irritant) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Container (Dedicated, Leak-proof) E Segregate as Solid, Non-Halogenated Organic Waste D->E F Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date E->F G Store in Designated SAA (At/Near Point of Generation) H Keep Container Closed G->H I Monitor Accumulation Limits (< 55 Gallons, < 1 Year) H->I J Container Full or Project Complete? J->I No K Contact EHS for Pickup J->K Yes L Transfer to Licensed Waste Vendor K->L

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is near a source of ignition, remove it if safe to do so.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up:

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][12]

    • Avoid creating dust.[1]

    • Clean the spill area with a detergent and water solution.

  • Dispose of Clean-Up Materials: All materials used for cleanup must be disposed of as hazardous waste.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Laboratory. (2019, October 22). Managing Hazardous Chemical Waste in the Lab.
  • National Center for Biotechnology Information. N-benzyl-3-hydroxybenzamide. PubChem Compound Summary for CID 2394019.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • MedicalLab Management. (2019, July). Laboratory Waste Management: The New Regulations.
  • CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal.
  • Fisher Scientific. SAFETY DATA SHEET - N-Benzylbenzamide.
  • Fisher Scientific. SAFETY DATA SHEET - N-Benzylbenzamide.
  • SKC Inc. (2023, December 22). SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution.
  • Auburn Research. CHEMICAL WASTE MANAGEMENT GUIDE.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • University of Wisconsin System. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.

Sources

Navigating the Safe Handling of N-Benzyl-3-hydroxy-benzamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols for all personnel handling N-Benzyl-3-hydroxy-benzamide. A thorough understanding and strict adherence to these procedures are critical to ensure a safe laboratory environment and minimize exposure risks. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and proper disposal methods.

Understanding the Hazard Profile of this compound

A comprehensive risk assessment is the foundation of safe chemical handling. This compound (CAS No. 15789-02-3) is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1][2]:

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Based on this classification, exposure can lead to significant health effects. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, a multi-faceted PPE approach is mandatory.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the specific hazards of this compound. The following is a detailed breakdown of the minimum required PPE.

Eye and Face Protection:

Due to the serious eye irritation hazard (H319), robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory whenever handling the solid or solutions of this compound. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors. Standard safety glasses are insufficient.

  • Face Shield: A face shield must be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as during bulk transfers or when reacting the compound under pressure.

Skin and Body Protection:

To prevent skin irritation (H315) and potential absorption, comprehensive skin and body protection is required.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required. This provides a removable barrier in the event of a spill.

  • Full-Length Pants and Closed-Toe Shoes: To protect the lower body from potential spills, full-length pants and shoes that fully cover the feet are mandatory. Perforated shoes, sandals, or canvas shoes are not permitted in the laboratory.

Respiratory Protection:

Given that this compound may cause respiratory irritation (H335), respiratory protection is necessary under certain conditions.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of powdered this compound that may generate dust, or any work with solutions that may produce aerosols, must be conducted in a certified chemical fume hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during certain high-risk procedures, a NIOSH-approved respirator may be required. The type of respirator will depend on the specific task and exposure levels and should be selected in accordance with a documented respiratory protection program.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Safety Start Handling this compound CheckHazards Review GHS Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Harmful if Swallowed (H302) Start->CheckHazards EyeProtection Eye Protection: - Chemical Splash Goggles - Face Shield (if splash risk) CheckHazards->EyeProtection Eye Hazard SkinProtection Skin & Body Protection: - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes CheckHazards->SkinProtection Skin Hazard RespiratoryProtection Respiratory Protection: - Chemical Fume Hood (primary) - Respirator (if needed) CheckHazards->RespiratoryProtection Inhalation Hazard SafeHandling Safe Handling Practices: - Avoid dust generation - Use in well-ventilated area EyeProtection->SafeHandling SkinProtection->SafeHandling RespiratoryProtection->SafeHandling SpillCleanup Spill & Emergency Procedures SafeHandling->SpillCleanup Disposal Waste Disposal: - Segregate as hazardous waste - Follow regulations SpillCleanup->Disposal

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

A proactive approach to operational safety and waste management is crucial.

Handling and Storage:
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[6]. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures:

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. The spill area should then be decontaminated. For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan:

This compound and any contaminated materials must be disposed of as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams[6]. It should be collected in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations[7]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Container Management: Ensure waste containers are compatible with the chemical and are kept closed except when adding waste.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

  • PubChem. (n.d.). N-benzyl-3-hydroxybenzamide. National Center for Biotechnology Information.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
  • Formaspace. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Binghamton University. (n.d.). Hazardous Waste Management Guide.
  • Black Box Safety. (n.d.). Chemical Resistant Gloves.
  • Aramsco. (n.d.). Chemical Resistant Gloves, LG.
  • Southern Illinois University. (n.d.). Chemical Waste Management Guide.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • Scandia Gear. (n.d.). Chemical Resistant Gloves.
  • GlovesnStuff. (n.d.). Chemical Resistant Work Gloves.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.